Akt1-IN-6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C33H29N11 |
|---|---|
Poids moléculaire |
579.7 g/mol |
Nom IUPAC |
4-[(2R)-4-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-2-methylpiperazin-1-yl]-1,3,5-triazine-2-carbonitrile |
InChI |
InChI=1S/C33H29N11/c1-22-19-42(16-17-43(22)33-38-21-37-29(18-34)41-33)20-23-9-11-25(12-10-23)44-31(26-8-5-15-36-30(26)35)40-28-14-13-27(39-32(28)44)24-6-3-2-4-7-24/h2-15,21-22H,16-17,19-20H2,1H3,(H2,35,36)/t22-/m1/s1 |
Clé InChI |
SGDGUKLSPOXOLC-JOCHJYFZSA-N |
SMILES isomérique |
C[C@@H]1CN(CCN1C2=NC=NC(=N2)C#N)CC3=CC=C(C=C3)N4C5=C(C=CC(=N5)C6=CC=CC=C6)N=C4C7=C(N=CC=C7)N |
SMILES canonique |
CC1CN(CCN1C2=NC=NC(=N2)C#N)CC3=CC=C(C=C3)N4C5=C(C=CC(=N5)C6=CC=CC=C6)N=C4C7=C(N=CC=C7)N |
Origine du produit |
United States |
Foundational & Exploratory
A Technical Guide to Akt1-IN-6 (CAS Number 1430056-54-4): A Pan-Akt Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Akt1-IN-6, a potent small molecule inhibitor of the Akt serine/threonine kinase family. Identified by the CAS number 1430056-54-4 and also known as INCB047775, this compound demonstrates inhibitory activity against all three Akt isoforms: Akt1, Akt2, and Akt3. This document consolidates available data on its mechanism of action, biochemical and cellular activity, and provides detailed experimental protocols relevant to its study. The information is intended to support researchers and drug development professionals in evaluating and utilizing this compound for preclinical research and development.
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention. The Akt family of serine/threonine kinases, comprising Akt1, Akt2, and Akt3, represents a key nodal point in this pathway. This compound has emerged as a potent pan-Akt inhibitor, offering a valuable tool for investigating the therapeutic potential of targeting this central signaling axis.
Physicochemical Properties and Quantitative Data
This compound is a small molecule inhibitor with demonstrated potent activity against all three Akt isoforms. While specific publicly available data is limited, the compound is characterized by the following information.
| Property | Value | Reference |
| CAS Number | 1430056-54-4 | |
| Alternative Name | INCB047775 | |
| Molecular Formula | C₂₂H₂₀FN₅O | |
| Molecular Weight | 389.43 g/mol | |
| IC₅₀ (Akt1) | < 500 nM | [1] |
| IC₅₀ (Akt2) | < 500 nM | [1] |
| IC₅₀ (Akt3) | < 500 nM | [1] |
| Ki | Data not publicly available | |
| EC₅₀ | Data not publicly available | |
| LD₅₀ | Data not publicly available |
Mechanism of Action and Signaling Pathway
This compound functions as a pan-Akt inhibitor, targeting the kinase activity of all three Akt isoforms. By inhibiting Akt, the compound blocks the phosphorylation of a multitude of downstream substrates, thereby interfering with the pro-survival and pro-proliferative signals of the PI3K/Akt/mTOR pathway.
Experimental Protocols
The following are generalized protocols for assessing the activity of Akt inhibitors like this compound. Specific parameters may require optimization for individual experimental setups.
Biochemical Kinase Assay (In Vitro)
This protocol outlines a method to determine the in vitro inhibitory activity of this compound against purified Akt isoforms.
Materials:
-
Purified recombinant Akt1, Akt2, or Akt3 enzyme
-
Akt substrate (e.g., a peptide derived from GSK3)
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM dithiothreitol (DTT), 0.1 mM Na₃VO₄, 10 mM MgCl₂)
-
This compound dissolved in DMSO
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or phosphospecific antibody)
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well plate, add the diluted this compound or DMSO (vehicle control) to the wells.
-
Add the purified Akt enzyme to each well and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the Akt substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 30-60 minutes) at 30°C.
-
Terminate the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution).
-
Quantify the amount of phosphorylated substrate using a suitable detection method.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cell-Based Western Blot Assay
This protocol is designed to assess the effect of this compound on the phosphorylation of downstream Akt targets in a cellular context.
Materials:
-
Cancer cell line with an activated PI3K/Akt pathway (e.g., PTEN-null or PIK3CA-mutant)
-
Cell culture medium and supplements
-
This compound dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK3β (Ser9), anti-total-GSK3β, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 1-24 hours).
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to quantify the levels of phosphorylated and total proteins.
In Vivo Studies, Pharmacokinetics, and Safety
As of the latest available information, specific in vivo efficacy, pharmacokinetic, and detailed safety and toxicology data for this compound (INCB047775) are not extensively available in the public domain. Preclinical development data is often proprietary. For in vivo studies, a typical workflow is described below.
Conclusion
This compound (CAS 1430056-54-4) is a potent pan-Akt inhibitor that serves as a valuable research tool for studying the PI3K/Akt/mTOR signaling pathway. Its ability to inhibit all three Akt isoforms makes it a strong candidate for investigating the therapeutic potential of pan-Akt inhibition in various disease models, particularly in oncology. Further disclosure of specific quantitative data and preclinical findings will be crucial for its continued evaluation and potential clinical development.
References
The Structure-Activity Relationship of Akt1-IN-6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akt1 (Protein Kinase B alpha) is a serine/threonine-protein kinase that plays a central role in multiple cellular processes, including cell growth, proliferation, survival, and metabolism. It is a key component of the frequently dysregulated PI3K/Akt/mTOR signaling pathway, making it a prime therapeutic target in oncology and other diseases. Akt1-IN-6 is a potent inhibitor of Akt1, demonstrating significant potential in preclinical studies. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, including its mechanism of action, synthetic strategies, and key experimental protocols for its evaluation.
Core Structure and Mechanism of Action
This compound is an ATP-competitive inhibitor of Akt1 with a reported IC50 value of less than 15 nM. Its chemical structure, represented by the SMILES string C[C@@H]1CN(CCN1C2=NC=NC(=N2)C#N)CC3=CC=C(C=C3)N4C5=C(C=CC(=N5)C6=CC=CC=C6)N=C4C7=C(N=CC=C7)N, reveals a complex heterocyclic scaffold. The molecule's inhibitory activity is derived from its ability to occupy the ATP-binding pocket of the Akt1 kinase domain, thereby preventing the phosphorylation of its downstream substrates.
Structure-Activity Relationship (SAR)
Table 1: Inferred Structure-Activity Relationship for this compound Analogs
| Moiety/Substituent | Position/Modification | Inferred Impact on Activity | Rationale (Based on Related Akt Inhibitors) |
| Pyrrolopyrimidine Core | Core Scaffold | Essential for hinge-binding | The nitrogen atoms in the pyrimidine ring are critical for forming hydrogen bonds with the hinge region of the kinase domain. |
| Cyano Group | C2 of Pyrimidine | Likely contributes to potency | The electron-withdrawing nature of the cyano group can enhance binding affinity. |
| Piperazine Linker | Linker between Pyrrolopyrimidine and Phenyl | Provides optimal spacing and vector | The piperazine ring offers a rigid yet flexible linker to position the solvent-front interacting moiety. Modifications to the piperazine can modulate solubility and cell permeability. |
| Methyl Group on Piperazine | (R)-configuration | May enhance potency and/or selectivity | The stereochemistry at this position can influence the overall conformation of the molecule, leading to a more favorable binding pose. |
| Phenyl Ring | Solvent-Front Moiety | Interacts with the solvent-exposed region | Substitutions on this ring can be explored to improve physicochemical properties and target specific subpockets. |
| Fused Tricyclic System | Large lipophilic group | Occupies a large hydrophobic pocket | This moiety contributes significantly to the overall potency by making extensive van der Waals contacts. Modifications can impact both potency and selectivity. |
| Amino Pyridine Moiety | Attached to the Tricyclic System | Potential for additional interactions | This group may form additional hydrogen bonds or polar interactions with residues in the binding site. |
Experimental Protocols
Proposed Synthesis of this compound
A definitive, published step-by-step synthesis for this compound is not publicly available. However, based on the synthesis of structurally related Akt inhibitors disclosed in the patent literature, a plausible synthetic route can be proposed. This would likely involve a multi-step sequence starting from commercially available precursors for the pyrrolopyrimidine and the fused tricyclic moieties, followed by a key coupling reaction to connect the two fragments via the piperazine linker.
Disclaimer: The following is a generalized, hypothetical synthetic workflow.
Caption: Proposed Synthetic Workflow for this compound.
Akt1 Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Akt1 enzyme
-
Substrate peptide (e.g., a derivative of GSK-3)
-
ATP
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white opaque plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents:
-
Dilute Akt1 enzyme and substrate peptide in kinase buffer.
-
Prepare a serial dilution of this compound in DMSO, then dilute in kinase buffer.
-
Prepare ATP solution in kinase buffer.
-
-
Set up Kinase Reaction:
-
To the wells of a 96-well plate, add:
-
Kinase buffer (for negative control) or test compound solution.
-
Akt1 enzyme solution.
-
Substrate peptide solution.
-
-
Incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding ATP solution to all wells.
-
Incubate at 30°C for 60 minutes.
-
-
Terminate Reaction and Detect Signal:
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: ADP-Glo™ Kinase Assay Workflow.
Cellular Assay: Western Blot for Downstream Akt Signaling
This assay measures the ability of this compound to inhibit the phosphorylation of downstream targets of Akt, such as PRAS40 and S6 ribosomal protein, in a cellular context.
Materials:
-
Cancer cell line with an activated PI3K/Akt pathway (e.g., MDA-MB-468)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Primary antibodies (e.g., anti-p-PRAS40 (Thr246), anti-PRAS40, anti-p-S6 (Ser235/236), anti-S6, anti-Actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
SDS-PAGE gels and blotting equipment
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 2-24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane and add ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using image analysis software.
-
Normalize the levels of phosphorylated proteins to the total protein levels and the loading control (e.g., Actin).
-
Determine the concentration-dependent effect of this compound on the phosphorylation of its downstream targets.
-
Caption: Western Blotting Workflow for Akt Signaling.
Signaling Pathway
Akt1 is a critical node in the PI3K signaling pathway. Upon activation by upstream signals such as growth factors, PI3K phosphorylates PIP2 to generate PIP3. PIP3 recruits Akt1 to the plasma membrane, where it is phosphorylated and activated by PDK1 and mTORC2. Activated Akt1 then phosphorylates a multitude of downstream substrates, promoting cell survival, growth, and proliferation.
Caption: The PI3K/Akt Signaling Pathway and the Point of Inhibition by this compound.
Conclusion
This compound is a potent and specific inhibitor of Akt1 with significant therapeutic potential. While detailed SAR data remains proprietary, analysis of related compounds provides valuable insights for further optimization. The experimental protocols outlined in this guide offer a robust framework for the preclinical evaluation of this compound and its analogs. A deeper understanding of the interactions between this chemical series and the Akt kinase domain will be crucial for the development of next-generation inhibitors with improved efficacy and safety profiles.
The Discovery and Synthesis of A-674563: A Potent and Orally Bioavailable Akt1 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
A-674563 is a potent and selective, orally available, ATP-competitive inhibitor of Akt1 (Protein Kinase Bα).[1][2] As a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various human cancers, Akt1 represents a key therapeutic target. A-674563 emerged from a lead optimization program aimed at improving the pharmacokinetic profile of an earlier lead compound, A-443654. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of A-674563, including detailed experimental protocols and a summary of its quantitative inhibitory and cellular activities.
Discovery and Rationale
The development of A-674563 was a direct result of a medicinal chemistry effort to optimize a potent indole-containing Akt inhibitor, A-443654, which was identified through high-throughput screening.[2] While A-443654 demonstrated potent inhibition of all three Akt isoforms, it lacked oral bioavailability. The key structural modification leading to A-674563 was the replacement of the indole moiety with a phenyl group.[2][3] This substitution successfully conferred oral activity, a critical attribute for a clinical drug candidate.[2][3]
A-674563 is an ATP-competitive and reversible inhibitor of Akt1.[2] It exerts its effect by binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates.
Chemical Synthesis
The synthesis of A-674563, chemically named (αS)-α-[[[5-(3-Methyl-1H-indazol-5-yl)-3-pyridinyl]oxy]methyl]-benzeneethanamine, involves a multi-step synthetic route. While a detailed, step-by-step protocol from a single source is not publicly available, the general synthetic strategy can be inferred from related medicinal chemistry literature. The core of the molecule consists of a substituted indazole linked to a pyridine ring, which is further connected to a phenethylamine moiety. The synthesis would likely involve the coupling of a protected 5-bromo-3-methyl-1H-indazole with a substituted pyridine boronic acid or ester via a Suzuki coupling reaction. The resulting intermediate would then be subjected to an ether synthesis with a protected chiral amino alcohol, followed by deprotection to yield the final compound.
Biological Activity
A-674563 has been extensively characterized for its in vitro and in vivo activity. It is a potent inhibitor of Akt1 with a reported inhibitory constant (Ki) of 11 nM.[3]
In Vitro Potency and Selectivity
The inhibitory activity of A-674563 against Akt1 and its selectivity against other kinases have been determined through various biochemical assays.
| Target | Assay Type | Value (nM) | Reference |
| Akt1 | Ki | 11 | [3] |
| PKA | Ki | 16 | [4] |
| CDK2 | Ki | 46 | [4] |
| GSK-3β | Ki | 110 | [4] |
| ERK2 | Ki | 260 | [4] |
| Tumor Cells | EC50 | 400 | [3] |
Table 1: In vitro inhibitory activity and cellular potency of A-674563.
A-674563 demonstrates good selectivity for Akt1 over other kinases, although it is less selective against the closely related kinase PKA compared to its predecessor, A-443654.[2]
Cellular Activity
In cellular assays, A-674563 effectively inhibits the phosphorylation of downstream Akt substrates.[3] It has been shown to slow the proliferation of various tumor cell lines with an EC50 of 0.4 μM.[3] Furthermore, treatment with A-674563 leads to G2 phase cell cycle arrest and the induction of apoptosis.[3]
In Vivo Efficacy and Pharmacokinetics
A-674563 has demonstrated oral bioavailability of 67% in mice.[4] In preclinical xenograft models of prostate cancer, oral administration of A-674563 in combination with the chemotherapeutic agent paclitaxel resulted in a significant reduction in tumor growth.[1] While it showed limited single-agent efficacy, its ability to enhance the activity of standard-of-care chemotherapy highlights its potential as a combination therapy.[4]
Mechanism of Action: The PI3K/Akt Signaling Pathway
A-674563 inhibits the serine/threonine kinase Akt, a central node in the PI3K/Akt signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.
Experimental Protocols
In Vitro Akt1 Kinase Assay
This protocol describes a radiometric assay to determine the inhibitory activity of compounds against Akt1.
Materials:
-
Recombinant His-tagged Akt1
-
Biotinylated mouse Bad peptide substrate
-
Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.1% (w/v) Triton X-100, 1 mM DTT
-
ATP (5 μM final concentration, Km = 40 μM)
-
Peptide Substrate (5 μM final concentration, Km = 15 μM)
-
[γ-³³P]ATP (0.5 μCi)
-
A-674563 (or other test compounds) at various concentrations
-
Termination Buffer: 0.1 M EDTA (pH 8.0), 4 M NaCl
-
Streptavidin-coated plates
-
Wash Buffer: PBS with 0.05% Tween-20
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture in a total volume of 50 μL containing reaction buffer, 60 ng of His-Akt1, 5 μM peptide substrate, and the test compound at the desired concentration.
-
Initiate the kinase reaction by adding 5 μM ATP and 0.5 μCi of [γ-³³P]ATP.
-
Incubate the reaction at room temperature for 30 minutes.
-
Stop the reaction by adding 50 μL of termination buffer.
-
Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide.
-
Wash the plate with wash buffer to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of ³³P incorporated into the peptide substrate using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the Ki value.
Conclusion
A-674563 is a significant example of successful lead optimization in drug discovery, resulting in an orally bioavailable and potent Akt1 inhibitor. Its well-characterized in vitro and in vivo profile, along with its defined mechanism of action, makes it a valuable tool compound for studying the role of Akt1 in cancer and other diseases. The development of A-674563 also underscores the potential of targeting the PI3K/Akt pathway, particularly in combination with other anti-cancer agents, as a promising therapeutic strategy. Further research may focus on improving the selectivity of such inhibitors to minimize off-target effects and enhance their therapeutic window.
References
Navigating the PI3K/Akt Signaling Pathway: A Technical Guide to the Pan-Akt Inhibitor MK-2206
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "Akt1-IN-6" indicate it is a potent inhibitor of Akt1, with an IC50 value of less than 15 nM. However, publicly available data to classify it as a pan-Akt inhibitor are not available. This guide will therefore focus on the well-characterized, orally bioavailable, allosteric pan-Akt inhibitor, MK-2206 , as a representative compound to provide a comprehensive technical overview in line with the user's request.
Introduction to the Akt Signaling Pathway and the Rationale for Pan-Akt Inhibition
The phosphatidylinositol 3-kinase (PI3K)/Akt (also known as Protein Kinase B, PKB) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. The Akt family comprises three highly homologous serine/threonine kinase isoforms: Akt1, Akt2, and Akt3. Hyperactivation of this pathway, a frequent event in a wide range of human cancers, is driven by various genetic alterations such as mutations in PIK3CA, loss of the tumor suppressor PTEN, and amplification or mutation of Akt itself. This aberrant signaling promotes tumorigenesis and can contribute to resistance to conventional cancer therapies.
Pan-Akt inhibitors, which target all three isoforms, are a promising therapeutic strategy to comprehensively block the oncogenic outputs of this pathway. MK-2206 is a potent, allosteric inhibitor of Akt that has been extensively evaluated in preclinical and clinical studies.
MK-2206: A Profile of a Pan-Akt Inhibitor
MK-2206 is an orally active, highly selective allosteric inhibitor of all three Akt isoforms. Unlike ATP-competitive inhibitors, MK-2206 binds to a site in the pleckstrin homology (PH) domain, inducing a conformational change that prevents the localization of Akt to the plasma membrane and its subsequent activation.
In Vitro Potency and Selectivity
MK-2206 demonstrates potent inhibition of all three Akt isoforms in cell-free assays. Its allosteric mechanism contributes to its high selectivity, with no significant inhibitory activity observed against a large panel of other protein kinases.
| Target | IC50 (nM) | Reference(s) |
| Akt1 | 5 - 8 | |
| Akt2 | 12 | |
| Akt3 | 65 |
Cellular Activity
In cellular assays, MK-2206 effectively inhibits the phosphorylation of Akt at both Threonine 308 (T308) and Serine 473 (S473), key events in its activation. This leads to the downstream inhibition of Akt substrates such as GSK3β, PRAS40, and S6 ribosomal protein. The anti-proliferative activity of MK-2206 has been demonstrated across a range of cancer cell lines, with IC50 values typically in the low micromolar range.
| Cell Line (Cancer Type) | IC50 (µM) | Reference(s) |
| NCI-H460 (Lung) | 3.4 | |
| A431 (Epidermoid) | 5.5 | |
| HCC827 (Lung) | 4.3 | |
| NCI-H292 (Lung) | 5.2 | |
| CNE-1 (Nasopharyngeal) | 3 - 5 | |
| CNE-2 (Nasopharyngeal) | 3 - 5 | |
| HONE-1 (Nasopharyngeal) | 3 - 5 | |
| SUNE-1 (Nasopharyngeal) | < 1 |
In Vivo Efficacy
The anti-tumor activity of MK-2206 has been demonstrated in various xenograft models. Oral administration of MK-2206 leads to a dose-dependent inhibition of tumor growth.
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference(s) |
| A2780 (Ovarian) | 240 mg/kg, p.o., 3 times a week | ~60% | |
| Osteosarcoma Panel | 180 mg/kg, p.o., M-W-F | Significant differences in EFS | |
| CNE-2 (Nasopharyngeal) | Not specified | Significant | |
| ZR75-1 (Breast) | 240 or 480 mg/kg, p.o., once per week | Significant |
Signaling Pathways and Experimental Workflows
The PI3K/Akt Signaling Pathway
The following diagram illustrates the central role of Akt in the PI3K signaling cascade and highlights the points of intervention by inhibitors.
An In-depth Technical Guide on the Effect of Akt1-IN-6 on the PI3K/Akt/mTOR Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs a multitude of cellular processes, including proliferation, growth, survival, and metabolism. Dysregulation of this pathway is a hallmark of numerous human diseases, most notably cancer, making its components highly attractive targets for therapeutic intervention. Akt1, a serine/threonine kinase, serves as a central node in this pathway. Akt1-IN-6 is a potent and selective inhibitor of Akt1, demonstrating significant potential for targeted cancer therapy. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on the PI3K/Akt/mTOR pathway, and detailed experimental protocols for its characterization.
This compound: A Potent and Selective Akt1 Inhibitor
This compound is a small molecule inhibitor that specifically targets the Akt1 isoform. Its high potency and selectivity make it a valuable tool for dissecting the specific roles of Akt1 in cellular signaling and a promising candidate for drug development.
Quantitative Data for this compound
The inhibitory activity of this compound has been quantified, highlighting its potency for Akt1.
| Compound | Target | IC50 | CAS Number | Molecular Formula | Reference |
| This compound | Akt1 | <15 nM | 3034254-12-8 | C33H29N11 | [1][2] |
Note: The provided IC50 value is based on information from patent literature[3]. Further validation in peer-reviewed studies is pending.
Mechanism of Action and Impact on the PI3K/Akt/mTOR Pathway
This compound exerts its effects by directly inhibiting the kinase activity of Akt1. This inhibition reverberates through the PI3K/Akt/mTOR pathway, affecting downstream signaling events that are crucial for cell function.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of PI3K, which in turn phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is activated through phosphorylation by PDK1 and mTOR Complex 2 (mTORC2).
Activated Akt1 proceeds to phosphorylate a wide array of downstream substrates, including tuberous sclerosis complex 2 (TSC2) and proline-rich Akt substrate of 40 kDa (PRAS40). Phosphorylation of TSC2 by Akt1 leads to the activation of mTOR Complex 1 (mTORC1). mTORC1, a central regulator of cell growth, then phosphorylates key downstream effectors, including p70 S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell proliferation.
Effect of this compound on Downstream Signaling
By inhibiting Akt1, this compound is expected to have the following effects on the downstream components of the PI3K/Akt/mTOR pathway:
-
Decreased Phosphorylation of TSC2: Inhibition of Akt1 will prevent the phosphorylation and subsequent inhibition of TSC2. This will lead to the suppression of mTORC1 activity.
-
Reduced mTORC1 Activity: With TSC2 active, mTORC1 will be inhibited, leading to decreased phosphorylation of its downstream targets.
-
Decreased Phosphorylation of p70S6K and S6: Reduced mTORC1 activity will result in decreased phosphorylation of p70S6K at Thr389 and, consequently, reduced phosphorylation of its substrate, the ribosomal protein S6.
-
Decreased Phosphorylation of 4E-BP1: Inhibition of mTORC1 will lead to hypophosphorylation of 4E-BP1. Hypophosphorylated 4E-BP1 binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing the formation of the eIF4F complex and thereby inhibiting cap-dependent translation.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effect of this compound on the PI3K/Akt/mTOR pathway.
Akt1 Kinase Inhibition Assay
This assay is used to determine the in vitro potency of this compound against Akt1. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human Akt1 enzyme
-
Akttide (a substrate peptide for Akt)
-
ATP
-
This compound (dissolved in DMSO)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the Akt1 enzyme and the this compound dilutions (or DMSO for control).
-
Initiate the kinase reaction by adding a mixture of the Akttide substrate and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection reagent according to the manufacturer's protocol.
-
Luminescence is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of Pathway Phosphorylation
Western blotting is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in a cellular context.
Materials:
-
Cancer cell line with an active PI3K/Akt/mTOR pathway (e.g., MCF-7, PC-3)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-p70S6K (Thr389)
-
Total p70S6K
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
This compound is a potent and selective inhibitor of Akt1 that holds promise as a targeted therapeutic agent. Its mechanism of action involves the direct inhibition of Akt1 kinase activity, leading to the downstream suppression of the mTORC1 signaling pathway. This guide provides a foundational understanding of the effects of this compound and detailed protocols for its further investigation. As research on this compound is still emerging, the methodologies outlined here will be crucial for elucidating its full therapeutic potential and advancing its development for clinical applications.
References
In-Depth Technical Guide: Akt1-IN-6 Target Binding and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target binding profile and kinetic properties of Akt1-IN-6, a potent inhibitor of the serine/threonine kinase Akt1. This document consolidates available data on its binding affinity, selectivity, and the methodologies employed for its characterization.
Core Target Binding and Affinity
This compound, also identified as Compound 273 in patent literature, is a highly potent inhibitor of Akt1. The primary reported quantitative measure of its activity is the half-maximal inhibitory concentration (IC50).
Table 1: Quantitative Binding Data for this compound
| Target | Parameter | Value |
| Akt1 | IC50 | <15 nM |
This data indicates that this compound inhibits the activity of the Akt1 enzyme by 50% at a concentration of less than 15 nanomolar, signifying a strong inhibitory potential.
Binding Kinetics and Selectivity
As of the latest available information, specific quantitative data regarding the binding kinetics of this compound, such as the association (kon) and dissociation (koff) rate constants, have not been publicly disclosed. Similarly, a detailed kinase selectivity profile against a broad panel of kinases has not been made available in published literature or patents.
Experimental Protocols
The following sections detail the likely experimental methodologies used to characterize the interaction of this compound with its target, based on standard practices for kinase inhibitor profiling and information alluded to in patent documents.
Biochemical Kinase Inhibition Assay (General Protocol)
The determination of the IC50 value for this compound was likely performed using a biochemical assay format, such as a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay or a luminescence-based assay like the Kinase-Glo® platform.
Objective: To measure the ability of this compound to inhibit the enzymatic activity of purified Akt1.
Principle: These assays typically involve a recombinant Akt1 enzyme, a specific substrate peptide, and ATP. The kinase transfers a phosphate group from ATP to the substrate. The assay readout quantifies either the amount of phosphorylated substrate or the amount of ATP remaining after the reaction. The signal is inversely proportional to the inhibitory activity of the compound.
Generalized TR-FRET Assay Protocol:
-
Reagents:
-
Recombinant full-length human Akt1 enzyme.
-
Biotinylated peptide substrate for Akt1.
-
ATP.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA).
-
Europium-labeled anti-phospho-substrate antibody (donor fluorophore).
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin).
-
This compound (solubilized in DMSO).
-
-
Procedure:
-
A dilution series of this compound is prepared in assay buffer.
-
The Akt1 enzyme and the peptide substrate are incubated with the different concentrations of this compound in a microplate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature or 30°C).
-
The reaction is stopped by the addition of a solution containing EDTA.
-
The detection reagents (Europium-labeled antibody and Streptavidin-acceptor) are added.
-
After an incubation period to allow for antibody-substrate binding, the TR-FRET signal is measured on a plate reader capable of time-resolved fluorescence detection.
-
-
Data Analysis:
-
The TR-FRET ratio (acceptor emission / donor emission) is calculated for each well.
-
The data is normalized to controls (0% inhibition with DMSO alone, and 100% inhibition with a high concentration of a known potent inhibitor or no enzyme).
-
The normalized data is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.
-
Signaling Pathway and Mechanism of Action
Akt1 is a central node in the PI3K/Akt/mTOR signaling pathway, which is crucial for regulating cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. This compound, by inhibiting Akt1, effectively blocks the downstream signaling cascade.
Caption: The PI3K/Akt1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Visualization
The general workflow for identifying and characterizing a kinase inhibitor like this compound involves several key stages, from initial screening to detailed biochemical characterization.
Caption: A generalized workflow for the discovery and characterization of a kinase inhibitor.
Akt1-IN-6: An In-Depth Technical Guide to its In Vitro Inhibitory Concentration (IC50)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akt1-IN-6 is a potent small molecule inhibitor targeting the Akt serine/threonine kinase family, which includes isoforms Akt1, Akt2, and Akt3. These kinases are central nodes in the PI3K/Akt signaling pathway, a critical regulator of diverse cellular processes including cell growth, proliferation, survival, and metabolism. Dysregulation of the Akt pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the in vitro inhibitory concentration (IC50) of this compound, detailed experimental methodologies for its determination, and a visualization of the relevant signaling pathways.
Data Presentation: In Vitro Inhibitory Concentration (IC50) of this compound
The inhibitory potency of this compound has been characterized in biochemical assays against the three Akt isoforms. The available data indicates that this compound is a pan-Akt inhibitor, effectively targeting all three family members.
| Target Kinase | In Vitro IC50 (nM) | Reference |
| Akt1 | < 500 | [1][2] |
| Akt2 | < 500 | [1][2] |
| Akt3 | < 500 | [1][2] |
Note: The IC50 values are reported as a general potency range based on information from a patent (WO2013056015A1)[1][2]. Specific, discrete IC50 values for each isoform from publicly available research literature are limited.
Experimental Protocols
Detailed experimental protocols for determining the IC50 of kinase inhibitors are crucial for the reproducibility and interpretation of results. Below are representative protocols for both biochemical and cell-based assays that are commonly employed to evaluate the potency of Akt inhibitors like this compound.
Biochemical Kinase Assay (Representative Protocol)
This protocol describes a common method for determining the in vitro IC50 of an inhibitor against a purified kinase in a cell-free system. A widely used format is a luminescence-based assay that measures ATP consumption (indicative of kinase activity).
Principle: The amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation is inversely proportional to the kinase activity. A luciferase-based system is used to generate a luminescent signal from the remaining ATP. Inhibition of the kinase results in a higher luminescent signal.
Materials:
-
Recombinant human Akt1, Akt2, or Akt3 enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
This compound (or other test inhibitor)
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[3]
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
96- or 384-well white assay plates
-
Luminometer
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, which is then serially diluted to cover a wide range of concentrations (e.g., 100 µM to 1 pM).
-
Reaction Setup:
-
Add a small volume (e.g., 2.5 µL) of the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase isoform to ensure accurate IC50 determination for ATP-competitive inhibitors.
-
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Signal Detection:
-
Stop the kinase reaction and deplete the unused ATP by adding the first reagent from the detection kit (e.g., ADP-Glo™ Reagent). Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
-
Add the second reagent (e.g., Kinase Detection Reagent) which converts the generated ADP back to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
The luminescent signal is inversely proportional to kinase activity.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of kinase activity.
-
Cell-Based Proliferation Assay (Representative Protocol)
This protocol outlines a method to determine the effect of an inhibitor on the proliferation of cancer cell lines, which often have dysregulated Akt signaling. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method for assessing cell viability.
Principle: The MTT tetrazolium salt is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., a line with known PI3K/Akt pathway activation)
-
Complete cell culture medium
-
This compound (or other test inhibitor)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Inhibitor Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the cells with the inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of cell viability versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
-
Mandatory Visualizations
PI3K/Akt Signaling Pathway
Caption: Simplified PI3K/Akt signaling pathway and the point of inhibition by this compound.
Experimental Workflow for IC50 Determination
Caption: General experimental workflow for determining the IC50 of an inhibitor.
References
The Role of Akt1 in Metabolic Disease Research: A Technical Overview
A Note on the Specific Inhibitor Akt1-IN-6: Publicly available scientific literature and technical datasheets lack specific studies on the compound "this compound" in the context of metabolic disease research. Information is primarily available from chemical suppliers, identifying it as a potent pan-Akt inhibitor affecting Akt1, Akt2, and Akt3 isoforms. This guide will, therefore, focus on the broader, well-documented role of the Akt1 signaling pathway in metabolic diseases and will use data from other relevant Akt inhibitors to illustrate key concepts and experimental approaches.
Introduction to Akt1 in Metabolic Regulation
The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a central node in cellular signaling, governing a wide array of processes including cell growth, proliferation, survival, and metabolism.[1][2] The Akt family comprises three highly homologous isoforms: Akt1, Akt2, and Akt3. While there is some overlap in their functions, they also exhibit distinct roles. Akt1 is ubiquitously expressed and has been traditionally associated with cell growth and survival.[3] However, emerging evidence highlights its significant and nuanced role in energy metabolism, making it a compelling target for therapeutic intervention in metabolic disorders such as obesity, type 2 diabetes, and insulin resistance.[2][4]
The activation of Akt is a critical step in the insulin signaling cascade. Following insulin binding to its receptor, a signaling cascade is initiated that leads to the activation of phosphoinositide 3-kinase (PI3K). PI3K then generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits Akt to the plasma membrane, leading to its phosphorylation and full activation.[5][6] Once activated, Akt1 phosphorylates a multitude of downstream substrates, thereby regulating key metabolic processes.
The PI3K/Akt Signaling Pathway in Metabolism
The PI3K/Akt pathway is a cornerstone of metabolic regulation, particularly in response to insulin. Its activation orchestrates a coordinated response to control glucose and lipid homeostasis.
Key Downstream Effectors and Their Metabolic Functions:
-
Glucose Metabolism: Activated Akt1 promotes glucose uptake in peripheral tissues, such as skeletal muscle and adipose tissue, by facilitating the translocation of the glucose transporter GLUT4 to the cell surface.[2] It also regulates glycogen synthesis by phosphorylating and inactivating glycogen synthase kinase 3 (GSK3), thereby promoting the storage of glucose as glycogen in the liver and muscle.[6] Furthermore, Akt signaling can suppress hepatic glucose production (gluconeogenesis) by inhibiting the transcription factor FoxO1, which controls the expression of key gluconeogenic enzymes.[2]
-
Lipid Metabolism: The PI3K/Akt pathway influences lipid metabolism by promoting the synthesis of fatty acids and triglycerides while inhibiting lipolysis.[7] This is partly achieved through the activation of sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor for lipogenic genes.
-
Protein Synthesis and Cell Growth: Akt1 is a potent activator of the mammalian target of rapamycin complex 1 (mTORC1), a master regulator of protein synthesis and cell growth.[8] This function is particularly relevant in skeletal muscle, where Akt1 activation can lead to hypertrophy.[4]
Below is a diagram illustrating the central role of Akt1 in the insulin signaling pathway.
Caption: A simplified diagram of the Akt1 signaling pathway in response to insulin.
Quantitative Data on Akt Inhibition
While specific data for this compound in metabolic studies is unavailable, data from other Akt inhibitors and genetic models provide insights into the potential effects of Akt1 inhibition.
Table 1: In Vitro Potency of Selected Akt Inhibitors
| Compound Name | Target(s) | IC50 (nM) | Reference |
| This compound | Akt1 | <15 | [1] |
| AKT-IN-6 (Example 13) | Akt1, Akt2, Akt3 | <500 | [9][10][11] |
Note: The relationship between the two listed "Akt-IN-6" compounds is not definitively clear from the available data, but they are presented as distinct entities by some suppliers.
Table 2: Effects of Akt1 Modulation on Metabolic Parameters in Animal Models
| Model | Intervention | Key Metabolic Outcomes | Reference |
| Mice | Akt1 knockout | - Protected from diet-induced obesity- Increased energy expenditure- Improved insulin sensitivity on a high-fat diet | [12] |
| Mice (Double Transgenic) | Inducible Akt1 overexpression in skeletal muscle | - Reduced fat mass- Improved insulin sensitivity- Reduced blood glucose concentration | [4] |
| Mice (High-Fat Diet) | Increased basal Akt phosphorylation | - Associated with decreased mitochondrial production- Increased ectopic fat accumulation and oxidative stress | [13] |
Experimental Protocols in Akt1 Metabolic Research
Investigating the role of Akt1 and its inhibitors in metabolic disease involves a range of in vitro and in vivo experimental techniques. The following are representative protocols.
In Vitro Glucose Uptake Assay
This assay measures the uptake of glucose or a glucose analog (e.g., 2-deoxyglucose) into cultured cells, such as adipocytes or myotubes, and is a key functional readout of insulin signaling.
Objective: To determine the effect of an Akt1 inhibitor on insulin-stimulated glucose uptake.
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1) or myotubes (e.g., C2C12)
-
Akt1 inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Insulin solution
-
Krebs-Ringer phosphate (KRP) buffer
-
2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Phloretin (glucose transport inhibitor)
-
Cell lysis buffer
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Seed and differentiate cells in appropriate multi-well plates.
-
Serum-starve the cells for 2-4 hours prior to the assay.
-
Pre-incubate the cells with the Akt1 inhibitor at various concentrations or vehicle control for a specified time (e.g., 1 hour).
-
Stimulate the cells with insulin (e.g., 100 nM) for 20-30 minutes. A non-stimulated control group should be included.
-
Wash the cells with KRP buffer.
-
Add KRP buffer containing the radiolabeled or fluorescent glucose analog and incubate for a short period (e.g., 5-10 minutes).
-
To determine non-specific uptake, a set of wells should be co-incubated with a glucose transport inhibitor like phloretin.
-
Stop the uptake by washing the cells rapidly with ice-cold KRP buffer.
-
Lyse the cells.
-
For radiolabeled glucose, measure the radioactivity in the cell lysates using a scintillation counter. For fluorescent analogs, measure the fluorescence using a plate reader.
-
Normalize the glucose uptake to the protein concentration of each well.
The workflow for a typical glucose uptake assay is depicted below.
Caption: A flowchart of the key steps in an in vitro glucose uptake assay.
Western Blotting for Akt Signaling Pathway Components
Western blotting is used to detect the levels and phosphorylation status of proteins in the Akt signaling cascade, providing a direct measure of pathway activation or inhibition.
Objective: To assess the effect of an Akt1 inhibitor on the phosphorylation of Akt and its downstream targets.
Materials:
-
Cell or tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-GSK3β, anti-total GSK3β)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell or tissue lysates and determine protein concentration.
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
For analysis, strip the membrane and re-probe with an antibody for the total protein to normalize the phosphorylated protein levels.
Conclusion
Akt1 is a critical regulator of metabolic homeostasis, playing a key role in insulin signaling, glucose uptake, and lipid metabolism. While the specific compound this compound is described as a potent pan-Akt inhibitor, its application and effects in metabolic disease research have not been documented in the scientific literature. However, studies involving genetic manipulation of Akt1 and the use of other Akt inhibitors strongly suggest that targeting Akt1 could be a viable therapeutic strategy for metabolic disorders. Further research is needed to characterize the isoform selectivity and in vivo efficacy of specific inhibitors like this compound to fully understand their potential in treating conditions such as obesity and type 2 diabetes. The experimental protocols and data presentation formats outlined in this guide provide a framework for the evaluation of such compounds in metabolic disease research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Akt: A Potential Drug Target for Metabolic Syndrome [frontiersin.org]
- 3. Akt: A Potential Drug Target for Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomic Analysis of Akt1-Mediated Muscle Hypertrophy in Models of Diet-Induced Obesity and Age-Related Fat Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AKTivation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delivery of Active AKT1 to Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Association of a genetic variant in AKT1 gene with features of the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Akt isoforms and glucose homeostasis - the leptin connection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. AKT-IN-6 - MedChem Express [bioscience.co.uk]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Loss of Akt1 in Mice Increases Energy Expenditure and Protects against Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Increased basal level of Akt-dependent insulin signaling may be responsible for the development of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Pan-Akt Inhibition in the Regulation of Apoptosis: A Technical Guide
Disclaimer: This technical guide focuses on the role of pan-Akt inhibitors in the regulation of apoptosis. The specific compound "Akt1-IN-6" appears to be a product identifier for a pan-Akt inhibitor with an in vitro IC50 of less than 500nM for all three Akt isoforms. However, there is a lack of specific published scientific literature available for "this compound". Therefore, this document will provide a comprehensive overview based on data from well-characterized, functionally similar pan-Akt inhibitors, such as MK-2206, GSK690693, AZD5363, and AT7867, to address the core topic of pan-Akt inhibition and apoptosis.
Introduction
The serine/threonine kinase Akt (also known as Protein Kinase B) is a critical node in cell signaling pathways that govern cell survival, proliferation, and metabolism. Dysregulation of the PI3K/Akt pathway is a common feature in many cancers, leading to uncontrolled cell growth and resistance to apoptosis (programmed cell death). Akt exists in three highly homologous isoforms: Akt1, Akt2, and Akt3. Pan-Akt inhibitors, which target all three isoforms, have emerged as promising therapeutic agents for cancer by virtue of their ability to reinstate apoptotic signaling in cancer cells. This guide provides an in-depth technical overview of the mechanism of action of pan-Akt inhibitors in regulating apoptosis, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Mechanism of Action of Pan-Akt Inhibitors in Apoptosis Regulation
Pan-Akt inhibitors induce apoptosis through a multi-faceted approach that involves the modulation of several key downstream signaling molecules. The primary mechanism revolves around the inhibition of Akt's kinase activity, which in turn relieves the suppression of pro-apoptotic factors and diminishes the activity of anti-apoptotic proteins.
Activated Akt promotes cell survival by phosphorylating and inactivating a range of pro-apoptotic proteins, including Bad, caspase-9, and the Forkhead box O (FOXO) family of transcription factors.[1] By inhibiting Akt, pan-Akt inhibitors prevent these phosphorylation events, leading to the activation of these pro-apoptotic molecules. For instance, unphosphorylated Bad can bind to and inhibit the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby promoting the release of cytochrome c from the mitochondria and initiating the caspase cascade. Similarly, active FOXO transcription factors can translocate to the nucleus and induce the expression of genes that promote apoptosis.
Furthermore, the PI3K/Akt pathway is intricately linked with the mTOR signaling pathway, which is a master regulator of cell growth and proliferation. Inhibition of Akt can lead to the downregulation of mTORC1 signaling, which can also contribute to the induction of apoptosis.
Quantitative Data on Pan-Akt Inhibitor-Mediated Apoptosis
The efficacy of pan-Akt inhibitors in inducing apoptosis varies across different cancer cell lines and is often quantified by parameters such as the half-maximal inhibitory concentration (IC50) for cell viability and the percentage of apoptotic cells. The following tables summarize key quantitative data for several well-characterized pan-Akt inhibitors.
| Pan-Akt Inhibitor | Cell Line | IC50 for Cell Viability (µM) | Apoptosis Induction | Reference |
| MK-2206 | AGS (Gastric Cancer) | ~10 | 16.17% (in combination with cisplatin) | [2] |
| ZR75-1 (Breast Cancer) | ~0.15 | Dose-dependent increase in Annexin V positive cells | [3] | |
| Mia PaCa-2 (Pancreatic) | Not specified | Dose-dependent increase in apoptosis | [4] | |
| PC3 (Prostate Cancer) | 5 | PARP cleavage observed at 12 and 24h | [5] | |
| GSK690693 | Various Hematologic Cancers | <1 (for 55% of cell lines) | Induced apoptosis in sensitive ALL cell lines | [6] |
| BT474 (Breast Cancer) | 0.086 | Induced apoptosis at >100 nM | [7][8] | |
| LNCaP (Prostate Cancer) | 0.147 | Induced apoptosis at >100 nM | [7][8] | |
| AZD5363 | ECC-1 (Endometrial Cancer) | ~10 | Induced apoptosis in combination with doxorubicin | [9] |
| U-87 MG (Glioblastoma) | 45 | Induced cell death associated with apoptosis | [10] | |
| A172 (Glioblastoma) | 100 | Induced cell death associated with apoptosis | [10] | |
| AT7867 | HT29 (Colon Cancer) | 0.9-3 | Induced apoptosis | [11] |
| U87MG (Glioblastoma) | Not specified | Induced apoptosis in vitro and in vivo | [11][12] |
| Pan-Akt Inhibitor | Target | In Vitro IC50 / Ki (nM) | Reference |
| MK-2206 | Akt1 | 8 | [13] |
| Akt2 | 12 | [13] | |
| Akt3 | 65 | [13] | |
| GSK690693 | Akt1 | 2 | [7] |
| Akt2 | 13 | [7] | |
| Akt3 | 9 | [7] | |
| AZD5363 | Akt1 | 3 | [14] |
| Akt2 | 8 | [14] | |
| Akt3 | 8 | [14] | |
| AT7867 | Akt1 | 32 | [11] |
| Akt2 | 17 | [11] | |
| p70S6K | 80 | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the impact of pan-Akt inhibitors on apoptosis.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of a pan-Akt inhibitor on the metabolic activity and proliferation of cancer cells.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pan-Akt inhibitor (e.g., 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with a pan-Akt inhibitor.
Protocol:
-
Seed cells in a 6-well plate and treat with the desired concentration of the pan-Akt inhibitor for the indicated time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).[15]
Western Blot Analysis for Apoptosis-Related Proteins
Objective: To detect changes in the expression and phosphorylation status of key proteins involved in the apoptotic pathway.
Protocol:
-
Treat cells with the pan-Akt inhibitor as required.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, cleaved PARP, cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[2]
Signaling Pathways and Visualizations
The inhibition of Akt by pan-Akt inhibitors triggers a cascade of events that ultimately leads to apoptosis. The following diagrams, generated using the DOT language for Graphviz, illustrate these key signaling pathways and experimental workflows.
Caption: PI3K/Akt signaling pathway and points of intervention by pan-Akt inhibitors leading to apoptosis.
References
- 1. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 2. Akt inhibitor MK-2206 enhances the effect of cisplatin in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Akt inhibitor MK-2206 reduces pancreatic cancer cell viability and increases the efficacy of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic biomarkers of response to the AKT inhibitor MK-2206 in pre-clinical models of human colorectal and prostate carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AKT inhibitor, GSK690693, induces growth inhibition and apoptosis in acute lymphoblastic leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Pharmacologic inhibition of Akt in combination with chemotherapeutic agents effectively induces apoptosis in ovarian and endometrial cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combined treatments with AZD5363, AZD8542, curcumin or resveratrol induce death of human glioblastoma cells by suppressing the PI3K/AKT and SHH signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. thieme-connect.com [thieme-connect.com]
The Impact of Akt1 Inhibition on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The serine/threonine kinase Akt1 (also known as Protein Kinase B alpha) is a critical node in intracellular signaling pathways that govern cell proliferation, survival, and metabolism. Its dysregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This technical guide explores the impact of inhibiting Akt1 on cell cycle progression. While specific quantitative data and detailed experimental results for the inhibitor Akt1-IN-6 are not extensively available in the public domain, this document outlines the expected mechanistic consequences of Akt1 inhibition based on the well-established role of the Akt pathway in cell cycle control. Furthermore, it provides detailed experimental protocols and visualizations to aid researchers in investigating the effects of Akt1 inhibitors like this compound.
Introduction to Akt1 and the Cell Cycle
The Akt signaling pathway is a central regulator of cell growth and proliferation.[1] Activated Akt1 promotes cell cycle progression through the phosphorylation and regulation of a multitude of downstream substrates.[1] These substrates, in turn, influence the expression and activity of key cell cycle regulators, including cyclins and cyclin-dependent kinases (CDKs).[2] The progression through the different phases of the cell cycle (G1, S, G2, and M) is tightly controlled by the sequential activation and deactivation of cyclin-CDK complexes.[3]
Akt1 primarily influences the G1/S phase transition by:
-
Phosphorylating and inactivating glycogen synthase kinase 3β (GSK-3β): This leads to the stabilization and nuclear accumulation of cyclin D1.
-
Phosphorylating and inhibiting the FOXO family of transcription factors: This prevents the transcription of genes that promote cell cycle arrest, such as the CDK inhibitors p21Cip1 and p27Kip1.
-
Modulating the mTOR pathway: Akt can activate the mammalian target of rapamycin (mTOR), which in turn promotes protein synthesis required for cell growth and proliferation.
Inhibition of Akt1 is therefore expected to disrupt these processes, leading to cell cycle arrest and potentially apoptosis.
This compound: A Pan-Akt Inhibitor
This compound is a potent, small-molecule inhibitor that targets all three isoforms of Akt (Akt1, Akt2, and Akt3) with an in vitro IC50 of less than 500 nM for each isoform.[1] As a pan-Akt inhibitor, its effects on the cell cycle will be a composite of inhibiting all three isoforms, though Akt1 is considered the primary isoform involved in cell proliferation.
Expected Impact of this compound on Cell Cycle Progression
Based on the known functions of the Akt pathway, treatment of cancer cells with this compound is anticipated to result in the following:
-
G1 Phase Arrest: By inhibiting Akt1, the downstream signaling cascade that promotes the G1/S transition will be blocked. This is expected to cause cells to accumulate in the G1 phase of the cell cycle.
-
Downregulation of G1/S Cyclins and CDKs: The inhibition of Akt1 should lead to a decrease in the expression and/or activity of key G1/S regulators.
-
Upregulation of CDK Inhibitors: Inhibition of Akt-mediated phosphorylation of FOXO transcription factors may lead to their nuclear translocation and the subsequent upregulation of CDK inhibitors.
-
Induction of Apoptosis: Prolonged cell cycle arrest and the inhibition of Akt's pro-survival signals can trigger programmed cell death.
The following table summarizes the expected quantitative outcomes from key experiments.
Table 1: Anticipated Quantitative Effects of this compound Treatment
| Parameter | Expected Outcome | Experimental Method |
| Cell Cycle Distribution | Increase in the percentage of cells in the G1 phase. Decrease in the percentage of cells in the S and G2/M phases. | Flow Cytometry (Propidium Iodide Staining) |
| Cyclin D1 Protein Levels | Decrease | Western Blot |
| Cyclin E Protein Levels | Decrease | Western Blot |
| CDK4/6 Protein Levels | Potential Decrease | Western Blot |
| CDK2 Protein Levels | Potential Decrease | Western Blot |
| p21Cip1 Protein Levels | Increase | Western Blot |
| p27Kip1 Protein Levels | Increase | Western Blot |
| Apoptosis | Increase in the percentage of apoptotic cells. | Flow Cytometry (Annexin V/PI Staining) |
Signaling Pathways and Experimental Workflows
To visualize the intricate relationships within the Akt signaling pathway and the experimental procedures used to study the effects of inhibitors like this compound, the following diagrams have been generated using the DOT language.
Akt1 Signaling Pathway in Cell Cycle Regulation
References
Methodological & Application
Akt1-IN-6 solubility in DMSO and culture media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Akt1-IN-6, a potent pan-Akt inhibitor. The following sections cover its solubility in Dimethyl Sulfoxide (DMSO) and common cell culture media, guidelines for the preparation of stock and working solutions, and a protocol for assessing its stability in aqueous solutions.
Introduction to this compound
This compound is a small molecule inhibitor that targets the serine/threonine kinase Akt (also known as Protein Kinase B), a central node in the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. Dysregulation of the Akt signaling pathway is implicated in various diseases, including cancer and diabetes, making its inhibitors valuable tools for research and drug development.
Solubility Data
The solubility of a compound is a critical factor for its effective use in in vitro and in vivo studies. The following tables summarize the known solubility of this compound in DMSO and provide general guidance for its solubility in cell culture media.
Table 1: Solubility of this compound in DMSO
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| DMSO | 125 mg/mL[1][2] | 320.98 mM[1][2] | Requires sonication for complete dissolution. It is recommended to use freshly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic DMSO.[1] |
Note on Cell Culture Media Solubility:
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be used for subsequent dilutions into cell culture media.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the tube for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.
-
Visually inspect the solution to ensure complete dissolution and absence of particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C. When stored at -80°C, the solution is stable for up to 6 months; at -20°C, it is stable for up to 1 month.[1]
Protocol 2: Preparation of Working Solutions in Cell Culture Media
This protocol outlines the dilution of the DMSO stock solution into cell culture medium to prepare working solutions for cell-based assays.
Materials:
-
This compound DMSO stock solution
-
Pre-warmed, complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw the this compound DMSO stock solution at room temperature.
-
Pre-warm the desired volume of complete cell culture medium to 37°C.
-
Perform a serial dilution of the DMSO stock solution into the pre-warmed cell culture medium to achieve the final desired concentration. Important: To avoid precipitation, it is recommended to add the DMSO stock solution to the medium dropwise while gently vortexing or swirling the tube.
-
Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Use the freshly prepared working solution immediately for treating cells.
Protocol 3: Experimental Determination of Kinetic Solubility in Cell Culture Media
This protocol provides a method to determine the maximum soluble concentration of this compound in your specific cell culture medium.
Materials:
-
This compound DMSO stock solution (high concentration, e.g., 50 mM)
-
Cell culture medium of interest (with or without serum)
-
96-well clear bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or light scatter
Procedure:
-
Prepare a series of dilutions of the this compound DMSO stock solution in DMSO in a 96-well plate.
-
In a separate 96-well plate, add the cell culture medium to each well.
-
Transfer a small volume (e.g., 1-2 µL) of each DMSO dilution of this compound to the corresponding wells containing the cell culture medium. The final DMSO concentration should be consistent across all wells and match the concentration you intend to use in your experiments (e.g., 0.1%).
-
Include a positive control for precipitation (a known poorly soluble compound) and a negative control (medium with DMSO only).
-
Incubate the plate under the same conditions as your planned cell-based assay (e.g., 37°C, 5% CO2) for a relevant duration (e.g., 2, 24, 48 hours).
-
Visually inspect the wells for any signs of precipitation (cloudiness, crystals).
-
Quantify the precipitation by measuring the absorbance or light scatter at a suitable wavelength (e.g., 600 nm) using a plate reader. An increase in absorbance/scatter indicates precipitation.
-
The highest concentration that does not show a significant increase in absorbance/scatter compared to the negative control is considered the kinetic solubility limit under those conditions.
Stability in Aqueous Solutions
The stability of this compound in aqueous solutions like cell culture media is a critical parameter, as degradation can lead to a loss of inhibitory activity over the course of an experiment.
General Considerations:
-
The stability of small molecule inhibitors in cell culture media can be influenced by factors such as pH, temperature, and the presence of serum components.
-
It is recommended to prepare fresh working solutions of this compound in culture medium for each experiment.
-
If long-term incubation is required, the stability of the compound should be assessed under the specific experimental conditions.
A general approach to assess stability involves incubating the compound in the cell culture medium at 37°C for various time points (e.g., 0, 2, 8, 24, 48 hours) and then analyzing the remaining concentration of the parent compound using methods like HPLC-MS.[3]
Visualizations
PI3K/Akt Signaling Pathway
The following diagram illustrates the central role of Akt1 in the PI3K signaling cascade.
Caption: PI3K/Akt Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for Cell-Based Assays
This diagram outlines a typical workflow for using this compound in a cell-based experiment.
References
Application Notes and Protocols for Akt1-IN-6 in Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akt1-IN-6 is a potent, cell-permeable, small molecule inhibitor of the Akt serine/threonine kinase family. As a pan-Akt inhibitor, it targets all three isoforms (Akt1, Akt2, and Akt3) with high affinity, demonstrating an in vitro IC50 of less than 500 nM for each isoform. The Akt signaling pathway is a critical regulator of diverse cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making Akt a prime target for therapeutic intervention. This compound serves as a valuable tool for investigating the biological roles of Akt signaling and for preclinical evaluation of Akt inhibition as a potential anti-cancer strategy. These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its impact on cell viability, apoptosis, and downstream signaling pathways.
Mechanism of Action
The PI3K/Akt/mTOR pathway is a central signaling cascade that responds to various extracellular stimuli, such as growth factors and cytokines, to regulate cellular functions. Upon activation by upstream signals like receptor tyrosine kinases (RTKs), phosphatidylinositol 3-kinase (PI3K) generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is phosphorylated and activated by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival by inhibiting pro-apoptotic proteins (e.g., Bad, Caspase-9) and activating anti-apoptotic factors (e.g., NF-κB). Furthermore, Akt stimulates cell proliferation and growth by activating mTORC1 and inhibiting cell cycle inhibitors like p21 and p27. This compound exerts its effects by directly binding to the ATP-binding pocket of Akt kinases, thereby preventing their catalytic activity and blocking the phosphorylation of downstream targets.
Signaling Pathway Diagram
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables provide representative data for pan-Akt inhibitors with similar mechanisms of action to guide experimental design. Researchers are strongly encouraged to perform dose-response studies to determine the optimal concentration for their specific cell line and experimental conditions.
Table 1: Representative IC50 Values of Pan-Akt Inhibitors on Cell Viability
| Cell Line | Cancer Type | Pan-Akt Inhibitor | IC50 (µM) |
| MCF-7 | Breast Cancer | MK-2206 | ~1-5 |
| PC-3 | Prostate Cancer | GDC-0068 (Ipatasertib) | ~0.1-1 |
| U-87 MG | Glioblastoma | AZD5363 (Capivasertib) | ~0.5-2 |
| A549 | Lung Cancer | Perifosine | ~5-10 |
Table 2: Representative Effects of Pan-Akt Inhibitors on Apoptosis
| Cell Line | Pan-Akt Inhibitor | Concentration (µM) | Treatment Time (h) | % Apoptotic Cells (Annexin V+) |
| HCT116 | MK-2206 | 5 | 24 | ~20-30% |
| Jurkat | AT7867 | 1 | 48 | ~40-50% |
| OVCAR-3 | GDC-0068 (Ipatasertib) | 2 | 72 | ~25-35% |
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
This protocol outlines a method to determine the effect of this compound on the metabolic activity and proliferation of cultured cells.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl for MTT)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.01 to 100 µM. Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO, typically ≤ 0.1%).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT/XTT Addition: Add 10-20 µL of MTT (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Western Blot Analysis of Akt Signaling
This protocol allows for the assessment of this compound's effect on the phosphorylation of Akt and its downstream targets.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well or 10 cm cell culture dishes
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt, anti-phospho-GSK3β, anti-total GSK3β, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Experimental Workflow Diagram
Application Notes and Protocols for Akt1-IN-6 in In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Akt1-IN-6 is a potent, cell-permeable, small molecule inhibitor of the Akt serine/threonine kinase family. It functions as a pan-Akt inhibitor, targeting all three isoforms (Akt1, Akt2, and Akt3) with high affinity. The primary mechanism of action is the inhibition of the kinase activity of Akt, a central node in the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of the Akt pathway is a common feature in many human cancers, making its inhibitors, such as this compound, valuable tools for both basic research and as potential therapeutic agents.[5]
These application notes provide detailed protocols for the use of this compound in common in vitro assays to probe the Akt signaling pathway.
Data Presentation
The following table summarizes the biochemical and cellular activities of this compound and other well-characterized pan-Akt inhibitors. This data provides a reference for determining appropriate starting concentrations for in vitro experiments.
| Inhibitor | Target(s) | Biochemical IC50 | Cellular IC50 / Effective Concentration | Reference(s) |
| This compound | pan-Akt (Akt1/2/3) | < 500 nM | Not explicitly reported. Inferred to be in the sub-micromolar to low micromolar range for cellular assays based on similar pan-Akt inhibitors. | |
| This compound (Compound 273) | Akt1 | < 15 nM | Not explicitly reported. | |
| GSK690693 | pan-Akt (Akt1/2/3) | Akt1: 2 nM, Akt2: 13 nM, Akt3: 9 nM | Cell proliferation IC50: 72 nM - 975 nM. Induces apoptosis: >100 nM. | [1][2] |
| A-443654 | pan-Akt (Akt1/2/3) | Kᵢ = 160 pM | Cell proliferation EC50: 100 nM. Apoptosis EC50 (CLL cells): 630 nM. | [6] |
| MK-2206 | pan-Akt (Akt1/2/3) | Akt1: 8 nM, Akt2: 12 nM, Akt3: 65 nM | Inhibition of Akt signaling: 50 nM. Western blot analysis: 0.1 - 5 µM. | [4][5][7][8] |
Experimental Protocols
In Vitro Kinase Assay
This protocol is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of purified Akt1 kinase.
Materials:
-
Active Akt1 enzyme
-
Akt substrate peptide (e.g., Crosstide, GSK3 peptide)
-
ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer. A typical starting concentration range would be from 1 nM to 10 µM. Remember to include a DMSO-only vehicle control.
-
In a 96-well plate, add 5 µL of each this compound dilution or vehicle control.
-
Add 10 µL of a solution containing the active Akt1 enzyme and the substrate peptide to each well. Pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for Akt1.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and detect the amount of ADP produced using a detection reagent like the ADP-Glo™ system, following the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of Akt Signaling
This protocol allows for the assessment of this compound's effect on the phosphorylation status of Akt and its downstream targets in a cellular context.
Materials:
-
Cell line of interest (e.g., a cancer cell line with an activated Akt pathway)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK3β (Ser9), anti-total-GSK3β, and an antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) for a specific duration (e.g., 2, 6, or 24 hours).[4][7] Include a DMSO vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the change in phosphorylation of Akt and its downstream targets relative to the total protein and loading control.
Cell Viability Assay (MTT or similar)
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar viability reagent (e.g., WST-1, CellTiter-Glo®)
-
Solubilization solution (e.g., DMSO or a specialized detergent)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.01, 0.1, 1, 10, 25, 50 µM). Include a DMSO vehicle control and a no-cell background control.
-
Incubate the plates for a desired period, typically 24, 48, or 72 hours.
-
Add the MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the data and determine the IC50 value for cell growth inhibition.
Visualizations
Caption: The PI3K/Akt signaling pathway and the point of inhibition by this compound.
Caption: A generalized experimental workflow for in vitro assays using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. selleck.co.jp [selleck.co.jp]
- 6. glpbio.com [glpbio.com]
- 7. Frontiers | The AKT inhibitor, MK-2206, attenuates ABCG2-mediated drug resistance in lung and colon cancer cells [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes: Detection of p-Akt (Ser473) Inhibition by Akt1-IN-6 Using Western Blot
For research, scientific, and drug development professionals.
Introduction
The serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a critical node in the PI3K/Akt signaling pathway, a cascade that is fundamental to regulating cell survival, proliferation, growth, and metabolism.[1][2] The activation of Akt is a multi-step process initiated by growth factors or other extracellular stimuli, leading to its recruitment to the plasma membrane and subsequent phosphorylation at two key residues: Threonine 308 (Thr308) in the activation loop by PDK1, and Serine 473 (Ser473) in the C-terminal hydrophobic motif by mTORC2.[3] Full activation of Akt is achieved upon phosphorylation at both sites.[3] Dysregulation of the Akt pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][4]
Akt1-IN-6 is a potent and selective allosteric inhibitor of Akt1. Allosteric inhibitors bind to a site distinct from the ATP-binding pocket, inducing a conformational change that prevents the kinase from adopting its active state.[4][5][6] This mechanism offers the potential for high selectivity against other kinases. These application notes provide a detailed protocol for assessing the inhibitory effect of compounds like this compound on the phosphorylation of Akt at Ser473 (p-Akt) in cultured cells using Western blotting.
Signaling Pathway and Inhibitor Mechanism of Action
The diagram below illustrates the canonical PI3K/Akt signaling pathway and the point of inhibition by an allosteric Akt1 inhibitor. Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates PIP2 to generate PIP3. This recruits Akt to the plasma membrane, where it is phosphorylated by PDK1 and mTORC2, leading to its full activation and subsequent phosphorylation of downstream targets that promote cell survival and proliferation. Allosteric Akt1 inhibitors bind to a pocket on the Akt1 protein, locking it in an inactive conformation and preventing its phosphorylation and activation.
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Data Presentation
The following table summarizes representative quantitative data from a Western blot experiment designed to measure the dose-dependent effect of an allosteric Akt1 inhibitor on p-Akt (Ser473) levels in a cancer cell line. Cells were treated with increasing concentrations of the inhibitor for 24 hours prior to lysis. Band intensities for p-Akt and total Akt were quantified, and the p-Akt signal was normalized to the total Akt signal.
| Inhibitor Conc. (nM) | p-Akt (Ser473) Relative Intensity | Total Akt Relative Intensity | Normalized p-Akt/Total Akt Ratio | % Inhibition |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 | 0 |
| 10 | 0.85 | 0.98 | 0.87 | 13 |
| 50 | 0.52 | 1.01 | 0.51 | 49 |
| 100 | 0.23 | 0.99 | 0.23 | 77 |
| 500 | 0.08 | 1.02 | 0.08 | 92 |
| 1000 | 0.04 | 0.97 | 0.04 | 96 |
Note: The data presented are for illustrative purposes and may not represent the exact values for this compound. The IC50 for a similar selective allosteric inhibitor, Akti-1/2 (also known as Akt Inhibitor VIII), has been reported to be 58 nM for Akt1.[5][7]
Experimental Protocol: Western Blot for p-Akt (Ser473)
This protocol details the steps for treating cultured cells with an Akt inhibitor, preparing cell lysates, and performing a Western blot to detect p-Akt (Ser473) and total Akt.
Materials and Reagents
-
Cell Line: User-defined (e.g., LNCaP, HT-29, or other cancer cell line with active Akt signaling)
-
Culture Medium: Appropriate for the chosen cell line
-
This compound or similar inhibitor
-
DMSO (Vehicle)
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer (or other suitable lysis buffer) supplemented with:
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail (e.g., sodium fluoride and sodium orthovanadate)
-
-
BCA Protein Assay Kit
-
4X Laemmli Sample Buffer with β-mercaptoethanol
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE Running Buffer
-
Protein Ladder
-
Transfer Buffer
-
PVDF or Nitrocellulose Membranes
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST. Note: For phospho-antibodies, BSA is recommended over non-fat dry milk to reduce background.[6]
-
Primary Antibodies:
-
Rabbit anti-phospho-Akt (Ser473) antibody (e.g., Cell Signaling Technology #4060)
-
Rabbit or Mouse anti-total Akt antibody (e.g., Cell Signaling Technology #4691)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
Secondary Antibody:
-
HRP-conjugated anti-rabbit IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Experimental Workflow Diagram
Caption: Experimental workflow for Western blot analysis of p-Akt.
Step-by-Step Protocol
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) for the desired time (e.g., 24 hours). Include a vehicle-only control (DMSO).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube, avoiding the pellet.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein from each sample into the wells of a precast polyacrylamide gel. Include a protein ladder in one well.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Follow the manufacturer's protocol.
-
Confirm successful transfer by staining the membrane with Ponceau S (optional).
-
-
Blocking:
-
Wash the membrane briefly with TBST.
-
Incubate the membrane in blocking buffer (5% BSA in TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in blocking buffer at the manufacturer's recommended dilution (e.g., 1:1000 for p-Akt and total Akt).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking. Note: It is recommended to probe for p-Akt first. The membrane can then be stripped and re-probed for total Akt and a loading control.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer, e.g., 1:2000 - 1:5000) for 1 hour at room temperature with gentle agitation.
-
-
Detection and Analysis:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Acquire the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis on the resulting bands using appropriate software. Normalize the p-Akt signal to the total Akt signal for each sample to account for any variations in protein loading. The loading control (e.g., β-actin) should be used to confirm equal loading across all lanes.
-
References
- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AKT1 - Wikipedia [en.wikipedia.org]
- 3. Phosphorylation-Dependent Inhibition of Akt1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are AKT1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 5. Crystal Structure of Human AKT1 with an Allosteric Inhibitor Reveals a New Mode of Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Akt1 Inhibition-Induced Apoptosis Assay using Annexin V
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine/threonine kinase Akt1 (also known as Protein Kinase B alpha) is a critical mediator in the PI3K/Akt signaling pathway, a key regulator of cell survival, proliferation, and growth.[1][2] Dysregulation of the Akt pathway is a common feature in many cancers, leading to uncontrolled cell proliferation and resistance to apoptosis (programmed cell death).[3][4] Consequently, Akt1 has emerged as a significant target for cancer therapeutic intervention.[3]
Akt1 promotes cell survival through the phosphorylation and inactivation of several pro-apoptotic proteins, including Bad, and by inhibiting the release of cytochrome c from mitochondria.[5][6] Inhibition of Akt1 can, therefore, disrupt these survival signals and induce apoptosis in cancer cells.[7] This makes small molecule inhibitors of Akt1 valuable tools for cancer research and potential therapeutic agents.
This document provides detailed application notes and protocols for assessing apoptosis induced by a representative Akt1 inhibitor, hereafter referred to as Akt1-IN-X , using the Annexin V assay. The Annexin V assay is a widely used method for detecting early-stage apoptosis.[8] It utilizes the high affinity of Annexin V for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the initial phases of apoptosis.[8][9]
Mechanism of Action: Akt1 Signaling in Apoptosis
The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors.[10] This leads to the activation of phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is activated through phosphorylation by PDK1 and mTORC2.[10]
Once activated, Akt1 phosphorylates a multitude of downstream targets to promote cell survival.[11] Key anti-apoptotic functions of Akt1 include:
-
Phosphorylation and inactivation of Bad: Phosphorylated Bad is sequestered in the cytosol by 14-3-3 proteins, preventing it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL at the mitochondria.[1][5]
-
Inhibition of caspase activation: Akt can phosphorylate and inhibit Caspase-9, a key initiator caspase in the intrinsic apoptosis pathway.[1]
-
Inhibition of Forkhead box O (FOXO) transcription factors: Phosphorylation of FOXO proteins by Akt leads to their exclusion from the nucleus, thereby preventing the transcription of pro-apoptotic genes.[2]
By inhibiting Akt1, Akt1-IN-X is expected to prevent these phosphorylation events, leading to the activation of pro-apoptotic pathways and ultimately, programmed cell death.
Caption: The PI3K/Akt1 signaling pathway in cell survival and apoptosis.
Experimental Protocols
Materials and Reagents
-
Cell Line: Cancer cell line with an active Akt pathway (e.g., MiaPaCa-2, H460, HCT-15)[7]
-
Akt1-IN-X: Akt1 inhibitor
-
Cell Culture Medium: Appropriate for the chosen cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit: (e.g., Abcam ab14085 or similar) containing:
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI)
-
10X Binding Buffer
-
-
Flow Cytometer
Cell Culture and Treatment
-
Culture the selected cancer cell line in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Allow the cells to adhere overnight.
-
Prepare a stock solution of Akt1-IN-X in DMSO.
-
Treat the cells with varying concentrations of Akt1-IN-X (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) at the same concentration as the highest inhibitor concentration.
Annexin V and Propidium Iodide Staining Protocol
This protocol is adapted from standard Annexin V staining procedures.[12][13]
-
Harvest Cells:
-
For adherent cells, collect the culture medium (which contains floating apoptotic cells) into a 15 mL conical tube.
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected culture medium.
-
For suspension cells, simply collect the cells into a conical tube.
-
-
Cell Washing:
-
Centrifuge the cell suspension at 400-600 x g for 5 minutes at room temperature.[12]
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[12]
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Add 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[13]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[13]
-
Analyze the samples on a flow cytometer as soon as possible.
-
Caption: Experimental workflow for the Annexin V apoptosis assay.
Data Presentation and Interpretation
The results from the flow cytometry analysis can be used to distinguish between different cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
The percentage of cells in each quadrant should be quantified and recorded.
Quantitative Data Summary
The following tables present hypothetical data for the effect of Akt1-IN-X on apoptosis in a cancer cell line after 48 hours of treatment.
Table 1: Percentage of Apoptotic Cells after Treatment with Akt1-IN-X
| Concentration of Akt1-IN-X (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Total Apoptotic Cells |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |
| 1 | 88.7 ± 3.5 | 8.1 ± 1.2 | 2.9 ± 0.6 | 11.0 ± 1.8 |
| 5 | 72.4 ± 4.2 | 18.3 ± 2.5 | 8.7 ± 1.9 | 27.0 ± 4.4 |
| 10 | 55.9 ± 5.1 | 29.8 ± 3.8 | 13.5 ± 2.4 | 43.3 ± 6.2 |
| 25 | 38.6 ± 6.3 | 40.1 ± 5.5 | 20.7 ± 3.1 | 60.8 ± 8.6 |
Table 2: Caspase Activity Assay (Hypothetical Data)
To confirm the apoptotic pathway, a caspase activity assay (e.g., Caspase-3/7) can be performed.
| Concentration of Akt1-IN-X (µM) | Relative Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| 0 (Vehicle) | 1.0 |
| 1 | 2.3 ± 0.4 |
| 5 | 5.8 ± 0.9 |
| 10 | 9.7 ± 1.5 |
| 25 | 15.2 ± 2.1 |
Conclusion
The inhibition of Akt1 by small molecules like Akt1-IN-X presents a promising strategy for inducing apoptosis in cancer cells. The Annexin V assay is a robust and reliable method for quantifying the extent of apoptosis induced by such inhibitors. The detailed protocols and data presentation guidelines provided in this document are intended to assist researchers in accurately assessing the pro-apoptotic effects of novel Akt1 inhibitors.
References
- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. What are AKT1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Akt/Protein Kinase B Inhibits Cell Death by Preventing the Release of Cytochrome c from Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Downregulation of Akt1 Inhibits Anchorage-Independent Cell Growth and Induces Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. pnas.org [pnas.org]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Annexin V Staining Protocol [bdbiosciences.com]
Application Notes and Protocols for a Representative Akt1 Inhibitor (Modeled as Akt1-IN-6) in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine/threonine kinase Akt1 (also known as Protein Kinase B alpha) is a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in human cancers.[1][2][3] This pathway governs essential cellular processes including cell survival, proliferation, growth, and metabolism.[3][4][5][6] The three highly homologous isoforms of Akt (Akt1, Akt2, and Akt3) have distinct, yet overlapping functions.[3][5] Akt1 is ubiquitously expressed and plays a significant role in cell growth and proliferation, making it a key target for cancer therapy.[5][7] Inhibition of Akt1 has been shown to delay tumor growth and reduce metastasis in preclinical models.[8]
These application notes provide a detailed framework for designing and executing in vivo studies using a representative potent and selective Akt1 inhibitor, hereafter referred to as Akt1-IN-6. The protocols and data presented are synthesized from published studies on various Akt inhibitors and are intended to serve as a comprehensive guide for preclinical evaluation.
I. In Vivo Study Design and Dosage
Successful in vivo evaluation of an Akt1 inhibitor requires careful consideration of the animal model, dosage, administration route, and treatment schedule. The primary goal is to achieve sufficient drug exposure in the tumor tissue to inhibit the target effectively while managing potential toxicities.[1]
Animal Models
The most common animal models for testing Akt inhibitors are human tumor xenografts in immunocompromised mice (e.g., nude or SCID mice).[1] The choice of cell line is critical and should ideally be one with a known dependence on the PI3K/Akt pathway (e.g., PTEN-null or PIK3CA-mutant).
Table 1: Examples of Human Tumor Xenograft Models Used in Akt Inhibitor Studies
| Cell Line | Cancer Type | Key Genetic Feature(s) | Mouse Strain |
| LNCaP | Prostate Cancer | PTEN deletion | Nude Mice |
| PC-3 | Prostate Cancer | PTEN deletion | SCID Mice |
| MiaPaCa-2 | Pancreatic Cancer | KRAS mutation | SCID Mice |
| BT474 | Breast Carcinoma | HER2 amplification | Immune-compromised Mice |
| SKOV-3 | Ovarian Carcinoma | PIK3CA mutation | N/A |
| HCC-1954 | Breast Carcinoma | PIK3CA mutation | N/A |
Dosage and Administration
The dosage and route of administration should be determined based on prior pharmacokinetic (PK) and pharmacodynamic (PD) studies. The therapeutic window for Akt inhibitors can be narrow, with efficacy achieved at doses approximately two-fold lower than the maximum tolerated dose.[1]
Table 2: Representative In Vivo Dosages and Schedules for Akt Inhibitors
| Inhibitor Type | Animal Model | Dosage | Administration Route | Dosing Schedule | Key Outcome | Reference |
| Allosteric Akt Inhibitor (AKTi) | LNCaP Xenograft | 200 mg/kg | Subcutaneous | Weekly | Complete tumor growth inhibition | [9] |
| Pan-Akt Inhibitor (GSK690693) | BT474, SKOV-3, LNCaP Xenografts | Not Specified | Intraperitoneal | Daily | Significant antitumor activity | [5] |
| Akt Inhibitor (Compound A) | PC-3 Xenograft | 2.5 mg/kg/day | Not Specified | Daily (days 16-32) | No significant single-agent efficacy | [10] |
| Akt Inhibitor (Compound A) + Paclitaxel | PC-3 Xenograft | 2.5 mg/kg/day (Cpd A) + 15 mg/kg (Paclitaxel) | Not Specified | Daily (Cpd A); Days 16, 20, 24 (Paclitaxel) | Significantly improved tumor growth inhibition | [10] |
Note: These are examples. The optimal dose for "this compound" must be determined empirically.
A common side effect of Akt inhibition is transient hyperglycemia and hyperinsulinemia due to the role of Akt2 in glucose metabolism.[1][9] This is an on-target effect and should be monitored.
II. Experimental Protocols
A. Tumor Xenograft Efficacy Study
This protocol outlines a typical efficacy study in an established tumor xenograft model.
1. Cell Culture and Implantation:
- Culture the chosen cancer cell line (e.g., PC-3) under standard conditions.
- Harvest cells during the logarithmic growth phase.
- Resuspend cells in a 1:1 mixture of serum-free media and Matrigel.[1]
- Subcutaneously inoculate 1-2 x 10⁶ cells into the flank of 6-8 week old male SCID mice.[1]
2. Tumor Growth Monitoring and Group Assignment:
- Monitor tumor growth using caliper measurements (Volume = (length x width²)/2).
- When tumors reach a predetermined size (e.g., 150-200 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).
3. Drug Formulation and Administration:
- Formulate this compound in a suitable vehicle (e.g., 4% DMSO/40% hydroxypropyl-β-cyclodextrin in water).[5]
- Administer the drug and vehicle control according to the predetermined schedule (e.g., daily via intraperitoneal injection).
- Record body weights and monitor for clinical signs of toxicity throughout the study.
4. Study Endpoint and Tissue Collection:
- Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a defined endpoint.
- At the end of the study, euthanize mice and excise tumors.
- A portion of the tumor can be snap-frozen in liquid nitrogen for pharmacodynamic analysis (Western blot) and the remainder fixed in formalin for immunohistochemistry (IHC).
B. Pharmacodynamic (PD) Biomarker Analysis
PD studies are crucial to confirm target engagement in the tumor tissue. The most direct method is to measure the phosphorylation status of downstream Akt substrates.
1. Western Blotting:
- Homogenize snap-frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
- Determine protein concentration using a standard assay (e.g., BCA).
- Separate protein lysates (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
- Probe membranes with primary antibodies against key pathway proteins. Recommended antibodies include:
- Phospho-Akt (Ser473)
- Phospho-Akt (Thr308)
- Total Akt1
- Phospho-GSK3β (Ser9)
- Phospho-PRAS40 (Thr246)
- Phospho-S6 Ribosomal Protein (Ser235/236)
- Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
- Quantify band intensity and normalize phosphorylated protein levels to total protein levels. A significant reduction in the phosphorylation of downstream effectors like GSK3β and S6 in the treated group compared to the control group indicates effective target inhibition.[1][9]
2. Immunohistochemistry (IHC):
- Use formalin-fixed, paraffin-embedded tumor sections.
- Perform antigen retrieval as required.
- Incubate sections with primary antibodies (e.g., anti-phospho-GSK3β).
- Use a suitable detection system (e.g., HRP-conjugated secondary antibody and DAB substrate).
- Counterstain with hematoxylin.
- Analyze slides to assess the intensity and distribution of the target protein within the tumor.
III. Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the Akt1 signaling pathway and a general experimental workflow for an in vivo study.
Caption: The PI3K/Akt1 signaling pathway and point of inhibition.
Caption: Experimental workflow for a tumor xenograft efficacy study.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A putative biomarker signature for clinically effective AKT inhibition: correlation of in vitro, in vivo and clinical data identifies the importance of modulation of the mTORC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Delivery of Active AKT1 to Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Loss of Akt1 in Mice Increases Energy Expenditure and Protects against Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Akt1 governs breast cancer progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An allosteric Akt inhibitor effectively blocks Akt signaling and tumor growth with only transient effects on glucose and insulin levels in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimal Classes of Chemotherapeutic Agents Sensitized by Specific Small-Molecule Inhibitors of Akt In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Akt1 Inhibitors in Xenograft Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Note: Publicly available data specifically for "Akt1-IN-6" is limited. Therefore, these application notes and protocols are based on well-characterized, potent, and selective Akt inhibitors that have been extensively studied in preclinical xenograft models. The principles and methodologies described herein are broadly applicable to the evaluation of novel Akt1 inhibitors like this compound.
Introduction
The serine/threonine kinase Akt1 (also known as Protein Kinase B alpha) is a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in a wide range of human cancers.[1][2][3] This pathway plays a central role in promoting cell survival, proliferation, growth, and metabolism.[4] The aberrant activation of Akt1 is associated with tumor progression and resistance to conventional therapies, making it a prime target for cancer drug development.[5] Akt1 inhibitors are a class of targeted therapies designed to block the activity of Akt1, thereby inducing apoptosis in cancer cells and inhibiting tumor growth.[5][6] Xenograft tumor models are an essential tool in the preclinical evaluation of these inhibitors, providing in vivo data on efficacy, pharmacodynamics, and potential therapeutic combinations.
Mechanism of Action
Akt1 is a key downstream effector of phosphatidylinositol 3-kinase (PI3K). Upon activation by growth factors, PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. This recruits Akt1 to the membrane, where it is phosphorylated and activated by PDK1 and mTORC2.[1] Activated Akt1 then phosphorylates a multitude of downstream substrates, including GSK3β, FOXO transcription factors, and mTORC1, to regulate cellular processes.[1]
Akt inhibitors can be broadly categorized into ATP-competitive inhibitors and allosteric inhibitors.[5] ATP-competitive inhibitors bind to the ATP-binding pocket of the kinase domain, preventing the transfer of phosphate to its substrates.[5] Allosteric inhibitors bind to a site distinct from the ATP-binding pocket, often at the interface of the pleckstrin homology (PH) and kinase domains, inducing a conformational change that locks the kinase in an inactive state.[7][8] This can prevent the localization of Akt1 to the cell membrane, a crucial step for its activation.[7]
Below is a diagram illustrating the PI3K/Akt signaling pathway and the points of inhibition by Akt1 inhibitors.
Caption: PI3K/Akt Signaling Pathway and Inhibition.
In Vivo Efficacy in Xenograft Models: Data Summary
Numerous studies have demonstrated the anti-tumor efficacy of Akt inhibitors in various cancer cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models. The data below is a summary from representative studies of potent Akt inhibitors.
| Inhibitor | Cancer Type | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| A-443654 | Pancreatic | MiaPaCa-2 | 50 mg/kg/day, s.c., tid on days 16, 20, 24 | Significant tumor growth delay | [9] |
| ARQ 092 | Endometrial | PDX (AKT1-E17K mutant) | 50, 75, 100 mg/kg, 5 days on/4 days off | 48%, 75%, 78% TGI respectively | |
| AZD5363 | Breast | BT474c (PIK3CA mutant) | 100 mg/kg, qd | 80% TGI | |
| GDC-0068 | Various | Various | 100 mg/kg, qd | Up to 79% TGI | |
| MK-2206 | Ovarian | SK-OV-3 | Not specified | Moderate efficacy as single agent, significant in combination | |
| ALM301 | Esophageal | OE33 | Not specified | Sensitizes tumors to chemotherapy | [10] |
Experimental Protocols
The following are detailed protocols for evaluating an Akt1 inhibitor in a subcutaneous xenograft tumor model.
Xenograft Model Establishment
Objective: To establish solid tumors in immunocompromised mice using a human cancer cell line with a relevant genetic background (e.g., PIK3CA mutation, PTEN loss, or AKT1 activation).
Materials:
-
Human cancer cell line (e.g., BT474, PC-3, MiaPaCa-2)
-
Culture medium and supplements
-
6-8 week old female athymic nude mice (or other appropriate immunocompromised strain)
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS, syringes, and needles
-
Calipers
Protocol:
-
Culture the selected cancer cell line under standard conditions to 80-90% confluency.
-
Harvest the cells using trypsin-EDTA and wash with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 107 to 2 x 107 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.
-
Monitor the mice for tumor growth. Begin caliper measurements 2-3 times per week once tumors become palpable.
-
Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Once tumors reach an average volume of 100-200 mm3, randomize the mice into treatment and control groups.
Drug Formulation and Administration
Objective: To prepare and administer the Akt1 inhibitor and vehicle control to the tumor-bearing mice.
Materials:
-
Akt1 inhibitor (e.g., this compound)
-
Vehicle components (e.g., DMSO, PEG300, Tween 80, saline)
-
Sterile tubes, syringes, and gavage needles (for oral administration) or needles for injection.
Protocol:
-
Prepare the drug formulation based on the inhibitor's solubility and recommended vehicle. A common vehicle for oral administration is 0.5% methylcellulose in water. For intraperitoneal or subcutaneous injection, a solution containing DMSO, PEG300, and saline might be used.
-
The final concentration of the drug should be calculated based on the desired dose (mg/kg) and the average weight of the mice.
-
Administer the drug or vehicle to the respective groups according to the planned dosing schedule (e.g., once daily, twice daily) and route (e.g., oral gavage, intraperitoneal injection).
Efficacy Assessment and Endpoint Analysis
Objective: To monitor tumor growth and assess the anti-tumor activity of the Akt1 inhibitor.
Protocol:
-
Measure tumor volumes and body weights 2-3 times per week throughout the study.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors and record their final weights.
-
A portion of the tumor can be flash-frozen in liquid nitrogen for pharmacodynamic analysis (e.g., Western blot) and another portion can be fixed in formalin for immunohistochemistry (IHC).
Pharmacodynamic (PD) Marker Analysis
Objective: To confirm target engagement and inhibition of the Akt signaling pathway in the tumor tissue.
Protocol (Western Blot):
-
Homogenize the frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against total Akt1, phospho-Akt (Ser473 and Thr308), and downstream targets like phospho-GSK3β and phospho-PRAS40. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
Protocol (Immunohistochemistry):
-
Paraffin-embed the formalin-fixed tumor tissue and cut thin sections.
-
Perform antigen retrieval and block endogenous peroxidase activity.
-
Incubate the sections with primary antibodies against Ki-67 (for proliferation) and cleaved caspase-3 (for apoptosis), as well as phospho-Akt.
-
Incubate with a labeled secondary antibody and visualize with a chromogen.
-
Counterstain with hematoxylin and analyze the slides under a microscope.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for a xenograft study evaluating an Akt1 inhibitor.
Caption: Xenograft Study Workflow.
Conclusion
The use of Akt1 inhibitors in xenograft tumor models is a critical step in the preclinical development of these targeted therapies. The protocols and information provided here offer a comprehensive guide for researchers to design and execute robust in vivo studies to evaluate the efficacy and mechanism of action of novel Akt1 inhibitors. Careful selection of the appropriate tumor model, a well-defined dosing regimen, and thorough endpoint analysis are essential for obtaining meaningful and translatable results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Akt: a key transducer in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. AKT controls protein synthesis and oxidative metabolism via combined mTORC1 and FOXO1 signalling to govern muscle physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Crystal Structure of Human AKT1 with an Allosteric Inhibitor Reveals a New Mode of Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pure.qub.ac.uk [pure.qub.ac.uk]
Application Notes and Protocols for Studying Drug Resistance with Akt1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine/threonine kinase Akt1 (also known as Protein Kinase Bα) is a central node in the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival, proliferation, and metabolism.[1][2] Aberrant activation of the Akt1 pathway is a common feature in many human cancers and is strongly associated with resistance to a variety of cancer therapies, including chemotherapy and targeted agents.[3][4] Therefore, inhibiting Akt1 activity presents a promising strategy to overcome drug resistance and enhance the efficacy of anti-cancer treatments.[1][3]
Mechanism of Action: The Role of Akt1 in Drug Resistance
Activated Akt1 promotes cell survival and resistance to apoptosis (programmed cell death) through the phosphorylation and inactivation of several pro-apoptotic proteins, including Bad, and by activating transcription factors that promote the expression of anti-apoptotic genes.[5] Hyperactivation of the Akt1 pathway can be driven by various genetic alterations, such as mutations in PIK3CA or loss of the tumor suppressor PTEN.[6] This sustained pro-survival signaling allows cancer cells to evade the cytotoxic effects of chemotherapeutic agents and other targeted therapies.
By inhibiting Akt1, researchers can investigate the reversal of this resistance phenotype. The expected downstream effects of Akt1 inhibition include:
-
Decreased phosphorylation of downstream targets: Reduced phosphorylation of key substrates like GSK3β, FOXO transcription factors, and mTORC1.[5][7]
-
Induction of apoptosis: Increased activity of pro-apoptotic proteins and caspases.[8][9]
-
Sensitization to chemotherapy: Enhanced cancer cell killing when combined with conventional chemotherapeutic drugs.[8]
Data Presentation: Efficacy of Akt1 Inhibition
The following tables summarize representative quantitative data for a selective Akt1/2 inhibitor, Akti-1/2, demonstrating its potential in overcoming drug resistance.
Table 1: In Vitro Inhibitory Activity of Akti-1/2
| Target | IC50 (nM) |
| Akt1 | 58 |
| Akt2 | 210 |
| Akt3 | 2119 |
Data based on a highly selective Akt1/2 inhibitor, demonstrating isoform selectivity.[9][10]
Table 2: Anti-proliferative Activity of Akti-1/2 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCC827 | Non-Small Cell Lung Cancer | 4.7 |
| NCI-H522 | Non-Small Cell Lung Cancer | 7.25 |
| NCI-H1651 | Non-Small Cell Lung Cancer | 9.5 |
Demonstrates the growth-inhibitory effects of Akt inhibition in various cancer cell lines.[9]
Table 3: Synergistic Effects of Akt Inhibition with Chemotherapy
| Cell Line | Chemotherapeutic Agent | Caspase-3 Activity (Fold Increase with Combination) |
| H460 | Doxorubicin | >2 |
| HCT-15 | Etoposide | >2.5 |
Illustrates the potential of Akt inhibitors to sensitize cancer cells to conventional chemotherapy, as indicated by increased apoptosis.[8]
Signaling Pathways and Experimental Workflow
Caption: The PI3K/Akt1 signaling pathway and the point of intervention for an Akt1 inhibitor.
Caption: A typical experimental workflow for studying drug resistance using an Akt1 inhibitor.
Experimental Protocols
1. Cell Culture and Maintenance
-
Cell Lines: Utilize a panel of cancer cell lines relevant to the research question, including both drug-sensitive parental lines and their drug-resistant counterparts.
-
Culture Medium: Grow cells in the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency using standard trypsinization methods.
2. Cell Viability Assay (MTT Assay)
This protocol assesses the effect of the Akt1 inhibitor on cell proliferation and viability.
-
Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of the Akt1 inhibitor, the chemotherapeutic agent, or a combination of both. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 values using non-linear regression analysis.
3. Western Blot Analysis
This protocol is used to determine the effect of the Akt1 inhibitor on the phosphorylation status of downstream targets.
-
Cell Lysis: Treat cells as described above for the desired time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10% or 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt1, phospho-Akt1 (Ser473), total GSK3β, phospho-GSK3β (Ser9), and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
4. Apoptosis Assay (Caspase-3 Activity Assay)
This protocol quantifies the induction of apoptosis by measuring the activity of caspase-3, a key executioner caspase.
-
Cell Treatment: Treat cells in a 6-well plate with the Akt1 inhibitor, chemotherapeutic agent, or combination for 24-48 hours.
-
Cell Lysis: Harvest and lyse the cells according to the manufacturer's protocol for a commercially available caspase-3 activity assay kit.
-
Assay: Add the cell lysate to a 96-well plate and add the caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance at 405 nm.
-
Analysis: Calculate the fold-increase in caspase-3 activity relative to the vehicle control.
Conclusion
The study of drug resistance is a critical area of cancer research. The protocols and information provided here offer a robust framework for investigating the role of Akt1 in this process and for evaluating the potential of Akt1 inhibitors to overcome resistance. By employing these methodologies, researchers can gain valuable insights into the molecular mechanisms of drug resistance and contribute to the development of more effective cancer therapies.
References
- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. Role of Akt signaling in resistance to DNA-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. The Akt1/IL-6/STAT3 pathway regulates growth of lung tumor initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Downregulation of Akt1 Inhibits Anchorage-Independent Cell Growth and Induces Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Crystal Structure of Human AKT1 with an Allosteric Inhibitor Reveals a New Mode of Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Akt1-IN-6 in Combination with Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akt1 (also known as Protein Kinase B alpha) is a serine/threonine kinase that plays a pivotal role in mediating cell survival, proliferation, and metabolism.[1][2] It is a central node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various human cancers.[3] The activation of Akt1 is a multi-step process initiated by growth factors or cytokines, leading to its recruitment to the plasma membrane and subsequent phosphorylation at Threonine 308 (Thr308) and Serine 473 (Ser473), resulting in its full activation.[4] Once activated, Akt1 phosphorylates a myriad of downstream substrates, thereby promoting cell growth and survival while inhibiting apoptosis.[4][5]
Given its central role in oncogenesis, Akt1 has emerged as a promising therapeutic target.[3] Akt1-IN-6 is a potent and selective inhibitor of Akt1 with an IC50 value of less than 15 nM.[6] However, due to the complexity and redundancy of signaling networks within cancer cells, targeting a single node like Akt1 often leads to the activation of compensatory pathways, resulting in therapeutic resistance. This has prompted the exploration of combination therapies, where Akt1 inhibitors are used in conjunction with inhibitors of other key signaling pathways to achieve synergistic anti-cancer effects. This document provides detailed application notes and protocols for utilizing this compound in combination with other inhibitors, particularly those targeting the mTOR and MAPK pathways.
Rationale for Combination Therapies
Akt1 and mTOR Pathway Inhibition
The mammalian target of rapamycin (mTOR) is a key downstream effector of the Akt pathway.[3] Akt directly phosphorylates and activates mTOR Complex 1 (mTORC1), which in turn promotes protein synthesis and cell growth.[7] However, mTOR inhibitors can lead to a feedback activation of Akt, thus limiting their efficacy.[8] Therefore, the dual inhibition of both Akt1 and mTOR is a rational strategy to overcome this resistance mechanism and achieve a more complete blockade of this critical survival pathway.[9][10]
Akt1 and MAPK Pathway Inhibition
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Cross-talk between the PI3K/Akt and MAPK pathways is well-documented. In some contexts, inhibition of the Akt pathway can lead to the activation of the MAPK pathway as a compensatory survival mechanism.[11] Conversely, MAPK6, an atypical MAPK, has been shown to directly activate AKT.[12] Therefore, the simultaneous inhibition of both Akt1 and key components of the MAPK pathway (e.g., MEK or ERK) may be a synergistic strategy to counteract resistance and induce a more robust anti-tumor response.[11]
Quantitative Data Summary
While specific quantitative data for this compound in combination therapies is not extensively available in the public domain, the following table summarizes representative data from studies using other selective Akt inhibitors in combination with mTOR or MAPK pathway inhibitors. This data provides a benchmark for expected synergistic effects.
| Akt Inhibitor | Combination Inhibitor | Cell Line(s) | Assay Type | Key Findings | Reference |
| MK-2206 | Ridaforolimus (mTOR inhibitor) | LNCaP (Prostate) | Cell Growth | Significant combination benefit, additive to synergistic effect. | [9] |
| MK-2206 | Rapamycin (mTOR inhibitor) | Breast Cancer Cell Lines | Proliferation, Apoptosis | Synergistic inhibition of proliferation and enhanced apoptosis induction. | [10] |
| ALM301 | 5-FU (Chemotherapy) | OAC (Esophageal) | Cell Viability | AKT inhibition sensitizes OAC cell lines to chemotherapy. | [13] |
| MK-2206 | Dasatinib (ACK1/MAPK pathway related) | NSCLC | Cell Viability, Apoptosis | Potent synergistic effect against NSCLC survival, migration, and invasion. | [14] |
| G-5555 (PAK inhibitor) | MK2206 (AKT inhibitor) | K1 and SW1736 (Thyroid) | Cell Viability | Synergistic effect on thyroid cancer cell viability. | [15] |
Signaling Pathway Diagrams
To visualize the rationale behind the combination therapies, the following diagrams illustrate the targeted signaling pathways.
Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition.
Caption: Crosstalk between the Akt and MAPK signaling pathways.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination effects of this compound with other inhibitors.
Cell Viability Assay (MTT/SRB Assay)
This protocol is designed to assess the effect of this compound in combination with another inhibitor on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Second inhibitor (e.g., mTOR or MAPK inhibitor, stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Sulforhodamine B (SRB) solution
-
DMSO
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and the second inhibitor in culture medium. Treat the cells with either single agents or combinations at various concentrations. Include a vehicle control (DMSO) group.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
SRB Assay:
-
Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and air dry.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid and air dry.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the dye.
-
Measure the absorbance at 510 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each inhibitor alone and in combination. Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[14]
Caption: Workflow for the Cell Viability Assay.
Western Blot Analysis
This protocol is used to assess the on-target effects of the inhibitors by examining the phosphorylation status of key proteins in the targeted signaling pathways.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and second inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt(S473), anti-Akt, anti-p-S6, anti-S6, anti-p-ERK, anti-ERK, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound, the second inhibitor, or the combination for the desired time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature the protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Detection: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the changes in protein phosphorylation.
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by the combination treatment using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and second inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the inhibitors as described for the Western blot protocol for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining:
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of binding buffer to each sample.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer within 1 hour of staining.
-
Data Analysis:
-
Annexin V-negative/PI-negative cells are live cells.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Quantify the percentage of cells in each quadrant to determine the level of apoptosis induction.
-
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Akt Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Akt Regulates Cell Survival and Apoptosis at a Postmitochondrial Level - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTOR kinase inhibition causes feedback-dependent biphasic regulation of AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence of mTOR Activation by an AKT-Independent Mechanism Provides Support for the Combined Treatment of PTEN-Deficient Prostate Tumors with mTOR and AKT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emergence of mTOR mutation as an acquired resistance mechanism to AKT inhibition, and subsequent response to mTORC1/2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of the Balance of Akt and MAPK Pathways in the Exercise-Regulated Phenotype Switching in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MAPK6-AKT signaling promotes tumor growth and resistance to mTOR kinase blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.qub.ac.uk [pure.qub.ac.uk]
- 14. Combined inhibition of ACK1 and AKT shows potential toward targeted therapy against KRAS-mutant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
Akt1-IN-6 experimental controls and best practices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Akt1-IN-6, a potent pan-Akt inhibitor. The document outlines best practices, experimental controls, and detailed protocols for in vitro studies.
Introduction
This compound is a potent small molecule inhibitor targeting all three isoforms of the Akt serine/threonine kinase (Akt1, Akt2, and Akt3) with high affinity. It is a valuable tool for investigating the role of the PI3K/Akt/mTOR signaling pathway in various cellular processes, including cell survival, proliferation, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making Akt inhibitors like this compound promising candidates for therapeutic development.
Mechanism of Action
This compound functions as a pan-Akt inhibitor, effectively suppressing the activity of all three Akt isoforms. The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth and survival.[1][2] Activation of this pathway, often initiated by growth factors, leads to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a multitude of downstream substrates, orchestrating a cellular response that favors proliferation and inhibits apoptosis (programmed cell death).[1][3] By inhibiting Akt, this compound disrupts these downstream signals, leading to cell cycle arrest and apoptosis in cancer cells.[4]
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
| Target | IC50 | Notes |
| Akt1 | < 15 nM | High potency for Akt1 isoform. |
| Akt1, Akt2, Akt3 (pan-Akt) | < 500 nM | Effective against all three Akt isoforms. |
Experimental Controls and Best Practices
To ensure robust and reproducible results, the following experimental controls and best practices are recommended when using this compound.
Positive Controls:
-
Growth Factor Stimulation: In serum-starved cells, stimulate the Akt pathway with a known activator like insulin, EGF (Epidermal Growth Factor), or PDGF (Platelet-Derived Growth Factor) to induce robust Akt phosphorylation. This serves as a positive control for pathway activation.
-
Cell Lines with Constitutively Active Akt: Utilize cell lines with known activating mutations in the PI3K/Akt pathway (e.g., PTEN-null or PIK3CA-mutant cell lines like PC3) where Akt is basally hyperactivated.
-
Known Pan-Akt Inhibitors: As a comparator, use other well-characterized pan-Akt inhibitors such as MK-2206 or GSK690693.[5]
Negative Controls:
-
Vehicle Control: The most crucial negative control is a vehicle-only treatment (typically DMSO, the solvent for this compound). This accounts for any effects of the solvent on the cells. The final DMSO concentration should be kept low (ideally ≤ 0.1%).
-
Inactive Compound Analogs (if available): If a structurally similar but biologically inactive analog of this compound is available, it can serve as an excellent negative control to rule out off-target effects related to the chemical scaffold.
-
Untreated Cells: A baseline of untreated cells is essential for comparison.
Best Practices:
-
Dose-Response and Time-Course Experiments: Always perform initial dose-response experiments to determine the optimal concentration of this compound for your specific cell line and assay. A time-course experiment will establish the optimal duration of treatment.
-
Confirmation of Target Engagement: The most direct method to confirm that this compound is inhibiting its target is to measure the phosphorylation status of Akt at its key activation sites, Serine 473 (Ser473) and Threonine 308 (Thr308), via Western blotting. A significant decrease in the ratio of phosphorylated Akt (p-Akt) to total Akt indicates successful target inhibition.
-
Assessment of Downstream Pathway Modulation: To confirm the biological effect of Akt inhibition, examine the phosphorylation status of well-established downstream Akt substrates, such as GSK3β (at Ser9) and the ribosomal protein S6.
-
Solubility and Storage: Prepare a high-concentration stock solution of this compound in anhydrous DMSO. Aliquot the stock solution and store at -20°C or -80°C to minimize freeze-thaw cycles. Dilute the stock solution in cell culture medium immediately before use.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The PI3K/Akt/mTOR signaling cascade and the inhibitory action of this compound.
Caption: A typical experimental workflow for characterizing this compound in vitro.
Experimental Protocols
Protocol 1: Western Blot Analysis of Akt Phosphorylation
This protocol is designed to assess the ability of this compound to inhibit Akt phosphorylation in a cellular context.
Materials:
-
Cell line of interest (e.g., PC3, MCF7, or other cancer cell lines)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
Growth factor (e.g., Insulin or EGF)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-phospho-Akt (Thr308)
-
Rabbit anti-Akt (pan)
-
Rabbit anti-phospho-GSK3β (Ser9)
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal Akt activity, serum-starve the cells for 4-16 hours in a serum-free medium.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation (Optional): If cells were serum-starved, stimulate with a growth factor (e.g., 100 ng/mL EGF for 15 minutes or 10 µg/mL insulin for 30 minutes) to induce Akt phosphorylation.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the desired amount of protein (e.g., 20-30 µg).
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and run at an appropriate voltage.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal.
Protocol 2: Cell Viability Assay (e.g., MTT or Resazurin-based)
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt
-
Solubilization buffer (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and allow them to attach overnight.
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control.
-
Include wells with medium only as a background control.
-
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement (Resazurin example):
-
Add 10 µL of Resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the cell viability against the log of the inhibitor concentration.
-
Use a non-linear regression model to calculate the IC50 value.
-
Protocol 3: In Vitro Kinase Assay
This protocol is for determining the direct inhibitory effect of this compound on the enzymatic activity of purified Akt kinase.
Materials:
-
Recombinant active Akt1, Akt2, or Akt3 enzyme
-
Akt substrate peptide (e.g., a peptide derived from GSK3)
-
This compound
-
DMSO (vehicle)
-
Kinase reaction buffer
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, unlabeled ATP)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar non-radioactive detection system
-
Microplate reader (luminescence)
Procedure (using ADP-Glo™ as an example):
-
Prepare Reagents: Prepare the kinase, substrate, ATP, and inhibitor solutions in the appropriate kinase reaction buffer.
-
Kinase Reaction:
-
In a 384-well plate, add the Akt enzyme.
-
Add this compound at various concentrations or vehicle control.
-
Add the substrate peptide/ATP mixture to initiate the reaction.
-
Incubate at 30°C for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Plot the kinase activity against the log of the inhibitor concentration.
-
Calculate the IC50 value using non-linear regression.
-
By following these detailed protocols and best practices, researchers can effectively utilize this compound to investigate the intricate roles of the Akt signaling pathway in their specific models of interest.
References
- 1. Akt Kinase Activation Mechanisms Revealed Using Protein Semisynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AKT1 AKT serine/threonine kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Akt Antibody | Cell Signaling Technology [cellsignal.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery of Akt Kinase Inhibitors through Structure-Based Virtual Screening and Their Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Akt1-IN-6: Long-Term Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the long-term storage, stability, and handling of the pan-Akt inhibitor, Akt1-IN-6. Adherence to these protocols is crucial for ensuring the integrity and activity of the compound, thereby guaranteeing reproducible experimental outcomes.
Introduction to this compound
This compound is a potent small molecule inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3). It plays a critical role in research by enabling the study of the PI3K/Akt/mTOR signaling pathway, which is implicated in various cellular processes such as cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many diseases, including cancer. Given its use in sensitive biological assays, maintaining the stability and purity of this compound is of paramount importance.
Long-Term Storage and Stability
Proper storage is essential to prevent the degradation of this compound. While specific long-term stability data for this compound is not extensively published, general guidelines for small molecule inhibitors, particularly those dissolved in DMSO, provide a strong framework for best practices.
Storage Recommendations:
-
Solid Form: Store this compound as a solid at -20°C for long-term stability.
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO.[1] Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to two years or -20°C for up to one year.[2]
General Stability of Small Molecules in DMSO:
Studies on large compound libraries stored in DMSO provide valuable insights into expected stability.
| Storage Temperature | Duration | Expected Stability | Reference |
| Room Temperature | 3 months | ~92% of compounds stable | [3] |
| Room Temperature | 6 months | ~83% of compounds stable | [3] |
| Room Temperature | 1 year | ~52% of compounds stable | [3] |
| 4°C (in DMSO/water 90/10) | 2 years | ~85% of compounds stable | [4] |
| -20°C | 6 years | >90% of compounds stable | [5] |
Factors Influencing Stability:
-
Water Content: The presence of water in DMSO can promote hydrolysis of susceptible compounds. It is crucial to use anhydrous DMSO and minimize exposure to atmospheric moisture.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to compound degradation.[1] Aliquoting stock solutions is highly recommended to mitigate this. Studies have shown no significant loss after 11 freeze-thaw cycles for many compounds when handled properly.
-
Oxygen: While less impactful than water for many compounds, exposure to oxygen can lead to oxidation. Storing solutions under an inert gas like nitrogen or argon can be beneficial for highly sensitive compounds.
Signaling Pathway
This compound targets Akt (also known as Protein Kinase B), a central node in the PI3K/Akt/mTOR signaling pathway. This pathway is activated by various growth factors and cytokines, leading to a cascade of events that regulate fundamental cellular processes.
Experimental Protocols
The following protocols provide a framework for assessing the stability and activity of this compound.
Protocol for Assessing Chemical Stability by HPLC
This protocol outlines a method to determine the purity and identify potential degradation products of this compound over time.
Workflow for HPLC Stability Assessment:
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other appropriate modifier)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of solid this compound.
-
Dissolve in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into small, single-use vials.
-
-
Storage:
-
Store the aliquots under the desired conditions (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Protect samples from light.
-
-
Sample Analysis at Time Points:
-
At each designated time point (e.g., 0, 1, 3, 6, 12 months), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely at room temperature.
-
Prepare a working solution by diluting the stock solution in the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase. A typical mobile phase could be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Inject the prepared sample.
-
Monitor the elution profile at a wavelength appropriate for this compound (determined by UV-Vis scan).
-
Record the chromatogram.
-
-
Data Analysis:
-
Integrate the peak area of the parent this compound compound.
-
Compare the peak area at each time point to the initial time point (T=0) to calculate the percentage of remaining compound.
-
Observe the appearance of any new peaks, which may indicate degradation products.
-
Protocol for Assessing Biological Activity using a Cell-Based Assay
This protocol determines if the stored this compound retains its inhibitory activity on the Akt signaling pathway. This is typically assessed by measuring the phosphorylation of a downstream Akt substrate, such as GSK3β.
Workflow for Cell-Based Activity Assay:
Materials:
-
A suitable cell line with a constitutively active or inducible Akt pathway (e.g., BT474, PC-3).
-
Cell culture medium and supplements.
-
This compound aliquots from different storage conditions and a freshly prepared solution.
-
Growth factor for stimulation (e.g., IGF-1, EGF).
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and Western blotting apparatus.
-
Primary antibodies against phospho-Akt (Ser473), total Akt, phospho-GSK3β (Ser9), and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound from each storage condition and the fresh stock in cell culture medium.
-
Treat the cells with the diluted inhibitor or DMSO (vehicle control) for a predetermined time (e.g., 1-2 hours).
-
-
Pathway Stimulation:
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for a short period (e.g., 15-30 minutes) to induce robust Akt phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the phosphorylated protein levels to the total protein and the loading control.
-
Compare the dose-dependent inhibition of substrate phosphorylation by the stored this compound aliquots to that of the freshly prepared inhibitor to determine any loss of activity.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or reduced inhibitory activity in cell-based assay | Degraded inhibitor. | Use a fresh aliquot of the stock solution. Ensure proper storage conditions were maintained.[1] |
| Cell line has low Akt activity. | Use a cell line with known high basal Akt activity or stimulate the pathway with growth factors. | |
| Insufficient incubation time. | Increase the pre-incubation time with the inhibitor before stimulation. | |
| Appearance of extra peaks in HPLC chromatogram | Compound degradation. | Compare the chromatogram to the T=0 sample to confirm the new peaks are degradation products. Consider using LC-MS to identify the degradation products. |
| Contamination of solvent or sample. | Use high-purity, fresh solvents. Ensure clean handling procedures. | |
| Precipitation of compound in aqueous buffer | Low solubility. | Ensure the final DMSO concentration in the aqueous buffer is low (typically <0.5%) and that the compound concentration does not exceed its solubility limit in the final buffer. |
Conclusion
The stability of this compound is critical for obtaining reliable and reproducible results in research and drug development. By following the recommended storage and handling procedures, and by periodically assessing the chemical and biological integrity of the compound, researchers can ensure the quality of their experiments. While specific quantitative long-term stability data for this compound is limited, the provided protocols, based on general principles for small molecule inhibitors, offer a robust framework for its proper management.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Akt1-IN-6 Concentration for Specific Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Akt1-IN-6 in cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges in determining the optimal inhibitor concentration for various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, cell-permeable pan-Akt inhibitor that targets all three isoforms of the Akt serine/threonine kinase: Akt1, Akt2, and Akt3. The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, growth, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. This compound inhibits the kinase activity of Akt, thereby blocking downstream signaling and potentially leading to decreased cell proliferation and increased apoptosis in cancer cells.
Q2: What is the reported potency of this compound?
Published data from patent information indicates that this compound inhibits Akt1, Akt2, and Akt3 with an IC50 value of less than 500 nM in biochemical assays. However, the effective concentration in cell-based assays will vary depending on the specific cell line, its genetic background (e.g., PTEN or PIK3CA mutation status), and culture conditions.
Q3: How should I prepare and store stock solutions of this compound?
Proper preparation and storage of this compound are crucial for experimental reproducibility.
-
Solubility: this compound is soluble in dimethyl sulfoxide (DMSO).
-
Stock Solution Preparation: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-quality DMSO. To dissolve, you may need to use an ultrasonic bath.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C, protected from light.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution in your cell culture medium immediately before each experiment. Ensure the final DMSO concentration in the culture medium is kept low (typically below 0.5%, and ideally below 0.1%) to minimize solvent-induced toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: How can I determine the optimal concentration of this compound for my specific cell line?
The optimal concentration of this compound must be determined empirically for each cell line. A two-step process is recommended:
-
Dose-Response Curve to Determine IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your endpoint of interest (e.g., inhibition of cell proliferation). This typically involves treating your cells with a range of this compound concentrations for a specific duration (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assay to Determine CC50: It is also important to assess the general toxicity of the compound. A cytotoxicity assay will determine the 50% cytotoxic concentration (CC50). This helps to distinguish between specific anti-proliferative effects and non-specific toxicity.
Ideally, you want to work with concentrations that are at or near the IC50 for your desired biological effect but well below the CC50 to avoid confounding results from general toxicity.
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Proliferation Assay (e.g., MTT Assay)
This protocol outlines a general procedure to determine the IC50 of this compound on cell proliferation.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth throughout the experiment. Allow the cells to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is from 0.01 µM to 50 µM. Remember to include a vehicle-only control (DMSO).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to your cell line's doubling time and the experimental question (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control wells to calculate the percentage of cell viability.
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Protocol 2: Confirmation of Target Inhibition by Western Blot
This protocol is to verify that this compound is inhibiting the phosphorylation of Akt in your cells.
-
Cell Treatment: Seed cells in larger format plates (e.g., 6-well plates) and treat with various concentrations of this compound (based on your IC50 data) for a determined period (e.g., 1, 6, or 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt, at Ser473 and/or Thr308) and total Akt. A loading control (e.g., β-actin or GAPDH) should also be used.
-
Incubate with the appropriate secondary antibodies.
-
Detect the protein bands using a suitable detection reagent and imaging system.
-
-
Analysis: Quantify the band intensities for p-Akt and total Akt. A decrease in the p-Akt/total Akt ratio with increasing concentrations of this compound confirms target inhibition.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicates | Inconsistent cell seeding | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. |
| Edge effects in the plate | Avoid using the outer wells of the plate, or fill them with sterile PBS. | |
| Inaccurate pipetting of the inhibitor | Use calibrated pipettes and perform serial dilutions carefully. | |
| No or weak inhibition of cell proliferation | Inhibitor concentration is too low | Test a higher range of concentrations. |
| The cell line is resistant to Akt inhibition | Consider the genetic background of your cell line. Cells with mutations in pathways downstream of Akt may be resistant. Confirm target inhibition by Western blot. | |
| Degraded inhibitor | Use a fresh aliquot of the this compound stock solution. | |
| Short incubation time | Increase the incubation time with the inhibitor. | |
| High cytotoxicity at low concentrations | Cell line is highly sensitive | Use a lower range of concentrations in your dose-response experiments. |
| Solvent toxicity | Ensure the final DMSO concentration is below 0.5% (ideally <0.1%). Run a DMSO dose-response curve to check for solvent toxicity. | |
| Off-target effects | This is a possibility with any inhibitor. Consider using another Akt inhibitor with a different chemical structure to confirm the phenotype. | |
| Inconsistent Western blot results | Poor antibody quality | Use validated antibodies for p-Akt and total Akt. |
| Issues with protein extraction or transfer | Ensure the use of fresh lysis buffer with phosphatase inhibitors. Optimize transfer conditions. | |
| Suboptimal inhibitor treatment time | Perform a time-course experiment to determine the optimal time point for observing maximal inhibition of Akt phosphorylation. |
Quantitative Data Summary
| Target | Reported IC50 (Biochemical Assay) |
| Akt1 | < 500 nM |
| Akt2 | < 500 nM |
| Akt3 | < 500 nM |
User-Defined IC50 Values for this compound in Specific Cell Lines
| Cell Line | Experimental Duration (hours) | Assay Type | IC50 (µM) | CC50 (µM) |
| e.g., MCF-7 | e.g., 72 | e.g., MTT | Enter your data | Enter your data |
| e.g., PC-3 | e.g., 72 | e.g., MTT | Enter your data | Enter your data |
| e.g., HCT116 | e.g., 72 | e.g., MTT | Enter your data | Enter your data |
| e.g., A549 | e.g., 72 | e.g., MTT | Enter your data | Enter your data |
Visual Guides
Technical Support Center: Troubleshooting Akt Inhibition
Welcome to the technical support center for researchers using Akt inhibitors. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address common issues encountered during your experiments, with a focus on why an Akt inhibitor like AKT-IN-6 might not be showing the expected inhibition of Akt phosphorylation.
Frequently Asked Questions (FAQs)
Q1: What is AKT-IN-6 and what is its expected effect?
AKT-IN-6 is a potent, small-molecule pan-Akt inhibitor, meaning it targets all three isoforms of the Akt kinase (Akt1, Akt2, and Akt3). Its primary function is to block the kinase activity of Akt, which should result in a decrease in the phosphorylation of Akt itself (at Ser473 and Thr308) and its downstream targets.
Q2: I am not seeing any inhibition of Akt phosphorylation with AKT-IN-6. What are the most common reasons for this?
There are several potential reasons for the lack of inhibitory effect. These can be broadly categorized into three areas:
-
Reagent and Inhibitor Issues: Problems with the inhibitor itself, its storage, or its preparation.
-
Experimental Procedure: Issues with the cell culture, treatment conditions, or the assay used to measure Akt phosphorylation (e.g., Western blot).
-
Data Interpretation and Biological Factors: Misinterpretation of results or unexpected biological responses in your specific experimental system.
This guide will walk you through troubleshooting each of these areas.
Troubleshooting Guide: Akt1-IN-6 Not Inhibiting Akt Phosphorylation
Section 1: Reagent and Inhibitor Integrity
Issue: The inhibitor may not be active due to degradation or improper handling.
| Potential Cause | Troubleshooting Suggestion | Recommended Action |
| Inhibitor Degradation | Aliquot the inhibitor upon receipt and store at the recommended temperature (typically -20°C or -80°C) to avoid repeated freeze-thaw cycles. Protect from light. | Prepare fresh working solutions of AKT-IN-6 from a new aliquot for each experiment. |
| Incorrect Concentration | Verify the initial stock concentration. Ensure accurate dilution calculations to achieve the desired final concentration in your experiment. | Use a calibrated pipette for dilutions. It is advisable to test a range of concentrations to determine the optimal inhibitory concentration for your cell line. |
| Solubility Issues | Ensure the inhibitor is fully dissolved in the appropriate solvent (e.g., DMSO) before adding it to your cell culture medium. Precipitated inhibitor will not be effective. | Visually inspect the stock and working solutions for any precipitation. If necessary, gently warm the solution to aid dissolution. |
Section 2: Experimental Protocol Optimization
Issue: Suboptimal experimental conditions can mask the inhibitory effect of AKT-IN-6.
| Parameter | Recommendation |
| Cell Line Specificity | The sensitivity to Akt inhibitors can vary between cell lines. Confirm that the PI3K/Akt pathway is active in your chosen cell line. |
| Treatment Duration | The optimal incubation time with the inhibitor can vary. Perform a time-course experiment (e.g., 1, 2, 6, 12, 24 hours) to determine the best time point for observing inhibition. |
| Serum Starvation and Stimulation | To observe a clear inhibition, it is often necessary to first reduce basal Akt phosphorylation by serum-starving the cells, followed by stimulation with a growth factor (e.g., insulin, EGF, PDGF) in the presence or absence of the inhibitor. |
A common method to assess Akt inhibition is to measure the levels of phosphorylated Akt (p-Akt) by Western blotting. Failure to detect a decrease in p-Akt could be due to technical issues with the Western blot procedure itself.
Detailed Experimental Protocol: Western Blot for p-Akt and Total Akt
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[1][2] Phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) are crucial to preserve the phosphorylation state of proteins.[1][3][4]
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA).
-
-
Sample Preparation:
-
Mix 20-30 µg of protein with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Gel Electrophoresis and Transfer:
-
Load samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. For phospho-specific antibodies, BSA is often preferred over non-fat dry milk to reduce background.[5]
-
Incubate the membrane with the primary antibody against p-Akt (e.g., anti-p-Akt Ser473 or anti-p-Akt Thr308) diluted in 5% BSA in TBST, typically overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing (for Total Akt):
-
To normalize the p-Akt signal, the membrane can be stripped and re-probed for total Akt.
-
Incubate the membrane in a stripping buffer.
-
Wash thoroughly and re-block before incubating with the primary antibody for total Akt.
-
Troubleshooting Western Blot for p-Akt
| Problem | Possible Cause | Solution |
| No or Weak p-Akt Signal | Low basal level of Akt phosphorylation. | Stimulate cells with a growth factor (e.g., insulin, EGF) after serum starvation to induce a strong p-Akt signal. |
| Inefficient primary antibody. | Use a well-validated antibody for p-Akt. Check the datasheet for recommended dilutions and positive control cell lysates. | |
| Phosphatases were active during lysis. | Always use a fresh phosphatase inhibitor cocktail in your lysis buffer and keep samples on ice.[1] | |
| High Background | Blocking was insufficient or inappropriate. | Use 5% BSA in TBST for blocking when using phospho-specific antibodies.[5] Optimize blocking time and temperature. |
| Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations. |
Section 3: Data Interpretation and Biological Considerations
Issue: The experimental results may be influenced by the specific biology of the cell line or compensatory signaling pathways.
| Consideration | Explanation | Actionable Advice |
| Feedback Loops | Inhibition of Akt can sometimes lead to the activation of upstream receptor tyrosine kinases (RTKs) through feedback mechanisms, which can counteract the inhibitor's effect. | Measure the activity of upstream components of the pathway (e.g., phosphorylated RTKs) to check for feedback activation. |
| Off-Target Effects | The inhibitor may have off-target effects that could influence the readout. | Consult the literature for known off-target effects of your inhibitor. Consider using a second, structurally different Akt inhibitor to confirm your results. |
| Cellular ATP Levels | If AKT-IN-6 is an ATP-competitive inhibitor, high intracellular ATP concentrations can compete with the inhibitor for binding to Akt, reducing its efficacy. | This is an inherent challenge in cellular assays. Using a sufficiently high concentration of the inhibitor is important. |
| Paradoxical Phosphorylation | Some ATP-competitive Akt inhibitors have been reported to cause a paradoxical increase in Akt phosphorylation, even while inhibiting its kinase activity. This is thought to be due to the inhibitor trapping Akt in a conformation that is more accessible to upstream kinases. | To confirm true inhibition, assess the phosphorylation of a downstream Akt substrate, such as GSK3β or PRAS40. A decrease in the phosphorylation of these substrates would indicate successful Akt inhibition, even if p-Akt levels are unchanged or increased. |
Visualizations
PI3K/Akt Signaling Pathway
This diagram illustrates the canonical PI3K/Akt signaling pathway, showing the activation of Akt and its downstream effects.
Caption: The PI3K/Akt signaling pathway is initiated by growth factor binding.
Hypothetical Mechanism of a Pan-Akt Inhibitor
This diagram illustrates how a pan-Akt inhibitor might block the activity of Akt. For the purpose of this illustration, we will assume an ATP-competitive mechanism.
Caption: An ATP-competitive inhibitor blocks the kinase activity of Akt.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose why AKT-IN-6 may not be inhibiting Akt phosphorylation.
Caption: A step-by-step workflow for troubleshooting lack of Akt inhibition.
References
- 1. Protease and Phosphatase Inhibitors | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Inclusion of phosphatase inhibitors during Western blotting enhances signal detection with phospho-specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Kinase Activity of Akt1-IN-6
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing the off-target kinase activity of Akt1-IN-6, a potent inhibitor of the Akt1 kinase. Off-target activity is a critical consideration in drug development and basic research, as it can lead to unreliable experimental results and potential toxicity. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to help you achieve more specific and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known on-target effects?
This compound is a small molecule inhibitor that targets the serine/threonine kinase Akt1 (also known as Protein Kinase B alpha). Akt1 is a key node in the PI3K/Akt signaling pathway, which is crucial for regulating cell survival, proliferation, and metabolism. Inhibition of Akt1 by this compound is expected to block the phosphorylation of its downstream substrates, such as GSK3β and FOXO transcription factors, thereby inhibiting these cellular processes.
Q2: What are off-target effects and why are they a concern when using this compound?
Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended target. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target binding to other kinases is a common issue. These unintended interactions can lead to a variety of problems, including:
-
Misinterpretation of experimental data: The observed phenotype may be due to the inhibition of an unknown off-target kinase rather than the intended target.
-
Cellular toxicity: Inhibition of essential kinases can lead to cell death or other adverse cellular effects.
-
Activation of compensatory signaling pathways: The cell may adapt to the inhibition of one pathway by upregulating another, complicating the interpretation of results.
Q3: What is the known off-target profile of this compound?
Q4: How can I assess the selectivity of this compound in my experiments?
Several experimental approaches can be used to determine the selectivity of this compound:
-
Kinome Profiling: This involves screening the inhibitor against a large panel of kinases to identify potential off-targets. Commercial services are available for this type of analysis.
-
Western Blotting: This technique can be used to assess the phosphorylation status of known downstream targets of Akt1, as well as key proteins in related signaling pathways that should not be affected by a selective inhibitor.
-
Rescue Experiments: Transfecting cells with a drug-resistant mutant of Akt1 should reverse the on-target effects of the inhibitor but not the off-target effects.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound and suggests potential solutions.
| Issue | Possible Cause | Suggested Solution |
| High levels of cytotoxicity observed at effective concentrations | Off-target kinase inhibition: The inhibitor may be affecting essential kinases other than Akt1. | Perform a kinome-wide selectivity screen to identify unintended targets. Consider testing inhibitors with different chemical scaffolds that also target Akt1 to see if the cytotoxicity persists. |
| Inappropriate dosage: The concentration of the inhibitor may be too high. | Conduct a dose-response experiment to determine the lowest effective concentration that inhibits Akt1 without causing significant cell death. | |
| Compound solubility issues: The inhibitor may be precipitating in the cell culture media, leading to non-specific effects. | Check the solubility of this compound in your specific media. Ensure the final solvent concentration (e.g., DMSO) is not causing toxicity by including a vehicle control. | |
| Inconsistent or unexpected experimental results | Activation of compensatory signaling pathways: The cells may be adapting to Akt1 inhibition by upregulating other survival pathways. | Use Western blotting to probe for the activation of known compensatory pathways (e.g., MAPK/ERK). Consider using a combination of inhibitors to block both the primary and compensatory pathways. |
| Inhibitor instability: The inhibitor may be degrading over the course of the experiment. | Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Test the stability of the inhibitor in your experimental conditions. | |
| Cell line-specific effects: The observed off-target effects may be unique to the cell line being used. | Test the inhibitor in multiple cell lines to determine if the unexpected results are consistent. | |
| No effect on downstream targets of Akt1 | Incorrect inhibitor concentration: The concentration of this compound may be too low to effectively inhibit Akt1. | Perform a dose-response experiment and confirm target engagement using a cellular thermal shift assay (CETSA) or by assessing the phosphorylation of a direct Akt1 substrate. |
| Paradoxical pathway activation: Some ATP-competitive Akt inhibitors have been shown to cause hyperphosphorylation of Akt at its regulatory sites, which may not always correlate with a decrease in downstream signaling. | Carefully analyze the phosphorylation of direct downstream targets of Akt (e.g., GSK3β, PRAS40) in addition to Akt phosphorylation itself. |
Data Presentation
Due to the lack of a publicly available, comprehensive kinome scan for this compound, we present a table of IC50 values for other known Akt inhibitors against a selection of kinases. This table can serve as a reference for potential off-target kinases that researchers may want to investigate when using ATP-competitive Akt inhibitors.
| Kinase Inhibitor | Target Kinase(s) | IC50 (nM) vs. Target | Potential Off-Target Kinases | IC50 (nM) vs. Off-Target | Reference |
| GSK690693 | Akt1, Akt2, Akt3 | 2, 13, 9 | PKA, PKC | >1000 | |
| Ipatasertib (GDC-0068) | Akt1, Akt2, Akt3 | 5, 18, 20 | p70S6K, PKA | 60, 260 | |
| Capivasertib (AZD5363) | Akt1, Akt2, Akt3 | 3, 7, 7 | ROCK1, ROCK2 | 4, 6 | |
| MK-2206 | Akt1, Akt2, Akt3 | 8, 12, 65 | (Allosteric inhibitor, generally more selective) |
Note: IC50 values can vary depending on the assay conditions. This table is for illustrative purposes only.
Experimental Protocols
Protocol 1: Biochemical Kinase Assay for IC50 Determination
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound against Akt1 and potential off-target kinases using a luminescence-based kinase assay such as ADP-Glo™.
Materials:
-
Recombinant human Akt1 kinase and potential off-target kinases
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
This compound
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents:
-
Prepare a serial
-
Technisches Support-Center: Abbau von Akt1-IN-6 in Zellkulturmedien
Dieses technische Support-Center bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung eine umfassende Anleitung zur Fehlerbehebung und häufig gestellte Fragen (FAQs) bezüglich der Stabilität und des Abbaus des pan-Akt-Inhibitors Akt1-IN-6 in Zellkulturmedien.
Fehlerbehebungsleitfaden
Dieser Leitfaden im Frage-Antwort-Format soll bei der Identifizierung und Lösung spezifischer Probleme helfen, die während Experimenten mit this compound auftreten können.
Frage 1: Warum beobachte ich eine geringere als die erwartete Hemmung der Akt-Phosphorylierung?
Mögliche Ursachen und Lösungen:
| Mögliche Ursache | Vorgeschlagene Lösung |
| Suboptimale Inhibitorkonzentration | Führen Sie eine Dosis-Wirkungs-Analyse durch, um die IC50 in Ihrer spezifischen Zelllinie zu bestimmen. Beginnen Sie mit einem breiten Konzentrationsbereich (z. B. 0,1 µM - 10 µM). |
| Kurze Inkubationszeit | Erhöhen Sie die Inkubationszeit. Führen Sie ein Zeitverlaufsexperiment durch (z. B. 1, 6, 12, 24 Stunden), um die optimale Dauer für die maximale Hemmung zu ermitteln. |
| Abbau von this compound im Medium | Die Stabilität von this compound kann je nach Medium, Serumkonzentration und Inkubationsbedingungen variieren. Es wird empfohlen, die Stabilität experimentell zu bestimmen (siehe Protokoll unten). Erwägen Sie einen häufigeren Medienwechsel mit frischem Inhibitor bei Langzeitexperimenten. |
| Inhibitor-Adsorption an Plastikwaren | Niedrige Konzentrationen des Inhibitors können an den Wänden von Zellkulturplatten und Röhrchen adsorbieren. Verwenden Sie niedrig-bindende Platten und Röhrchen, um diesen Effekt zu minimieren. |
| Hohe Zelldichte | Eine hohe Zellkonfluenz kann die Wirksamkeit des Inhibitors beeinträchtigen. Stellen Sie sicher, dass sich die Zellen in der logarithmischen Wachstumsphase befinden und nicht übermäßig konfluent sind. |
| Abgebaute Stammlösung | Vermeiden Sie wiederholte Einfrier-Auftau-Zyklen der DMSO-Stammlösung. Aliquotieren Sie die Stammlösung und lagern Sie sie bei -20°C oder -80°C. Verwenden Sie für jedes Experiment ein frisches Aliquot. |
Frage 2: Ich beobachte eine signifikante Zytotoxizität oder Apoptose bei Konzentrationen, die zur Hemmung von Akt erforderlich sind. Wie kann ich das minimieren?
Mögliche Ursachen und Lösungen:
| Mögliche Ursache | Vorgeschlagene Lösung |
| Hohe Empfindlichkeit der Zelllinie | Reduzieren Sie die Konzentration von this compound und/oder die Inkubationszeit. Einige Zelllinien sind stark von der Akt-Signalgebung für das Überleben abhängig. |
| Off-Target-Effekte | Obwohl this compound als pan-Akt-Inhibitor konzipiert ist, können bei hohen Konzentrationen Off-Target-Effekte auftreten.[1] Verringern Sie die Konzentration und bestätigen Sie, dass der beobachtete Phänotyp mit der Hemmung der p-Akt-Spiegel korreliert. |
| Lösungsmitteltoxizität | Stellen Sie sicher, dass die endgültige DMSO-Konzentration im Kulturmedium unter 0,1 % liegt. Führen Sie immer eine Vehikelkontrolle (nur DMSO) durch. |
Frage 3: Meine Zellen entwickeln eine Resistenz gegen this compound. Was sind die möglichen Mechanismen und wie kann ich dem entgegenwirken?
Mögliche Ursachen und Lösungen:
| Mögliche Ursache | Vorgeschlagene Lösung |
| Aktivierung kompensatorischer Signalwege | Die Hemmung des Akt-Signalwegs kann zur Hochregulierung paralleler Signalwege wie dem MAPK/ERK- oder dem PIM-Kinase-Signalweg führen.[2] Erwägen Sie Kombinationstherapien mit Inhibitoren dieser kompensatorischen Signalwege. |
| Feedback-Loop-Aktivierung | Die Hemmung von Akt kann negative Rückkopplungsschleifen aufheben, was zur Aktivierung von vorgeschalteten Rezeptortyrosinkinasen (RTKs) führt.[3][4] Eine Kombinationstherapie mit einem RTK-Inhibitor kann diese Resistenz überwinden. |
| Hochregulierung anderer Akt-Isoformen | Obwohl this compound ein pan-Akt-Inhibitor ist, könnten Zellen die Expression einer bestimmten Isoform hochregulieren, um der Hemmung zu entgehen. Überprüfen Sie die Expressionslevel der einzelnen Akt-Isoformen mittels Western Blot. |
Häufig gestellte Fragen (FAQs)
F1: Was ist die empfohlene Konzentration für die Verwendung von this compound in Zellkultur?
Die optimale Konzentration hängt stark von der Zelllinie, der Versuchsdauer und dem gewünschten biologischen Endpunkt ab. Basierend auf verfügbaren Daten für pan-Akt-Inhibitoren kann jedoch ein allgemeiner Ausgangsbereich empfohlen werden:
| Anwendung | Typischer Konzentrationsbereich | Beobachteter Effekt |
| Hemmung der Akt-Phosphorylierung | 0,1 µM - 10 µM | Hemmung von p-Akt (Ser473 und Thr308) |
| Hemmung der Zellviabilität | 0,5 µM - 25 µM | Wachstumshemmung (IC50 variiert stark) |
| Induktion der Apoptose | 1 µM - 10 µM | Erhöhte Apoptoseraten |
Es wird dringend empfohlen, für jedes neue experimentelle System eine Dosis-Wirkungs-Kurve zu erstellen.
F2: Wie soll ich this compound Stammlösungen vorbereiten und lagern?
This compound ist in DMSO löslich.[5] Es wird empfohlen, eine hochkonzentrierte Stammlösung (z. B. 10 mM) in wasserfreiem DMSO herzustellen. Aliquotieren Sie die Stammlösung in kleine Volumina, um wiederholte Einfrier-Auftau-Zyklen zu vermeiden, und lagern Sie sie bei -20°C oder -80°C. Für In-vitro-Experimente sollte die endgültige DMSO-Konzentration im Zellkulturmedium niedrig gehalten werden (typischerweise ≤ 0,1 %), um lösungsmittelinduzierte Toxizität zu vermeiden.
F3: Wie stabil ist this compound in Zellkulturmedien?
Die Stabilität von niedermolekularen Inhibitoren in Zellkulturmedien kann durch verschiedene Faktoren beeinflusst werden, darunter pH-Wert, Temperatur, Serumproteine und enzymatische Aktivität.[6][7] Spezifische quantitative Daten zur Halbwertszeit von this compound in verschiedenen Zellkulturmedien sind in der wissenschaftlichen Literatur begrenzt. Es wurde jedoch für strukturell ähnliche Verbindungen berichtet, dass sie in DMEM mit 10 % FBS relativ stabil sind.[8]
Aufgrund der potenziellen Variabilität wird dringend empfohlen, die Stabilität von this compound unter Ihren spezifischen experimentellen Bedingungen zu bestimmen. Ein detailliertes Protokoll zur Bestimmung der Stabilität finden Sie im Abschnitt "Experimentelle Protokolle".
Experimentelle Protokolle
Protokoll 1: Bestimmung der Stabilität von this compound in Zellkulturmedien mittels LC-MS/MS
Dieses Protokoll beschreibt eine Methode zur Quantifizierung des Abbaus von this compound in Zellkulturmedien über die Zeit.
Materialien:
-
This compound
-
Zellkulturmedium (z. B. DMEM, RPMI-1640) mit und ohne fötales Kälberserum (FBS)
-
Sterile Röhrchen oder Platten
-
Inkubator (37°C, 5% CO2)
-
Acetonitril (ACN) mit 0,1 % Ameisensäure
-
Wasser mit 0,1 % Ameisensäure
-
LC-MS/MS-System
Durchführung:
-
Bereiten Sie eine Arbeitslösung von this compound in Ihrem Zellkulturmedium (mit und ohne 10 % FBS) in einer Endkonzentration vor, die typischerweise in Ihren Experimenten verwendet wird (z. B. 1 µM).
-
Inkubieren Sie die Lösungen bei 37°C und 5% CO2.
-
Entnehmen Sie zu verschiedenen Zeitpunkten (z. B. 0, 2, 4, 8, 12, 24, 48 Stunden) Aliquots der Lösungen.
-
Fällen Sie Proteine aus den Proben, die Serum enthalten, durch Zugabe von 3 Volumenteilen eiskaltem Acetonitril.
-
Zentrifugieren Sie die Proben bei hoher Geschwindigkeit (z. B. 14.000 x g) für 10 Minuten bei 4°C.
-
Überführen Sie den Überstand in neue Röhrchen und analysieren Sie die Konzentration von this compound mittels einer validierten LC-MS/MS-Methode.[9][10]
-
Erstellen Sie eine Kalibrierungskurve mit bekannten Konzentrationen von this compound in frischem Medium, um die Konzentration in den Testproben zu quantifizieren.
-
Tragen Sie die verbleibende Konzentration von this compound gegen die Zeit auf, um die Abbaurate und die Halbwertszeit zu bestimmen.
Visualisierungen
References
- 1. Targeting AKT for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 5. glpbio.com [glpbio.com]
- 6. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development and validation of LC-MS/MS method for determining the metabolism stability, pharmacokinetics, and dose proportionality of a novel anti-inflammatory cofilin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. General Guidelines for Setting Up an In Vitro LC/MS/MS Assay | Springer Nature Experiments [experiments.springernature.com]
Inconsistent results with Akt1-IN-6 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using Akt1-IN-6. The information is designed to address common issues and ensure consistent, reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, small molecule inhibitor of the Akt signaling pathway. It is classified as a pan-Akt inhibitor, meaning it targets all three isoforms of the Akt kinase (Akt1, Akt2, and Akt3) with IC50 values of less than 500nM for each isoform[1][2]. Akt, also known as Protein Kinase B (PKB), is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, growth, and metabolism[3][4][5]. This compound exerts its inhibitory effect by interfering with the kinase activity of Akt, thereby blocking downstream signaling cascades[1][2].
Q2: How should I dissolve and store this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 125 mg/mL (320.98 mM)[1][2]. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. It is important to use freshly opened, anhydrous DMSO, as the compound is hygroscopic and the presence of water can affect its solubility[1]. For storage, keep the solid compound and DMSO stock solutions at -20°C. Avoid repeated freeze-thaw cycles of the stock solution.
Q3: What is the recommended working concentration for this compound in cell-based assays?
The optimal working concentration of this compound can vary significantly depending on the cell line and the specific experimental conditions. A good starting point is to perform a dose-response experiment to determine the IC50 value in your specific cell model. Based on its reported potency, a concentration range of 0.1 µM to 10 µM is a reasonable starting point for most cell-based assays.
Q4: I am seeing inconsistent results in my experiments. What are the potential causes?
Inconsistent results with this compound can arise from several factors:
-
Compound Solubility and Stability: Poor solubility can lead to an inaccurate final concentration of the inhibitor. Ensure the compound is fully dissolved in DMSO before further dilution. The stability of the diluted compound in aqueous solutions like cell culture media can also be a factor. It is advisable to prepare fresh dilutions for each experiment.
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration in the culture medium can all impact the activity of the Akt pathway and, consequently, the effect of the inhibitor. Maintain consistent cell culture practices to minimize variability.
-
Off-Target Effects: Like many kinase inhibitors, this compound may have off-target effects that can contribute to unexpected or inconsistent phenotypes. It is crucial to include appropriate controls in your experiments, such as a vehicle control (DMSO) and potentially a structurally unrelated Akt inhibitor, to help distinguish between on-target and off-target effects.
-
Feedback Loops: Inhibition of the Akt pathway can sometimes lead to the activation of feedback loops that can counteract the inhibitor's effect over time[6]. Time-course experiments can help to understand the dynamics of the cellular response to this compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak inhibition of Akt phosphorylation (p-Akt). | 1. Insufficient inhibitor concentration. | Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| 2. Compound degradation. | Prepare fresh stock solutions and working dilutions. Avoid repeated freeze-thaw cycles. | |
| 3. Short incubation time. | Increase the incubation time with the inhibitor. A time-course experiment (e.g., 1, 6, 12, 24 hours) is recommended. | |
| 4. High cell confluence. | Plate cells at a lower density to ensure they are in a proliferative state where the Akt pathway is active. | |
| High background in Western Blots for p-Akt. | 1. Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST for phospho-antibodies). |
| 2. Primary antibody concentration too high. | Titrate the primary antibody to determine the optimal concentration. | |
| 3. Insufficient washing. | Increase the number and duration of washes after primary and secondary antibody incubations. | |
| Inconsistent cell viability/proliferation results. | 1. Inconsistent inhibitor concentration due to poor solubility. | Ensure complete dissolution of the inhibitor in DMSO. Use ultrasonic treatment if necessary[1][2]. Prepare fresh dilutions for each experiment. |
| 2. Variations in cell seeding density. | Maintain a consistent cell seeding density across all experiments. | |
| 3. Off-target effects of the inhibitor. | Use a secondary, structurally different Akt inhibitor to confirm that the observed phenotype is due to Akt inhibition. | |
| Unexpected changes in other signaling pathways. | 1. Crosstalk between signaling pathways. | The Akt pathway is highly interconnected with other signaling networks. Inhibition of Akt can lead to compensatory changes in other pathways. |
| 2. Off-target effects of this compound. | Profile the inhibitor against a panel of kinases to identify potential off-target activities. |
Quantitative Data
| Inhibitor | Target | IC50 |
| This compound | Akt1 | < 500 nM |
| Akt2 | < 500 nM | |
| Akt3 | < 500 nM |
Experimental Protocols
Protocol 1: Western Blot Analysis of Akt Phosphorylation
This protocol describes the steps to assess the inhibitory effect of this compound on Akt phosphorylation in a chosen cell line.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
The next day, replace the medium with fresh medium containing the desired concentrations of this compound or a vehicle control (DMSO).
-
Incubate for the desired time (e.g., 1-24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (e.g., p-Akt Ser473 or p-Akt Thr308) and total Akt overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines a general procedure to assess the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the inhibitor or vehicle control.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Viability Measurement:
-
Follow the manufacturer's protocol for the chosen viability assay (e.g., add MTT reagent and incubate, then solubilize formazan crystals and read absorbance; or add CellTiter-Glo® reagent and read luminescence).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value.
-
Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for characterizing the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Physiological regulation of Akt activity and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AKT1 - Wikipedia [en.wikipedia.org]
- 5. genecards.org [genecards.org]
- 6. What's the latest update on the ongoing clinical trials related to Akt-1? [synapse.patsnap.com]
Technical Support Center: Akt1-IN-6 and Akt Pathway Inhibition
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for Akt1 inhibitors?
Akt1 inhibitors are small molecules designed to block the activity of the serine/threonine kinase Akt1, a key node in the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of many cancers.[2][3] Akt inhibitors can be broadly categorized into two main classes:
-
ATP-competitive inhibitors: These molecules bind to the ATP-binding pocket of the Akt kinase domain, preventing the transfer of phosphate from ATP to its substrates.[4][5]
-
Allosteric inhibitors: These inhibitors bind to a site distinct from the ATP-binding pocket, often in the pleckstrin homology (PH) domain or the interface between the PH and kinase domains.[1][6] This binding prevents the conformational changes required for Akt activation and localization to the cell membrane.[3][6]
Q2: What is a feedback loop in the context of Akt signaling, and why is it important when using an Akt inhibitor?
A feedback loop is a regulatory mechanism within a signaling pathway where a downstream component influences an upstream component. When using an Akt inhibitor, it's crucial to be aware of potential feedback loop activation, as this can lead to compensatory signaling that may reduce the inhibitor's efficacy or lead to drug resistance.
A well-documented feedback mechanism upon Akt inhibition involves the reactivation of receptor tyrosine kinases (RTKs).[7] Inhibition of Akt can relieve the negative feedback that is normally exerted on RTKs by downstream effectors of Akt, such as mTORC1.[7] This can lead to the increased expression and phosphorylation of RTKs like HER3, IGF-1R, and the insulin receptor, which in turn can reactivate the PI3K/Akt pathway or other parallel signaling cascades.[7][8]
Another feedback loop involves the S6 kinase 1 (S6K1), which is downstream of mTORC1. Activated S6K1 can phosphorylate and inhibit insulin receptor substrate 1 (IRS1), a key upstream activator of PI3K.[9] Inhibition of the Akt/mTORC1/S6K1 axis can therefore relieve this inhibition and enhance upstream signaling.
Q3: What are the common off-target effects of Akt inhibitors?
Off-target effects are a significant consideration for any kinase inhibitor due to the structural similarity among kinase domains. For Akt inhibitors, off-target effects can include the inhibition of other kinases in the AGC family, such as PKA and PKC.[5] The specific off-target profile will vary depending on the chemical structure of the inhibitor. It is essential to consult the manufacturer's data sheet or relevant literature for the specificity profile of the particular Akt inhibitor being used.
Troubleshooting Guides
Issue 1: No or weak inhibition of Akt signaling observed.
| Possible Cause | Troubleshooting Step |
| Inhibitor instability or degradation | Ensure proper storage of the inhibitor as per the manufacturer's instructions. Prepare fresh stock solutions and dilute to the final working concentration immediately before use. |
| Incorrect inhibitor concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental conditions. Refer to the IC50 values in the literature or the provided data table as a starting point. |
| Cell line resistance | Some cell lines may have intrinsic or acquired resistance to Akt inhibitors. This could be due to mutations in pathway components or the activation of compensatory signaling pathways. Consider using a different inhibitor or a combination therapy approach. |
| Suboptimal experimental conditions | Ensure that the treatment time is sufficient for the inhibitor to exert its effect. A time-course experiment (e.g., 1, 6, 24 hours) can help determine the optimal duration. |
| Issues with Western blot analysis | Verify the quality of your antibodies and reagents. Include positive and negative controls. Ensure that phosphatase inhibitors are included in your lysis buffer to preserve the phosphorylation status of proteins.[10] |
Issue 2: Unexpected or paradoxical increase in Akt phosphorylation.
| Possible Cause | Troubleshooting Step |
| Feedback loop activation | Inhibition of Akt can lead to the reactivation of upstream RTKs, which can then lead to hyper-phosphorylation of the remaining active or uninhibited Akt molecules.[11] Analyze the phosphorylation status of upstream receptors like HER3, IGF-1R, or the insulin receptor to investigate this possibility. |
| Inhibitor-specific mechanism | Some allosteric inhibitors have been shown to induce a conformational change that can lead to an increase in phosphorylation at one site while still inhibiting overall kinase activity.[11] It is crucial to assess the phosphorylation of downstream Akt substrates (e.g., GSK3β, PRAS40) to determine the true inhibitory effect. |
| Off-target effects | The inhibitor might be affecting other kinases or phosphatases that regulate Akt phosphorylation. |
Issue 3: High cellular toxicity or off-target effects observed.
| Possible Cause | Troubleshooting Step |
| Inhibitor concentration is too high | Reduce the concentration of the inhibitor. A dose-response curve for cell viability (e.g., using an MTT or CellTiter-Glo assay) can help determine the cytotoxic concentration range. |
| Off-target kinase inhibition | If the inhibitor is known to have off-target effects, consider using a more specific inhibitor if available. Alternatively, use siRNA or shRNA to specifically knock down Akt1 and compare the phenotype to that observed with the inhibitor. |
| Solvent toxicity | Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level (typically <0.1%). |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized Akt inhibitors. This data can serve as a reference for designing experiments.
| Inhibitor | Target(s) | IC50 (nM) | Notes |
| AZD5363 | Pan-Akt (Akt1/2/3) | ~3-8 | ATP-competitive inhibitor.[11] |
| MK-2206 | Pan-Akt (Akt1/2/3) | Akt1: ~5, Akt2: ~12 | Allosteric inhibitor.[3] |
| Ipatasertib (GDC-0068) | Pan-Akt (Akt1/2/3) | Akt1: ~5, Akt2: ~18, Akt3: ~8 | ATP-competitive inhibitor.[12] |
| AT7867 | Pan-Akt, PKA, p70S6K | Akt1: ~32, Akt2: ~17, Akt3: ~47 | ATP-competitive inhibitor.[12] |
| BIA-6 | Akt1 | 256 | Allosteric inhibitor.[13] |
Experimental Protocols
Western Blot Analysis of Akt Pathway Activation
This protocol outlines the steps to assess the phosphorylation status of Akt and its downstream targets.
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the Akt inhibitor at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[10][14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, add Laemmli buffer, and heat at 95°C for 5 minutes. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[15][16]
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Akt (Ser473 and Thr308), total Akt, phospho-GSK3β (Ser9), total GSK3β, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[10][14]
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[15]
In Vitro Kinase Assay
This protocol provides a general framework for measuring the direct inhibitory effect of a compound on Akt1 kinase activity.
-
Reaction Setup: In a microplate, combine the reaction buffer (typically containing Tris-HCl, MgCl2, DTT), a specific Akt substrate peptide (e.g., a GSK3-derived peptide), and the Akt inhibitor at various concentrations.[17][18]
-
Enzyme Addition: Add purified recombinant active Akt1 enzyme to each well to initiate the kinase reaction.
-
ATP Addition and Incubation: Add ATP (often [γ-32P]ATP for radioactive assays or unlabeled ATP for non-radioactive assays) to start the phosphorylation reaction.[18] Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).[17]
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA for non-radioactive assays or phosphoric acid for radioactive assays).[18]
-
Detection:
-
Radioactive Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.[18]
-
Non-Radioactive ELISA-based Assay: Transfer the reaction mixture to an ELISA plate coated with an antibody that captures the phosphorylated substrate. Use a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent detection.[19][20]
-
Luminescence-based ADP Detection: Measure the amount of ADP produced using a commercial kit like ADP-Glo™.[17]
-
Signaling Pathway and Workflow Diagrams
Caption: The PI3K/Akt signaling pathway and points of feedback regulation.
Caption: A typical experimental workflow for Western blot analysis.
Caption: A logical troubleshooting guide for Akt inhibition experiments.
References
- 1. scbt.com [scbt.com]
- 2. AKT Inhibitors: The Road Ahead to Computational Modeling-Guided Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Akt with small molecules and biologics: historical perspective and current status of the patent landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Inhibitors of AKT: Assessment of a Different Approach Targeting the Pleckstrin Homology Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AKT inhibition relieves feedback suppression of receptor tyrosine kinase expression and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AKT1 AKT serine/threonine kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacologic inhibition of Akt in combination with chemotherapeutic agents effectively induces apoptosis in ovarian and endometrial cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel, Potent, Small Molecule AKT Inhibitor Exhibits Efficacy against Lung Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ccrod.cancer.gov [ccrod.cancer.gov]
- 17. promega.com [promega.com]
- 18. researchgate.net [researchgate.net]
- 19. abcam.com [abcam.com]
- 20. Akt Kinase Activity Assay Kit (ab139436) | Abcam [abcam.com]
Akt1-IN-6 dose-response curve troubleshooting
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Akt1-IN-6 in dose-response experiments.
Troubleshooting Dose-Response Curve Experiments
Question: My dose-response curve for this compound is not sigmoidal. What could be the cause?
An atypical dose-response curve can arise from several factors. A common issue is compound precipitation at high concentrations, which can lead to a plateau or even a decrease in the observed effect. This compound is soluble in DMSO, but its solubility in aqueous media may be limited.[1]
-
Recommendation: Visually inspect the highest concentrations of your dilutions for any signs of precipitation. Prepare fresh serial dilutions from a high-concentration stock in 100% DMSO for each experiment. Ensure the final DMSO concentration is consistent across all wells and ideally below 0.5% to avoid solvent-induced artifacts.
Another potential reason for a non-sigmoidal curve is that at very high concentrations, the inhibitor may have off-target effects or induce cellular stress responses that confound the readout. For instance, some kinase inhibitors can form aggregates at high concentrations, leading to non-specific inhibition.[2]
Question: I am observing a very steep or sharp dose-response curve. How should I interpret this?
A steep dose-response curve, where a small change in inhibitor concentration leads to a large change in response, can sometimes indicate a non-specific mechanism of inhibition, such as compound aggregation.[3][4] However, it can also be a characteristic of very potent inhibitors, especially when the enzyme concentration in the assay is significantly higher than the inhibitor's dissociation constant (Kd).[3]
-
Recommendation: To investigate this, consider varying the concentration of the target protein (e.g., by using different amounts of cell lysate in a Western blot or different concentrations of recombinant kinase in an in vitro assay). If the IC50 value shifts significantly with changes in protein concentration, it may suggest a stoichiometric mode of inhibition rather than a true equilibrium binding.[3]
Question: The IC50 value I obtained for this compound is much higher than the reported values. What are the possible reasons?
Several factors can contribute to a higher than expected IC50 value:
-
Inhibitor Degradation: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. It is advisable to aliquot the stock solution upon receipt and store it at -20°C or -80°C.[5]
-
Assay Conditions: The IC50 of an ATP-competitive inhibitor is sensitive to the ATP concentration in the assay. If your in vitro kinase assay uses a high concentration of ATP, this will lead to an apparent increase in the IC50 value.[6] For cell-based assays, the specific cell line, cell density, and incubation time can all influence the apparent potency.
-
Cellular Efflux: Some cell lines may actively pump out the inhibitor, reducing its effective intracellular concentration.
-
Reported IC50 Variation: It is important to note that reported IC50 values can vary. One source reports this compound as a pan-Akt inhibitor with IC50 values of less than 500 nM for Akt1, Akt2, and Akt3.[1][7][8] Another source refers to a specific compound, "this compound (Compound 273)," with a much higher potency for Akt1 (IC50 < 15 nM).[9] This highlights the importance of carefully referencing the specific compound information.
Question: I'm not seeing any inhibition of Akt phosphorylation even at high concentrations of this compound. What should I do?
-
Confirm Compound Activity: If possible, test the inhibitor in a cell line known to be sensitive to Akt inhibition as a positive control.
-
Check Downstream Targets: In addition to checking the phosphorylation of Akt itself (at Ser473 and Thr308), examine the phosphorylation status of a downstream target of Akt, such as GSK3β.[10] This can provide a more robust measure of pathway inhibition.
-
Optimize Incubation Time: The inhibitory effect may be time-dependent. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal incubation time for observing maximal inhibition.
-
Verify Protein Expression: Ensure that your cells express sufficient levels of Akt1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? this compound is a potent inhibitor of the Akt serine/threonine kinase family (Akt1, Akt2, and Akt3).[1][7] While the exact binding mode is not detailed in the provided search results, most small molecule kinase inhibitors act by competing with ATP for binding to the kinase's active site.
Q2: What is the recommended starting concentration range for a dose-response experiment with this compound? Given the reported IC50 values are in the nanomolar range, a good starting point for a dose-response curve would be to use a wide range of concentrations spanning several orders of magnitude, for example, from 1 nM to 10 µM, using half-log dilutions.
Q3: How should I prepare and store this compound? this compound is reported to be soluble in DMSO at a concentration of 125 mg/mL (320.98 mM).[1] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO, aliquot it into single-use vials, and store at -20°C or -80°C to minimize freeze-thaw cycles. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (e.g., ≤0.1%) to avoid solvent toxicity.
Q4: How can I confirm that this compound is inhibiting the Akt pathway in my cells? The most direct way to confirm target engagement is to perform a Western blot analysis to assess the phosphorylation status of Akt at its key activation sites, Serine 473 (p-Akt Ser473) and Threonine 308 (p-Akt Thr308).[10] A reduction in the levels of phosphorylated Akt relative to total Akt levels upon treatment with this compound would indicate successful inhibition. It is also recommended to examine the phosphorylation of downstream Akt substrates like GSK3β.[10]
Quantitative Data Summary
| Inhibitor | Target(s) | Reported IC50 | Reference |
| This compound | Akt1, Akt2, Akt3 | < 500 nM | [1][7][8] |
| This compound (Compound 273) | Akt1 | < 15 nM | [9] |
Experimental Protocols
Protocol 1: Cell-Based Dose-Response Assay using a Cell Viability Readout (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound from a DMSO stock. A common approach is to prepare 2x concentrated solutions in culture medium.
-
Treatment: Remove the overnight culture medium and add the medium containing the various concentrations of this compound or a vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Akt Phosphorylation
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix the cell lysates with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473 or Thr308) and total Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phosphorylated Akt signal to the total Akt signal.
Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a cell-based dose-response assay.
Caption: A troubleshooting decision tree for this compound dose-response experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Selectivity Studies and Free Energy Calculations of AKT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. glpbio.com [glpbio.com]
- 8. AKT-IN-6 - MedChem Express [bioscience.co.uk]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Akt1-IN-6 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the allosteric Akt inhibitor, Akt1-IN-6. The information provided is based on established principles of resistance to the broader class of allosteric Akt inhibitors and aims to help users anticipate and overcome challenges in their cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an allosteric inhibitor of Akt kinases.[1] Unlike ATP-competitive inhibitors that bind to the active site, allosteric inhibitors bind to a separate pocket at the interface of the pleckstrin homology (PH) and kinase domains.[2] This binding event locks Akt in an inactive conformation, preventing its recruitment to the cell membrane and subsequent phosphorylation and activation.[1][3]
Q2: My cancer cell line is showing innate resistance to this compound. What are the possible reasons?
Innate resistance to allosteric Akt inhibitors can be multifactorial. Some potential mechanisms include:
-
Low dependence on the PI3K/Akt pathway: The cancer cell line may primarily rely on other signaling pathways for survival and proliferation.
-
Presence of bypass signaling pathways: Activation of parallel pathways, such as the MAPK/ERK pathway, can compensate for Akt inhibition.
-
High expression of compensatory kinases: Elevated levels of kinases like Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), which shares downstream targets with Akt, can mediate resistance.
-
Pre-existing mutations: Although rare, pre-existing mutations in the allosteric binding site of Akt1 could prevent effective drug binding.
Q3: After initial sensitivity, my cancer cells have developed acquired resistance to this compound. What are the likely mechanisms?
Acquired resistance to allosteric Akt inhibitors often involves:
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression and activation of RTKs like EGFR and HER2 can provide alternative survival signals.
-
Activation of Parallel Signaling Pathways: Similar to innate resistance, the cell may upregulate compensatory pathways. Studies with the allosteric inhibitor MK-2206 have shown that resistance can be driven by the activation of PIM kinases.[4]
-
Isoform Switching: Upregulation of other Akt isoforms, particularly AKT3, has been observed as a resistance mechanism to the allosteric inhibitor MK-2206 in breast cancer cells.
-
Mutations in the Allosteric Binding Site: A key mechanism of acquired resistance to allosteric inhibitors is the emergence of mutations in the PH domain of AKT1, such as the W80C mutation, which prevents the inhibitor from binding effectively.[4]
Q4: What combination therapies can be used to overcome resistance to this compound?
Combining this compound with other targeted therapies or chemotherapeutic agents can be a powerful strategy to overcome resistance. Consider the following combinations:
-
MEK Inhibitors: For cells with co-activation of the MAPK pathway.
-
mTOR Inhibitors: To achieve a more complete blockade of the PI3K/Akt/mTOR pathway.
-
EGFR/HER2 Inhibitors: In cancers where resistance is driven by the upregulation of these RTKs.
-
IAP (Inhibitor of Apoptosis) Antagonists: To enhance apoptosis in resistant cells.
-
Conventional Chemotherapy (e.g., Cisplatin, Paclitaxel): Akt inhibition can sensitize cancer cells to the cytotoxic effects of chemotherapy.[5]
Troubleshooting Guides
Problem 1: No significant decrease in cell viability after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Perform a dose-response experiment to determine the IC50 of this compound in your specific cell line. Start with a broad range of concentrations (e.g., 0.01 µM to 100 µM). |
| Cell Line Insensitivity | Confirm that your cell line is dependent on the PI3K/Akt signaling pathway. You can do this by assessing the basal levels of phosphorylated Akt (p-Akt) and downstream targets like p-GSK3β and p-S6 by Western blot. |
| Drug Inactivity | Ensure proper storage and handling of the this compound compound. Test the inhibitor on a known sensitive cell line as a positive control. |
| Rapid Drug Efflux | Some cancer cells overexpress drug efflux pumps (e.g., P-glycoprotein). Consider co-treatment with an efflux pump inhibitor to see if sensitivity is restored. |
Problem 2: Western blot does not show a decrease in phosphorylation of downstream Akt targets (e.g., p-GSK3β, p-S6).
| Possible Cause | Troubleshooting Step |
| Insufficient Treatment Time | Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal duration of this compound treatment for inhibiting downstream signaling. |
| Activation of Compensatory Pathways | Analyze the phosphorylation status of key nodes in parallel pathways (e.g., p-ERK for the MAPK pathway) to check for compensatory activation. |
| Antibody Issues | Ensure the primary and secondary antibodies for your Western blot are validated and working correctly. Include positive and negative controls for phosphorylation events. |
| Paradoxical Akt Hyperphosphorylation | Note that some ATP-competitive Akt inhibitors can cause a feedback-induced hyperphosphorylation of Akt itself, while allosteric inhibitors like this compound should lead to a decrease in p-Akt.[6] Confirm that you are observing the expected effect for an allosteric inhibitor. |
Problem 3: In vivo xenograft tumor growth is not inhibited by this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal Dosing or Schedule | Perform a dose-finding study in your xenograft model to determine the maximum tolerated dose (MTD) and optimal dosing schedule. |
| Poor Pharmacokinetics/Pharmacodynamics (PK/PD) | Analyze drug levels in plasma and tumor tissue to ensure adequate exposure. Perform pharmacodynamic studies by collecting tumor samples at different time points after treatment to assess target inhibition (e.g., p-Akt levels) by Western blot or immunohistochemistry. |
| Tumor Heterogeneity | The in vivo tumor may contain a subpopulation of resistant cells that can drive tumor growth despite treatment. Consider combination therapies to target multiple cell populations. |
| Host-Mediated Resistance | The tumor microenvironment can contribute to drug resistance. Investigate the role of stromal cells and secreted factors in mediating resistance to this compound. |
Data Presentation
Table 1: Illustrative IC50 Values of Allosteric Akt Inhibitors in Various Cancer Cell Lines
Note: Data for specific this compound is limited. The following data for the allosteric inhibitor MK-2206 is provided as a reference.
| Cell Line | Cancer Type | PI3K/PTEN Status | MK-2206 IC50 (µM) |
| T47D | Breast Cancer | PIK3CA H1047R | ~0.2 |
| LNCaP | Prostate Cancer | PTEN null | ~1 |
| A549 | Lung Cancer | PIK3CA E545K | ~2 |
| U87-MG | Glioblastoma | PTEN null | ~0.5 |
Table 2: Illustrative Synergistic Effects of Akt Inhibitors in Combination Therapies
Note: The following data for various Akt inhibitors is provided as a reference. A Combination Index (CI) < 1 indicates synergy.
| Akt Inhibitor | Combination Agent | Cancer Cell Line | Effect | Combination Index (CI) |
| ALM301 | Cisplatin | OAC (Esophageal Adenocarcinoma) | Synergistic | < 1.0[5] |
| MK-2206 | Dasatinib | A549 (Lung Cancer) | Synergistic | < 1.0[7] |
| AZD5363 | AZD2014 (mTORi) | J82 (Bladder Cancer) | Synergistic | < 1.0[8] |
| GDC-0068 | Sunitinib | NCI-H23 (Lung Cancer) | Synergistic | < 1.0[7] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.[9]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Western Blot Analysis
This protocol is for assessing the phosphorylation status of Akt and its downstream targets.
-
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-GSK3β, anti-GSK3β, anti-p-S6, anti-S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody overnight at 4°C.[11]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
3. In Vivo Xenograft Study
This protocol provides a general workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject 1-5 million cancer cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.[12]
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice according to the predetermined dose and schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound efficacy.
Caption: Common mechanisms of resistance to allosteric Akt inhibitors and strategies to overcome them.
References
- 1. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal Structure of Human AKT1 with an Allosteric Inhibitor Reveals a New Mode of Kinase Inhibition | PLOS One [journals.plos.org]
- 3. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of AKT enhances chemotherapy efficacy and synergistically interacts with targeting of the Inhibitor of apoptosis proteins in oesophageal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An allosteric Akt inhibitor effectively blocks Akt signaling and tumor growth with only transient effects on glucose and insulin levels in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined inhibition of ACK1 and AKT shows potential toward targeted therapy against KRAS-mutant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Effects of Combination Therapy with AKT and mTOR Inhibitors on Bladder Cancer Cells [mdpi.com]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
- 12. AKT1low quiescent cancer cells promote solid tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Dissolving and Aliquoting Akt1-IN-6
For researchers, scientists, and drug development professionals utilizing Akt1-IN-6, a potent pan-Akt inhibitor, proper handling is paramount to ensure experimental success and reproducibility. This technical support center provides a comprehensive guide to the best practices for dissolving, aliquoting, and storing this compound, along with troubleshooting advice for common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary solvent?
This compound is a potent small molecule inhibitor of Akt1, Akt2, and Akt3 kinases, which are central nodes in the PI3K/Akt signaling pathway. The recommended solvent for dissolving this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] It is crucial to use newly opened or properly stored anhydrous DMSO, as the hygroscopic nature of DMSO can significantly impact the solubility of the compound.[1]
Q2: What is the recommended concentration for a stock solution of this compound?
It is common practice to prepare a high-concentration stock solution, for example, 10 mM, in anhydrous DMSO.[2] This allows for minimal volumes of DMSO to be added to your experimental system, thereby reducing the potential for solvent-induced toxicity. The final concentration of DMSO in cell culture media should typically be kept below 0.5% to avoid adverse effects on cells.[2][3]
Q3: How should I store the powdered this compound and its stock solution?
The powdered form of this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Once dissolved in DMSO, the stock solution should be aliquoted and stored at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[1] It is critical to avoid repeated freeze-thaw cycles, which can lead to the degradation of the compound.[4][5]
Q4: Why is it important to aliquot the this compound stock solution?
Aliquoting the stock solution into smaller, single-use volumes is a critical step to preserve the integrity and activity of the inhibitor. This practice minimizes the number of freeze-thaw cycles the compound is subjected to, which can cause degradation and reduce its potency over time.[4][5] It also reduces the risk of contamination of the entire stock.
Dissolution and Aliquoting Protocols
Quantitative Data Summary
| Parameter | Recommendation | Source(s) |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | [1] |
| Stock Solution Concentration | 10 mM (recommended starting point) | [2] |
| Storage of Powder | -20°C (3 years) or 4°C (2 years) | [1] |
| Storage of Stock Solution | -80°C (6 months) or -20°C (1 month) | [1] |
| Final DMSO Concentration in Media | < 0.5% | [2][3] |
Detailed Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. The molecular weight of this compound is 389.43 g/mol .
-
Calculation Example for 1 mL of 10 mM stock:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 389.43 g/mol = 0.0038943 g = 3.89 mg
-
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous, sterile DMSO to the tube containing the powder.
-
Dissolve the compound:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.[1] Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
-
Aliquot for storage: Once completely dissolved, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. The volume of the aliquots should be based on your typical experimental needs to avoid multiple freeze-thaw cycles of a single aliquot.
-
Store appropriately: Store the aliquots at -80°C for long-term storage or at -20°C for short-term use.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound powder does not fully dissolve in DMSO. | 1. Use of non-anhydrous DMSO. 2. Insufficient mixing or sonication. 3. Concentration is too high. | 1. Use a fresh, unopened bottle of anhydrous DMSO.[1] 2. Increase vortexing time and/or sonication time in a water bath. 3. Try preparing a more dilute stock solution (e.g., 5 mM). |
| Precipitation occurs when diluting the DMSO stock solution in aqueous cell culture media. | 1. "Solvent shock" due to rapid dilution of a hydrophobic compound into an aqueous environment. 2. The final concentration of the inhibitor exceeds its aqueous solubility. 3. Interaction with components in the media (e.g., salts, proteins). | 1. Perform a stepwise dilution. First, create an intermediate dilution in a small volume of serum-free media or PBS, then add this to the final volume of complete media while gently vortexing.[6][7] 2. Reduce the final concentration of this compound in your experiment. 3. Ensure the pH of the media is within the optimal range (7.2-7.4).[6] If using serum-free media, consider that serum proteins can sometimes aid in solubilization.[6] |
| Inconsistent or no inhibitory effect observed in experiments. | 1. Degraded inhibitor due to improper storage or multiple freeze-thaw cycles. 2. Inaccurate concentration of the stock solution. 3. The inhibitor is not active in the specific cell line or experimental conditions. | 1. Use a fresh aliquot of the stock solution for each experiment.[4] 2. Recalculate and prepare a fresh stock solution, ensuring complete dissolution. 3. Confirm the activation of the Akt pathway in your cell line (e.g., by checking for phosphorylated Akt). Perform a dose-response experiment to determine the optimal concentration. |
Visualizations
PI3K/Akt Signaling Pathway
References
Validation & Comparative
A Comparative Guide to Akt Inhibitors: Akt1-IN-6 versus MK-2206
For Researchers, Scientists, and Drug Development Professionals
The serine/threonine kinase Akt (also known as Protein Kinase B) is a critical node in the PI3K/Akt/mTOR signaling pathway, a cascade that governs essential cellular processes including proliferation, survival, growth, and metabolism. Its frequent dysregulation in a wide array of cancers has positioned it as a prime target for therapeutic intervention. This guide provides a detailed comparison of two prominent Akt inhibitors, Akt1-IN-6 and MK-2206, focusing on their efficacy, selectivity, and mechanisms of action, supported by experimental data and protocols.
Executive Summary
This guide offers a head-to-head comparison of this compound and MK-2206, two small molecule inhibitors of Akt. While both compounds target the Akt signaling pathway, they exhibit distinct profiles in terms of their isoform selectivity and reported potency. MK-2206 is a well-characterized allosteric inhibitor with high potency against Akt1 and Akt2 isoforms. Information regarding this compound is less definitive, with some sources describing it as a highly potent and specific Akt1 inhibitor, while others classify it as a pan-Akt inhibitor. This guide aims to consolidate the available data to aid researchers in selecting the appropriate tool for their specific research needs.
Data Presentation: Efficacy and Selectivity
The following tables summarize the available quantitative data for this compound and MK-2206, focusing on their inhibitory potency against the three Akt isoforms.
Table 1: In Vitro Inhibitory Potency (IC50) of Akt Inhibitors
| Inhibitor | Akt1 (IC50) | Akt2 (IC50) | Akt3 (IC50) | Source |
| This compound | <15 nM | Not Specified | Not Specified | MedchemExpress |
| AKT-IN-6 (pan-Akt) | <500 nM | <500 nM | <500 nM | MedchemExpress, GlpBio |
| MK-2206 | 8 nM | 12 nM | 65 nM | Selleck Chemicals[1] |
Note: There is conflicting information regarding the isoform specificity of "this compound". Researchers should verify the specifications of the compound from their chosen supplier. "AKT-IN-6" is described as a pan-Akt inhibitor.
Table 2: Selectivity Profile of MK-2206
| Kinase Panel | Number of Kinases Tested | Inhibitory Activity | Source |
| MK-2206 | 250 | No inhibitory activities observed | Selleck Chemicals[1] |
Mechanism of Action
MK-2206 is an orally bioavailable, allosteric inhibitor of Akt.[2] It does not compete with ATP for the kinase's active site. Instead, it binds to a pocket formed by the pleckstrin homology (PH) and kinase domains, locking the enzyme in an inactive conformation. This allosteric inhibition prevents the phosphorylation of Akt at both Threonine 308 (T308) and Serine 473 (S473), which are crucial for its full activation.[1]
The precise mechanism of action for This compound is not as extensively documented in publicly available literature. Based on its chemical structure, it is likely an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain.
Signaling Pathway Diagrams
The PI3K/Akt/mTOR pathway is a central regulator of cell fate. Below is a diagram illustrating the canonical pathway and the points of inhibition by Akt inhibitors.
References
A Comparative Guide to Akt Inhibition in Breast Cancer Cells: Ipatasertib in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Akt inhibitor ipatasertib, with a note on the research compound Akt1-IN-6, in the context of breast cancer cell research. Due to a scarcity of published data on this compound, this document will primarily focus on the well-characterized inhibitor ipatasertib, offering an objective overview of its performance supported by experimental data and protocols.
Introduction to Akt Inhibition in Breast Cancer
The serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a central node in the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in breast cancer[1][2][3][4]. This pathway plays a crucial role in regulating cell proliferation, survival, growth, and metabolism[2][3][4]. The three isoforms of Akt (Akt1, Akt2, and Akt3) have distinct and sometimes opposing roles in breast cancer progression[2]. Dysregulation of the PI3K/Akt pathway, through mutations in PIK3CA, loss of the tumor suppressor PTEN, or amplification of HER2, is a common oncogenic driver and a mechanism of resistance to conventional therapies[2][4][5]. Consequently, targeting Akt is an attractive therapeutic strategy.
Ipatasertib: A Comprehensive Profile
Ipatasertib (GDC-0068) is a potent, orally bioavailable, ATP-competitive small molecule inhibitor of all three Akt isoforms[6]. It has been extensively investigated in clinical trials for various cancer types, including breast cancer[1][4].
Mechanism of Action
Ipatasertib selectively inhibits the kinase activity of Akt, thereby blocking downstream signaling and leading to a reduction in cell proliferation and survival. Studies have shown that ipatasertib's efficacy is particularly pronounced in cancer cells with alterations in the PI3K/Akt pathway, such as PIK3CA mutations or PTEN loss[6].
Efficacy in Breast Cancer Cell Lines
The anti-proliferative effect of ipatasertib has been demonstrated in various breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values often vary depending on the genetic background of the cell line.
| Cell Line | Breast Cancer Subtype | Key Genetic Alterations | Ipatasertib IC50 (approx.) | Reference |
| MDA-MB-453 | HER2+ | PIK3CA mutant | ~0.322 µM | [7] |
| MDA-MB-361 | Luminal B (HER2+) | PIK3CA mutant | ~2.83 µM | [7] |
| BT474M1 | Luminal B (HER2+) | PIK3CA mutant, HER2 amplified | Data suggests high sensitivity | [7] |
| MDA-MB-231 | Triple-Negative | BRAF, KRAS, TP53 mutant | Moderate response | [8] |
This compound: An Overview
This compound is described as a potent pan-Akt inhibitor with an in vitro IC50 of less than 500 nM for all three Akt isoforms. However, there is a notable lack of published studies detailing its specific effects, including IC50 values, in breast cancer cell lines. Without such data, a direct and meaningful performance comparison with ipatasertib is not feasible at this time. Further research is required to characterize the activity of this compound in this context.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of Akt inhibitors. Below are standard protocols for key experiments.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Cell Seeding: Plate breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the Akt inhibitor (e.g., ipatasertib) and a vehicle control. Incubate for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Akt Pathway Analysis
This technique is used to detect the levels of specific proteins involved in the Akt signaling pathway.
-
Cell Lysis: Treat cells with the Akt inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473 and Thr308), and downstream targets like phospho-PRAS40 and phospho-GSK3β overnight at 4°C. A loading control like β-actin or GAPDH should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat breast cancer cells with the Akt inhibitor for a specified period (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
PI3K/Akt Signaling Pathway and Inhibitor Action
Caption: PI3K/Akt signaling pathway with points of inhibition.
Experimental Workflow for Inhibitor Comparison
Caption: Workflow for comparing Akt inhibitors in breast cancer cells.
Conclusion
Ipatasertib is a well-documented pan-Akt inhibitor with demonstrated efficacy against various breast cancer cell lines, particularly those with an activated PI3K/Akt pathway. In contrast, while this compound is commercially available as a pan-Akt inhibitor, a lack of published, peer-reviewed data on its performance in breast cancer cells prevents a direct comparison. For researchers investigating Akt signaling in breast cancer, ipatasertib represents a well-characterized tool and potential therapeutic agent. Future studies are needed to elucidate the specific cellular effects of this compound to enable a comprehensive comparative analysis.
References
- 1. Frontiers | Impact of AKT1 on cell invasion and radiosensitivity in a triple negative breast cancer cell line developing brain metastasis [frontiersin.org]
- 2. Distinct functions of AKT isoforms in breast cancer: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are AKT1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | AKT Inhibitors: New Weapons in the Fight Against Breast Cancer? [frontiersin.org]
- 5. Involvement of Akt-1 and mTOR in Sensitivity of Breast Cancer to Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AKT1 - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
A Comparative Guide: Akt1-IN-6 vs. Capivasertib for PIK3CA Mutant Cancer
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1] Mutations in PIK3CA, the gene encoding the p110α catalytic subunit of PI3K, are among the most common oncogenic drivers, particularly in breast cancer.[2] This has spurred the development of targeted therapies aimed at inhibiting key nodes in this pathway, with a significant focus on the AKT serine/threonine kinase.
This guide provides a comparative overview of two inhibitors targeting AKT: Akt1-IN-6, a preclinical research compound, and capivasertib (Truqap™), an FDA-approved therapeutic. The comparison will address their mechanisms of action, available efficacy data, and the experimental protocols used for their evaluation, with a focus on their relevance to PIK3CA mutant cancers.
Overview and Current Status
Capivasertib (AZD5363) is a potent, selective, ATP-competitive pan-AKT inhibitor with activity against all three AKT isoforms (AKT1, AKT2, and AKT3).[2][3] It has undergone extensive preclinical and clinical development, culminating in its recent FDA approval in combination with fulvestrant for the treatment of patients with hormone receptor (HR)-positive, HER2-negative advanced breast cancer with one or more PIK3CA, AKT1, or PTEN alterations.[4]
This compound (also referred to as Compound 273) is described as a potent Akt1 inhibitor with an in vitro IC50 of less than 15 nM.[5] Publicly available information on this compound is limited, suggesting it is primarily a tool compound for preclinical research. There is a lack of detailed published data on its selectivity, mechanism of action, and in vivo efficacy.
Mechanism of Action
Both capivasertib and this compound are small molecule inhibitors of AKT. However, they differ in their known specificity and the depth of mechanistic understanding.
Capivasertib functions as an ATP-competitive inhibitor, binding to the kinase domain of AKT and preventing the phosphorylation of its downstream substrates.[2][3] This blockade of the PI3K/AKT/mTOR signaling pathway leads to decreased cell proliferation and increased apoptosis in cancer cells.[6]
The mechanism of This compound is less defined in the public domain. While it is stated to be an Akt1 inhibitor, it is unclear if it is ATP-competitive or allosteric, and its selectivity for AKT1 over AKT2 and AKT3 has not been publicly characterized.
Signaling Pathway and Inhibition
The PI3K/AKT pathway is a central signaling cascade in cancer. The following diagram illustrates the key components of this pathway and the points of inhibition by capivasertib.
Performance Data
Quantitative data for capivasertib is extensive, derived from both preclinical studies and large-scale clinical trials. In contrast, data for this compound is limited to a single reported in vitro potency value.
In Vitro Potency
| Compound | Target | Assay Type | IC50 | Reference |
| Capivasertib | AKT1, AKT2, AKT3 | Kinase Assay | Not specified in provided results | [2] |
| This compound | Akt1 | Kinase Assay | <15 nM | [5] |
Preclinical Efficacy in PIK3CA Mutant Cell Lines
Preclinical studies have demonstrated the efficacy of capivasertib in breast cancer cell lines with PIK3CA mutations.[2][6]
| Cell Line | Cancer Type | PIK3CA Mutation | Treatment | Effect | Reference |
| T47D | Breast Cancer | E545K | Capivasertib | 3.5-fold increase in IC50 with Cyclin D1 overexpression | [6] |
| MCF7 | Breast Cancer | E545K | Capivasertib | Less sensitive than T47D, no significant change with Cyclin D1 overexpression | [6] |
No publicly available data was found for this compound in cell-based assays.
Clinical Efficacy of Capivasertib in PIK3CA-Altered Breast Cancer (CAPItello-291 Trial)
The Phase III CAPItello-291 trial evaluated the efficacy and safety of capivasertib in combination with fulvestrant in patients with HR+/HER2- advanced breast cancer who had progressed on an aromatase inhibitor. A key subset of this study included patients with PIK3CA, AKT1, or PTEN alterations.[7][8][9]
| Parameter | Capivasertib + Fulvestrant (n=155) | Placebo + Fulvestrant (n=134) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival | 7.3 months | 3.1 months | 0.50 (0.38 - 0.65) | <0.001 |
| Objective Response Rate | 28.8% | 9.7% | - | - |
No clinical data is available for this compound.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for the types of studies cited.
In Vitro Kinase Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a target kinase.
Protocol Details:
-
Compound Preparation: The test inhibitor (e.g., this compound) is serially diluted in an appropriate buffer (e.g., DMSO) to create a range of concentrations.
-
Reaction Setup: In a microplate, the recombinant kinase (e.g., AKT1) is pre-incubated with the various concentrations of the inhibitor for a set period.
-
Kinase Reaction: The kinase reaction is initiated by adding a reaction mixture containing a known substrate (e.g., histone H2B) and [γ-32P]ATP. The reaction is allowed to proceed for a defined time at a controlled temperature (e.g., 30°C).[1]
-
Reaction Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-32P]ATP, often by spotting the mixture onto phosphocellulose paper and washing. The amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to a control (no inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.
CAPItello-291 Clinical Trial Protocol (Simplified)
This outlines the design of the Phase III clinical trial that led to the approval of capivasertib.[10][11][12]
Trial Design: A randomized, double-blind, placebo-controlled, multicenter Phase III study.
Patient Population: Patients with HR-positive, HER2-negative, locally advanced or metastatic breast cancer whose disease had progressed on or after aromatase inhibitor therapy. A prespecified subgroup had tumors with PIK3CA, AKT1, or PTEN alterations.[10][11]
Treatment Arms:
-
Experimental Arm: Capivasertib (400 mg orally, twice daily, 4 days on/3 days off) + Fulvestrant (500 mg intramuscularly on days 1 and 15 of cycle 1, then every 28 days).[9][10]
-
Control Arm: Placebo + Fulvestrant (same dosing schedule).[9][10]
Primary Endpoints: Progression-free survival (PFS) in the overall population and in the PIK3CA/AKT1/PTEN-altered population.[11]
Biomarker Analysis: Tumor tissue was centrally tested for PIK3CA/AKT1/PTEN alterations using the FoundationOne®CDx assay.[11]
Summary and Conclusion
The comparison between this compound and capivasertib highlights the vast difference between a preclinical tool compound and an FDA-approved drug.
Capivasertib is a well-characterized pan-AKT inhibitor with a proven clinical benefit in patients with PIK3CA-altered breast cancer.[7][8][9] Its development was supported by extensive preclinical data and rigorous clinical trials, providing a solid foundation of evidence for its use.
This compound , on the other hand, remains a research entity. While its reported high potency against Akt1 in vitro is of interest for laboratory studies, the lack of data on its selectivity, cellular activity, and in vivo pharmacology prevents any meaningful comparison of its therapeutic potential against capivasertib.
For researchers in drug development, capivasertib serves as a benchmark for a successful AKT inhibitor. The journey of capivasertib from preclinical discovery to clinical approval underscores the importance of a comprehensive understanding of a compound's mechanism of action, selectivity, and efficacy in well-defined patient populations. This compound, or similar research compounds, represent the very initial stages of this process, where further detailed characterization is required to ascertain any potential for future development.
References
- 1. AKT1/PKBα Kinase Is Frequently Elevated in Human Cancers and Its Constitutive Activation Is Required for Oncogenic Transformation in NIH3T3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. “The emerging role of capivasertib in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. From trial to treatment: how capivasertib became an approved breast cancer treatment | The Royal Marsden [royalmarsden.nhs.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Genetic alterations in the PI3K/AKT pathway and baseline AKT activity define AKT inhibitor sensitivity in breast cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Capivasertib in Hormone Receptor-Positive Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Addition of Capivasertib to Fulvestrant Improves Outcomes in Metastatic Breast Cancer [theoncologynurse.com]
- 10. Capivasertib+Fulvestrant vs Placebo+Fulvestrant as Treatment for Locally Advanced (Inoperable) or Metastatic HR+/HER2− Breast Cancer [astrazenecaclinicaltrials.com]
- 11. CAPItello-291 Study Trial | TRUQAP® (capivasertib) Tablets [truqaphcp.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Comparative Analysis of Akt1 Inhibitor Selectivity Profiles
Disclaimer: Information regarding a specific kinase inhibitor designated "Akt1-IN-6" is not publicly available in the reviewed scientific literature and databases. Therefore, this guide provides a comparative analysis of several well-characterized, selective Akt1 inhibitors to serve as a reference for researchers, scientists, and drug development professionals. The data presented here is based on published experimental results for established compounds.
The serine/threonine kinase Akt1 is a critical node in the PI3K/Akt signaling pathway, which governs essential cellular processes including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a common feature in various human cancers, making Akt1 a prime target for therapeutic intervention.[4] The development of selective Akt1 inhibitors is crucial to minimize off-target effects, particularly by avoiding inhibition of the closely related isoforms Akt2, which is involved in insulin signaling, and Akt3, which plays a role in brain development.[5][6]
Selectivity Profile of Representative Akt Inhibitors
The following table summarizes the in vitro inhibitory potency (IC50 or Ki) of several known Akt inhibitors against the three Akt isoforms and other selected kinases. This data allows for a direct comparison of their selectivity.
| Compound Name | Akt1 | Akt2 | Akt3 | PKA | PKC | Other Notable Targets (IC50/Ki in nM) | Selective/Pan | Reference |
| A-674563 | 11 nM (Ki) | - | - | Modest Potency | >30-fold selective vs. PKC | - | Selective | [6] |
| Afuresertib (GSK2110183) | 0.08 nM (Ki) | 2 nM (Ki) | 2.6 nM (Ki) | - | - | - | Pan | [6] |
| Akti-1/2 | 58 nM (IC50) | 210 nM (IC50) | ~2100 nM (IC50) | - | - | 36-fold selective for Akt1 over Akt3 | Selective | [6] |
| Ipatasertib (GDC-0068) | 5 nM (IC50) | 18 nM (IC50) | 8 nM (IC50) | >3100 nM (IC50) | - | 620-fold selective over PKA | Pan | [6] |
| Capivasertib (AZD5363) | 3 nM (IC50) | 8 nM (IC50) | 8 nM (IC50) | Similar to Akt | - | p70S6K, ROCK1/2 | Pan | [6] |
| MK-2206 | 8 nM (IC50) | 12 nM (IC50) | 65 nM (IC50) | - | - | No activity against 250 other kinases | Pan | [6] |
| AT7867 | 32 nM (IC50) | 17 nM (IC50) | 47 nM (IC50) | 20 nM (IC50) | - | p70S6K (85 nM) | Pan (AGC Kinase Family) | [6] |
| BAY 1125976 | 5.2 nM (IC50) | 18 nM (IC50) | 427 nM (IC50) | - | - | Allosteric inhibitor | Selective (Akt1/2) | [6] |
Experimental Protocols
A generalized methodology for determining the kinase selectivity profile of an inhibitor is described below. This is typically performed using in vitro biochemical assays.
In Vitro Kinase Inhibition Assay (Luminescent Format)
This assay measures the amount of ADP produced during the kinase reaction, which correlates with kinase activity. The ADP-Glo™ Kinase Assay is a common commercial platform for this purpose.[7][8]
Materials:
-
Recombinant human kinases (e.g., Akt1, Akt2, Akt3, PKA, etc.)
-
Kinase-specific substrate (e.g., Crosstide for Akt1)[8]
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[7]
-
ATP solution
-
Test inhibitor (e.g., this compound) at various concentrations
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
96-well or 384-well plates
-
Luminometer
Procedure:
-
Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Prepare a kinase/substrate/buffer master mix and an ATP solution.
-
Kinase Reaction:
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.
-
Add 2 µL of the recombinant enzyme solution.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and measure the light output by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Record the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
The selectivity profile is established by comparing the IC50 values across a panel of different kinases.
-
Workflow for Kinase Inhibition Assay
References
Validating Akt1-IN-6: A Comparative Guide to Downstream Target Inhibition
For researchers, scientists, and drug development professionals, rigorous validation of a kinase inhibitor's efficacy is paramount. This guide provides a framework for validating the inhibition of downstream targets by Akt1-IN-6, a potent pan-Akt inhibitor. Due to the limited publicly available data on this compound's specific effects on downstream signaling cascades in mammalian cells, this guide will focus on a comparative analysis of two well-characterized Akt inhibitors, the allosteric inhibitor MK-2206 and the ATP-competitive inhibitor Capivasertib (AZD5363) . This comparison will serve as a blueprint for the types of experiments and data required to thoroughly validate this compound and understand its mechanism of action.
This compound: What We Know
This compound (also known as INCB-047775) is a potent, small-molecule inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3) with in vitro IC50 values of less than 500 nM for each isoform. While detailed studies on its impact on downstream Akt targets in mammalian cancer cell lines are not extensively published, one study in a tilapia infection model demonstrated that this compound treatment significantly reduced the phosphorylation of IKKα/β, IκBα, and NF-κB p65, suggesting an effect on the NF-κB signaling pathway which can be downstream of Akt.
To fully characterize this compound and compare it to other Akt inhibitors, a systematic evaluation of its effects on key downstream effectors of the PI3K/Akt/mTOR pathway is necessary.
Comparative Analysis of Akt Inhibitors
The following sections provide a comparative overview of the allosteric inhibitor MK-2206 and the ATP-competitive inhibitor Capivasertib, highlighting the type of data and experimental approaches that should be applied to the study of this compound.
Data Presentation: Quantitative Analysis of Inhibitor Potency
A crucial first step in inhibitor validation is to determine its potency against the target kinase and its effect on downstream signaling. This is typically achieved through in vitro kinase assays and cellular assays.
Table 1: In Vitro and Cellular Potency of Akt Inhibitors
| Inhibitor | Type | Target | IC50 (in vitro) | Cellular Assay (Example) | IC50 (cellular) | Reference |
| This compound | Pan-Akt Inhibitor | Akt1, Akt2, Akt3 | < 500 nM | Not available | Not available | |
| MK-2206 | Allosteric | Akt1, Akt2, Akt3 | Akt1: 8 nM, Akt2: 12 nM, Akt3: 65 nM | Inhibition of Akt1 kinase activity in multiple cancer cell lines | ~20 nM | |
| Capivasertib (AZD5363) | ATP-competitive | Akt1, Akt2, Akt3 | Not specified | Preclinical activity in HER2-negative breast cancer models | Not specified |
Data Presentation: Inhibition of Downstream Signaling
The primary goal of an Akt inhibitor is to block its downstream signaling pathways, which are critical for cell survival, proliferation, and metabolism. Western blotting is a standard technique to assess the phosphorylation status of key downstream targets.
Table 2: Effect of Akt Inhibitors on Downstream Targets (Western Blot Analysis)
| Inhibitor | Cell Line | Target | Effect on Phosphorylation | Reference |
| MK-2206 | ZR75-1 (Breast Cancer) | p-Akt (S473) | Decrease | |
| p-GSK3β (S9) | Decrease | |||
| p-PRAS40 (T246) | Decrease | |||
| p-FOXO1/3a (T24/32) | Decrease | |||
| p-S6K (T389) | Decrease | |||
| p-4E-BP1 (T37/46) | Decrease (at high concentrations) | |||
| Capivasertib (AZD5363) | Breast Cancer PDX | p-Akt (S473) | Low baseline p-Akt in resistant models | |
| p-S6 (S235/236) | Residual p-S6 in resistant models |
Mandatory Visualization
Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by Akt inhibitors.
Experimental Workflow
Caption: A generalized workflow for validating Akt inhibitor efficacy using Western blotting.
Logical Relationship: Allosteric vs. ATP-Competitive Inhibition
Caption: Comparison of the binding mechanisms of allosteric and ATP-competitive Akt inhibitors.
On-Target Validation of Akt1 Inhibition: A Comparative Guide to Akt1-IN-6 and Akt1 siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two methodologies for confirming the on-target effects of Akt1 inhibition: the use of the selective small molecule inhibitor, Akt1-IN-6, and the genetic approach of small interfering RNA (siRNA). Objectively comparing these techniques is crucial for robust target validation and elucidation of the specific roles of Akt1 in cellular signaling pathways. This document outlines the mechanisms of action, experimental considerations, and presents supporting data for each approach.
Introduction to Akt1 and its Inhibition
Akt1, also known as Protein Kinase B alpha (PKBα), is a serine/threonine kinase that is a central node in the PI3K/Akt signaling pathway.[1][2] This pathway is critical in regulating a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Dysregulation of the Akt1 signaling cascade is frequently implicated in the pathogenesis of various diseases, most notably cancer, making it a prime therapeutic target.[4][5]
Validating that the observed cellular effects of a small molecule inhibitor are a direct consequence of its interaction with the intended target is a critical step in drug discovery and chemical biology. This guide focuses on comparing the pharmacological inhibition of Akt1 by this compound with the genetic knockdown of Akt1 using siRNA.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between this compound and Akt1 siRNA lies in their mechanism of action, which dictates their experimental applications and interpretations.
This compound: As a small molecule inhibitor, this compound is designed to directly bind to the Akt1 protein and inhibit its catalytic activity. It is a potent inhibitor with a reported IC50 value of less than 15 nM. Such compounds often act by competing with ATP for the kinase's binding site or by binding to an allosteric site that induces a conformational change, rendering the enzyme inactive. This approach offers rapid and often reversible inhibition of protein function.
Akt1 siRNA: Small interfering RNA is a genetic tool that leverages the cell's natural RNA interference (RNAi) machinery to achieve target-specific gene silencing.[6] An siRNA duplex complementary to the Akt1 mRNA sequence is introduced into the cell, where it guides the RNA-induced silencing complex (RISC) to cleave and degrade the target mRNA.[6] This prevents the translation of the Akt1 protein, leading to a reduction in the total cellular pool of the kinase. This method provides high specificity for the target protein but has a slower onset and longer duration of action compared to small molecule inhibitors.[7][8]
Comparative Analysis: this compound vs. Akt1 siRNA
| Feature | This compound (Small Molecule Inhibitor) | Akt1 siRNA (Gene Knockdown) |
| Target | Akt1 protein (catalytic activity) | Akt1 mRNA (protein expression) |
| Mechanism | Direct binding and inhibition of kinase function | Degradation of mRNA, preventing protein synthesis |
| Onset of Action | Rapid (minutes to hours) | Slow (24-72 hours for maximal effect) |
| Duration of Effect | Transient and reversible upon washout | Prolonged and transient (days) |
| Specificity | Potential for off-target kinase inhibition | High target specificity, but potential for off-target mRNA effects |
| Key Advantage | Mimics therapeutic intervention, rapid action | Unambiguous target validation, long-term studies |
| Limitations | Potential for off-target effects, requires selectivity profiling | Requires transfection optimization, slower effect |
Quantitative Data Summary
Table 1: Inhibition of Akt1 Activity and Downstream Signaling
| Parameter | Akt Inhibitor (e.g., GSK690693) | Akt1 siRNA |
| IC50 (Akt1) | 2 nM | Not Applicable |
| Cellular p-GSK3β (Ser9) Inhibition IC50 | 43-150 nM | Significant reduction at 20-80 pmols |
| Cellular p-FKHR/FKHRL1 Inhibition | Dose-dependent reduction | Significant reduction |
| Cell Proliferation Inhibition (e.g., in BT474 cells) | Dose-dependent reduction | Significant reduction |
Data for GSK690693, a potent pan-Akt inhibitor, is used as a representative example for a small molecule inhibitor.[5] Qualitative data for Akt1 siRNA is derived from multiple sources demonstrating effective knockdown and downstream effects.[7][9][10]
Table 2: Effect on Cell Viability
| Cell Line | Treatment | Assay | Endpoint | Result |
| NCI-H460 | Akt1 siRNA | Trypan Blue Exclusion | Cell Count | Significant decrease in cell proliferation |
| Prostate Cancer Cells | Akt1 siRNA | In vitro growth assay | Cell Growth | Inhibition of cell growth |
| Huh-7 & PLC5 | Akt1 siRNA | Flow Cytometry (Sub-G1) | Apoptosis | Increased apoptosis when combined with bortezomib |
Data compiled from various studies showcasing the cellular consequences of Akt1 knockdown.[7][9][11]
Experimental Protocols
Key Experiment: Western Blot for Akt1 and Phospho-Akt
Objective: To determine the effect of this compound and Akt1 siRNA on the total levels of Akt1 protein and the phosphorylation status of Akt at key residues (e.g., Ser473 and Thr308), as well as downstream targets like GSK3β.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, MCF-7, or a relevant cell line) in 6-well plates and grow to 70-80% confluency.
-
For this compound treatment, incubate cells with the desired concentrations of the inhibitor for a specified time (e.g., 1, 6, 24 hours). Include a vehicle control (e.g., DMSO).
-
For Akt1 siRNA transfection, follow a standard transfection protocol. Typically, cells are transfected with 20-80 pmols of Akt1 siRNA or a non-targeting control siRNA for 48-72 hours.[8]
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total Akt1, phospho-Akt (Ser473), phospho-Akt (Thr308), and a downstream target like phospho-GSK3β (Ser9), as well as a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal and the loading control.
-
Key Experiment: Cell Viability Assay
Objective: To assess the impact of Akt1 inhibition by this compound or Akt1 siRNA on cell proliferation and viability.
Protocol (using MTT assay as an example):
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with a range of concentrations of this compound or transfect with Akt1 siRNA as described above. Include appropriate controls.
-
-
Incubation:
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control-treated cells. Plot the results to determine the IC50 value for this compound.
-
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate the Akt1 signaling pathway and the experimental workflow for on-target validation.
Caption: The Akt1 signaling pathway is initiated by upstream signals leading to the activation of Akt1, which in turn regulates numerous downstream cellular processes.
Caption: A typical workflow for confirming the on-target effects of an inhibitor by comparing its phenotypic and molecular effects to those of a specific siRNA.
Conclusion
Both this compound and Akt1 siRNA are powerful tools for investigating the function of Akt1. The choice between these methods depends on the specific experimental goals. For rapid, reversible inhibition and to model the effects of a potential therapeutic agent, a selective small molecule inhibitor like this compound is advantageous. For highly specific, albeit slower, target validation and for studying the long-term consequences of protein loss, siRNA-mediated knockdown is the gold standard. A comprehensive approach that utilizes both techniques provides the most robust validation of on-target effects and a deeper understanding of Akt1 biology.
References
- 1. AKT1 - Wikipedia [en.wikipedia.org]
- 2. AKT1 AKT serine/threonine kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Akt: A Double-Edged Sword in Cell Proliferation and Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. SignalSilence® Akt siRNA I | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. Only Akt1 Is Required for Proliferation, while Akt2 Promotes Cell Cycle Exit through p21 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Knockdown of Akt isoforms by RNA silencing suppresses the growth of human prostate cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Akt Inhibitors in Diverse Cancer Types
A comprehensive guide for researchers and drug development professionals on the performance and methodologies of key Akt inhibitors across various cancer models.
Given the absence of specific comparative studies on a compound designated "Akt1-IN-6" in publicly available literature, this guide provides a comparative analysis of other well-characterized pan-Akt inhibitors: AZD5363 (Capivasertib), Ipatasertib, and MK-2206. These inhibitors have been extensively studied in various cancer types, offering valuable insights into the therapeutic potential of targeting the PI3K/Akt signaling pathway.
The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, playing a crucial role in cell proliferation, survival, and metabolism.[1] Consequently, inhibitors targeting key nodes in this pathway, such as the serine/threonine kinase Akt, have been a major focus of cancer drug development. This guide summarizes key performance data and experimental protocols for prominent Akt inhibitors to aid researchers in their investigations.
The PI3K/Akt Signaling Pathway and Inhibition
The following diagram illustrates the PI3K/Akt signaling pathway and the point of intervention for Akt inhibitors. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits Akt to the cell membrane. Akt is then phosphorylated and activated by PDK1 and mTORC2, leading to the phosphorylation of a multitude of downstream substrates that promote cell growth, proliferation, and survival. Akt inhibitors block this cascade by binding to Akt and preventing its activity.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of Akt inhibitors.
Comparative Performance of Akt Inhibitors
The following tables summarize the in vitro efficacy of selected Akt inhibitors across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.
Table 1: Ipatasertib IC50 Values in Breast Cancer Cell Lines
| Cell Line | Subtype | PIK3CA Status | PTEN Status | Ipatasertib IC50 (μM) |
| MCF-7 | Luminal A | Mutant | Wild-type | >10 |
| T47D | Luminal A | Mutant | Wild-type | >10 |
| BT-474 | Luminal B | Mutant | Wild-type | >10 |
| SK-BR-3 | HER2+ | Wild-type | Wild-type | >10 |
| MDA-MB-231 | Basal-like | Wild-type | Wild-type | >10 |
| MDA-MB-468 | Basal-like | Wild-type | Null | 0.5 - 1 |
Data synthesized from multiple sources indicating general sensitivity trends. Specific IC50 values can vary between studies.
Table 2: Ipatasertib IC50 Values in Other Cancer Types
| Cancer Type | Cell Line | Ipatasertib IC50 (μM) |
| Serous Endometrial Cancer | ARK1 | 6.62[2] |
| Serous Endometrial Cancer | SPEC-2 | 2.05[2] |
Table 3: MK-2206 IC50 Values in Colorectal Cancer Cell Lines
| Cell Line | MK-2206 IC50 (nM) |
| GEO | 350[3] |
Note: The sensitivity of cancer cells to Akt inhibitors is often correlated with the genetic status of the PI3K/Akt pathway. For instance, cells with PTEN loss or PIK3CA mutations tend to be more sensitive to Akt inhibition.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of Akt inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the Akt inhibitor (e.g., Ipatasertib, MK-2206) for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the Akt inhibitor at the desired concentration and duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatment. For example, sequential treatment of AGS gastric cancer cells with cisplatin followed by MK-2206 induced more apoptosis (16.17%) compared to either drug alone.[5]
Western Blot Analysis
This technique is used to detect specific proteins and assess the phosphorylation status of signaling molecules.
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) and then incubate with primary antibodies against total Akt, phospho-Akt (Ser473 and Thr308), and other downstream targets. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
While specific data for "this compound" remains elusive, the comparative analysis of established Akt inhibitors like AZD5363, Ipatasertib, and MK-2206 provides a valuable framework for understanding the therapeutic potential and experimental evaluation of this class of drugs. The provided data tables and experimental protocols serve as a resource for researchers designing and interpreting studies aimed at targeting the Akt pathway in various cancer contexts. The efficacy of these inhibitors is often context-dependent, highlighting the importance of considering the specific genetic background of the cancer cells under investigation.
References
- 1. dovepress.com [dovepress.com]
- 2. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Akt inhibitor MK-2206 promotes anti-tumor activity and cell death by modulation of AIF and Ezrin in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Akt inhibitor MK-2206 enhances the effect of cisplatin in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of Akt Isoform Selectivity: A Comparative Guide for Researchers
The Critical Role of Akt Isoform Specificity
The three isoforms of the serine/threonine kinase Akt—Akt1, Akt2, and Akt3—are highly homologous yet exhibit distinct, and at times opposing, roles in cellular processes.[1][2] Akt1 is primarily associated with cell survival and growth, while Akt2 is a key regulator of glucose metabolism.[3][4] Akt3 plays a significant role in brain development.[1] In the context of cancer, these isoforms can have non-redundant functions in tumor initiation, progression, and metastasis.[1][2] This functional divergence underscores the critical need for isoform-selective inhibitors to achieve targeted therapeutic effects and minimize off-target toxicities. For instance, inhibition of Akt2 has been linked to cutaneous toxicity, making selectivity for other isoforms a desirable attribute in certain therapeutic contexts.[5]
Comparative Analysis of Akt Inhibitor Selectivity
To illustrate the landscape of Akt inhibitor selectivity, the following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values for several known Akt inhibitors against the three isoforms. This data provides a quantitative measure of their potency and selectivity.
| Inhibitor | Type | Akt1 | Akt2 | Akt3 | Key Findings | Reference |
| A-674563 | ATP-competitive | Ki: 11 nM | - | - | Selective for Akt1. Also shows potent inhibition of PKA and CDK2. | [6] |
| CCT128930 | ATP-competitive | - | IC50: 6 nM | - | Selective for Akt2, with 28-fold lower potency against PKA. | |
| Akti-1/2 (Akt Inhibitor VIII) | Allosteric | IC50: 58 nM | IC50: 210 nM | ~2.1 µM | Highly selective for Akt1 over Akt3 (approximately 36-fold). | [7] |
| BAY 1125976 | Allosteric | IC50: 5.2 nM | IC50: 18 nM | IC50: 427 nM | Selective for Akt1 and Akt2 over Akt3. | [7][8] |
| Afuresertib (GSK2110183) | ATP-competitive | Ki: 0.08 nM | Ki: 2 nM | Ki: 2.6 nM | Potent pan-Akt inhibitor with slight preference for Akt1. | [7] |
| Capivasertib (AZD5363) | ATP-competitive | IC50: 3 nM | IC50: 8 nM | IC50: 8 nM | Potent pan-Akt inhibitor. | [7] |
| Ipatasertib (GDC-0068) | ATP-competitive | IC50: 5 nM | IC50: 18 nM | IC50: 8 nM | Potent and selective pan-Akt inhibitor with over 620-fold selectivity against PKA. | [7] |
| MK-2206 | Allosteric | IC50: 8 nM | IC50: 12 nM | IC50: 65 nM | Highly selective pan-Akt inhibitor with greater potency for Akt1 and Akt2. | [7] |
| Miransertib (ARQ-092) | Allosteric | IC50: 2.7 nM | IC50: 14 nM | IC50: 8.1 nM | Potent, selective, and orally bioavailable allosteric pan-Akt inhibitor. | [7] |
Visualizing the Akt Signaling Network
The Akt signaling cascade is a central hub in cellular communication, regulating a multitude of downstream effectors. Understanding the specific substrates of each isoform is key to deciphering their unique biological functions.
Caption: Simplified overview of the Akt signaling pathway highlighting isoform-specific downstream substrates.
Experimental Protocols for Assessing Cross-Reactivity
Accurate determination of an inhibitor's selectivity profile requires robust and well-defined experimental methods. The following section outlines the protocols for three key assays used to characterize Akt inhibitors.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a widely used method for determining the IC50 values of inhibitors in a cell-free system.
Caption: Workflow for a biochemical kinase assay to determine inhibitor potency.
Protocol:
-
Reagent Preparation: Dilute the Akt isoform, substrate peptide, ATP, and test inhibitor to their final desired concentrations in kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).
-
Plate Setup: In a 384-well plate, add the test inhibitor at various concentrations. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Kinase-Inhibitor Pre-incubation: Add the diluted Akt kinase to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Kinase Reaction: Initiate the reaction by adding a mixture of the substrate and ATP to each well. Incubate for a specific time (e.g., 60 minutes) at 30°C.
-
ADP Detection: Stop the kinase reaction by adding ADP-Glo™ Reagent. This reagent depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
In-Cell Target Engagement Assay (NanoBRET™ Target Engagement Assay)
This assay measures the binding of an inhibitor to its target kinase within living cells, providing a more physiologically relevant assessment of target engagement.
Caption: Workflow for the NanoBRET in-cell target engagement assay.
Protocol:
-
Cell Preparation: Culture cells (e.g., HEK293) and transiently transfect them with a plasmid encoding the Akt isoform of interest fused to NanoLuc® luciferase.
-
Plating: Seed the transfected cells into a 96-well plate and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the test inhibitor or vehicle control and incubate for a specified time (e.g., 2 hours) at 37°C.
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer, which competes with the inhibitor for binding to the Akt kinase, to all wells.
-
Substrate Addition: Add the Nano-Glo® substrate to the wells. This will generate the bioluminescent donor signal.
-
BRET Measurement: Immediately measure the donor emission (e.g., at 460 nm) and the acceptor emission (e.g., at 610 nm) using a BRET-enabled plate reader.
-
Data Analysis: Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal. Normalize the data to the vehicle control and determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.
Western Blotting for Downstream Pathway Inhibition
This technique is used to assess the functional consequence of Akt inhibition by measuring the phosphorylation status of its downstream substrates. A decrease in the phosphorylation of these substrates indicates successful target inhibition.
Protocol:
-
Cell Treatment: Culture cells of interest and treat them with the test inhibitor at various concentrations for a defined period.
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated form of a downstream Akt substrate (e.g., phospho-GSK3β, phospho-FOXO1) and an antibody for the total protein as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.
Conclusion
The selection of an appropriate Akt inhibitor for research or therapeutic development necessitates a thorough understanding of its isoform selectivity. While specific data for Akt1-IN-6 remains elusive, the comparative data and detailed experimental protocols provided in this guide offer a robust framework for characterizing this and other novel Akt inhibitors. By employing a combination of biochemical and cell-based assays, researchers can elucidate the precise cross-reactivity profile of their compounds, paving the way for more targeted and effective therapeutic strategies.
References
- 1. Emerging Roles for AKT Isoform Preference in Cancer Progression Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct functions of AKT isoforms in breast cancer: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Akt kinases: isoform specificity in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
Comparative Efficacy of AKT Inhibitors in PTEN-Null Cancer Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the efficacy of targeted therapies in specific genetic contexts is paramount. This guide provides a comparative analysis of prominent AKT inhibitors in cancer models characterized by the loss of the tumor suppressor PTEN, a common event leading to hyperactivation of the PI3K/AKT signaling pathway.
While this guide aims to be comprehensive, publicly available experimental data for a specific compound of interest, Akt1-IN-6 , in the context of PTEN-null cancer models could not be identified through extensive searches of scientific literature. Therefore, this comparison will focus on two well-characterized AKT inhibitors with distinct mechanisms of action: AZD5363 (Capivasertib) , an ATP-competitive pan-AKT inhibitor, and MK-2206 , an allosteric pan-AKT inhibitor.
Introduction to AKT Inhibition in PTEN-Null Cancers
The loss or mutation of the Phosphatase and Tensin homolog (PTEN) gene is a frequent driver of tumorigenesis. PTEN is a critical negative regulator of the PI3K/AKT/mTOR pathway. Its absence leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), resulting in the constitutive activation of the serine/threonine kinase AKT. This sustained AKT signaling promotes cell survival, proliferation, and resistance to therapy. Consequently, inhibiting AKT is a rational therapeutic strategy for PTEN-deficient cancers.
The efficacy of an AKT inhibitor can be influenced by its mechanism of action and the specific dependencies of the cancer cells, including the roles of different AKT isoforms (AKT1, AKT2, and AKT3). While genetic studies suggest that AKT1 is crucial for the initiation of tumors in some PTEN-deficient models, other evidence points to a critical role for AKT2 in tumor maintenance and survival.[1][2] This highlights the potential for both pan-AKT and isoform-specific inhibitors in treating these cancers.
Comparative Efficacy Data
The following tables summarize the preclinical efficacy of AZD5363 and MK-2206 in various PTEN-null cancer models.
In Vitro Efficacy
| Inhibitor | Cancer Model | Assay | Endpoint | Result |
| AZD5363 | PTEN-deficient prostate cancer models | Western Blot | Inhibition of pAKT and downstream targets (pGSK3β, pS6) | Effective inhibition of AKT signaling pathway components. |
| MK-2206 | PTEN-null acute lymphoblastic leukemia (Molt-4) | Cell Viability | IC50 | 2.22 µM (48h) |
| MK-2206 | PTEN-null breast cancer cell lines | Cell Proliferation | Growth Inhibition | Sensitive cell lines showed significant growth inhibition. |
In Vivo Efficacy
| Inhibitor | Cancer Model | Dosing | Primary Outcome | Result |
| AZD5363 | Genetically engineered mouse model of PTEN-deficient prostate cancer | 100 mg/kg, oral | Tumor Growth Inhibition | Significantly reduced tumor growth in both castration-naïve and castration-resistant models.[3] |
| AZD5363 | PTEN/p53 double knockout mouse model of advanced prostate cancer | Not specified | Overall Survival | Significantly delayed tumor growth and improved overall survival.[3] |
| MK-2206 | PTEN-mutant ZR75-1 breast cancer xenografts | Not specified | Tumor Growth Inhibition | Inhibited tumor growth in a dose-dependent manner. |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Experimental Protocols
Detailed below are representative protocols for key experiments used to evaluate the efficacy of AKT inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate PTEN-null cancer cells (e.g., PC-3, U-87 MG) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the AKT inhibitor (e.g., AZD5363, MK-2206) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Western Blot Analysis for Pathway Modulation
-
Cell Lysis: Treat PTEN-null cells with the AKT inhibitor at various concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total AKT, phospho-AKT (Ser473 and Thr308), total GSK3β, phospho-GSK3β, total S6, phospho-S6, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative changes in protein phosphorylation.
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously inject a suspension of PTEN-null cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the AKT inhibitor (e.g., AZD5363 orally) or vehicle control to the respective groups according to the predetermined dosing schedule and duration.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., immunohistochemistry for Ki-67, cleaved caspase-3, and phospho-AKT) and to determine the final tumor weight.
-
Statistical Analysis: Analyze the tumor growth data to determine the statistical significance of the treatment effect.
Conclusion and Future Directions
In PTEN-null cancer models, both ATP-competitive and allosteric pan-AKT inhibitors, such as AZD5363 and MK-2206, have demonstrated significant preclinical efficacy. These inhibitors effectively modulate the hyperactivated PI3K/AKT pathway, leading to reduced cell proliferation and tumor growth.
The choice of inhibitor for further development may depend on the specific tumor context, the role of different AKT isoforms, and the potential for combination therapies. For instance, studies have shown that AKT inhibition in PTEN-null cells can induce autophagy, suggesting that combining AKT inhibitors with autophagy inhibitors could be a more effective therapeutic strategy.[4]
Future research should focus on direct, head-to-head comparisons of different classes of AKT inhibitors in a wide range of PTEN-deficient cancer models. Furthermore, the identification of predictive biomarkers beyond PTEN status will be crucial for the successful clinical translation of these targeted therapies. The development of isoform-specific AKT inhibitors may also offer a more refined approach to treating PTEN-null cancers, potentially mitigating off-target effects and enhancing therapeutic efficacy.
References
- 1. The deficiency of Akt1 is sufficient to suppress tumor development in Pten+/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Akt inhibition promotes autophagy and sensitizes PTEN-null tumors to lysosomotropic agents - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of Pan-AKT Inhibition in Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The serine/threonine kinase AKT (also known as Protein Kinase B) is a pivotal node in the PI3K/AKT/mTOR signaling pathway, a cascade frequently dysregulated in various human cancers.[1][2][3] Its role in promoting cell survival, proliferation, and resistance to apoptosis makes it a compelling target for anticancer therapies.[1][2][3] Pan-AKT inhibitors, which target all three isoforms of AKT (AKT1, AKT2, and AKT3), are being actively investigated for their potential to enhance the efficacy of conventional chemotherapy agents. This guide provides a comparative overview of the synergistic potential of pan-AKT inhibitors, like AKT-IN-6, when used in combination with chemotherapy, supported by experimental data and detailed protocols. While specific data for AKT-IN-6 in combination with chemotherapy is limited in the public domain, this guide will draw upon data from other well-characterized pan-AKT inhibitors to illustrate the principles and potential of this therapeutic strategy.
Mechanism of Action: Targeting a Central Hub of Cancer Cell Survival
AKT-IN-6 is a potent, small-molecule pan-AKT inhibitor with an in vitro IC50 of less than 500nM for all three AKT isoforms.[4] By inhibiting AKT, these compounds block the downstream signaling that leads to the phosphorylation of numerous substrates involved in cell survival and proliferation.[2][5] This inhibition can induce apoptosis (programmed cell death), reduce tumor growth, and, crucially, enhance the cytotoxic effects of chemotherapy and radiation.[2] The PI3K/AKT pathway is a key driver of resistance to chemotherapy, and its inhibition can re-sensitize cancer cells to these agents.[6]
Synergistic Effects with Chemotherapy Agents
The combination of AKT inhibitors with various chemotherapy agents has demonstrated synergistic anti-tumor activity in preclinical models across a range of cancers. This synergy often manifests as a greater-than-additive effect on cell viability reduction and tumor growth inhibition.
| Pan-AKT Inhibitor | Chemotherapy Agent | Cancer Type | Observed Synergy | Reference |
| AZD5363 | Paclitaxel | Melanoma | Combination showed a significant reduction in cell viability. | [7] |
| GDC0068 (Ipatasertib) | Paclitaxel | Melanoma | Combination showed a significant reduction in cell viability. | [7] |
| ALM301 | Cisplatin (CDDP) | Esophageal Adenocarcinoma | Combination resulted in a synergistic reduction in cell viability (Combination Index < 1). | [8] |
| Perifosine | Temozolomide | Glioblastoma | Combination led to the lowest Ki-67 staining index, indicating reduced proliferation. | [9] |
Experimental Protocols
Assessing Synergy: Combination Index (CI) Assay
A standard method to quantitatively assess the synergistic, additive, or antagonistic effect of drug combinations is the Combination Index (CI) method, based on the median-effect principle by Chou and Talalay.
1. Cell Culture and Treatment:
-
Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the AKT inhibitor and the chemotherapy agent, both alone and in combination at a constant ratio. Include a vehicle-treated control group.
2. Viability Assay:
-
After a specified incubation period (e.g., 72 hours), assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.
3. Data Analysis:
-
Determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug alone.
-
Use software like CompuSyn to calculate the Combination Index (CI) for the drug combination.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
In Vivo Xenograft Studies
To evaluate the in vivo efficacy of the combination therapy:
1. Tumor Implantation:
-
Subcutaneously inject cancer cells into the flank of immunodeficient mice.
-
Allow the tumors to reach a palpable size.
2. Treatment Administration:
-
Randomize the mice into different treatment groups: vehicle control, AKT inhibitor alone, chemotherapy agent alone, and the combination of both.
-
Administer the treatments according to a predetermined schedule and dosage.
3. Tumor Growth Monitoring:
-
Measure tumor volume regularly using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
4. Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze the tumors for relevant biomarkers, such as proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).
Visualizing the Pathway and Workflow
References
- 1. Targeting AKT for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are AKT1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. scbt.com [scbt.com]
- 6. The Role of Akt Activation in the Response to Chemotherapy in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving Pharmacological Targeting of AKT in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
Head-to-head comparison of allosteric vs ATP-competitive Akt inhibitors
For researchers, scientists, and drug development professionals, the serine/threonine kinase Akt is a critical target in oncology and other diseases. Its central role in the PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth, proliferation, survival, and metabolism, makes it a focal point for therapeutic intervention. The two primary classes of small molecule inhibitors developed to target Akt—allosteric and ATP-competitive inhibitors—employ fundamentally different mechanisms of action, leading to distinct pharmacological profiles. This guide provides a detailed head-to-head comparison of these two inhibitor classes, supported by experimental data and methodologies, to inform research and development strategies.
Mechanism of Action: A Tale of Two Binding Sites
The fundamental difference between allosteric and ATP-competitive Akt inhibitors lies in their binding sites and the subsequent impact on the enzyme's conformation and activity.
ATP-competitive inhibitors bind to the highly conserved ATP-binding pocket within the kinase domain of Akt.[1] By occupying this site, they directly prevent the binding of ATP, which is essential for the phosphotransfer reaction that activates downstream substrates.[2] This mechanism of action is common to many kinase inhibitors. However, the high degree of similarity in the ATP-binding site across the kinome can lead to off-target effects.[3][4] Interestingly, the binding of some ATP-competitive inhibitors can paradoxically lead to an increase in Akt phosphorylation at both Ser473 and Thr308, a phenomenon that may have therapeutic implications.[2]
Allosteric inhibitors , in contrast, bind to a pocket located at the interface between the pleckstrin homology (PH) domain and the kinase domain of Akt.[1] This binding event locks Akt in an inactive, "PH-in" conformation, which prevents its translocation to the cell membrane—a crucial step for its activation by upstream kinases like PDK1 and mTORC2.[1][2] By stabilizing this auto-inhibited state, allosteric inhibitors not only block the kinase activity of Akt but also prevent its activation.[2] This unique mechanism can offer greater selectivity compared to ATP-competitive inhibitors.[5]
dot
References
- 1. portlandpress.com [portlandpress.com]
- 2. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Akt1 Inhibitors: A Comparative Guide
The development of highly specific kinase inhibitors is a critical objective in modern drug discovery, aiming to maximize therapeutic efficacy while minimizing off-target effects. This guide provides a comparative analysis of the kinase specificity for prominent Akt1 inhibitors, offering researchers and drug development professionals a data-driven assessment of their performance. While the initially requested "Akt1-IN-6" does not correspond to a publicly documented inhibitor, this guide will focus on well-characterized and clinically relevant Akt inhibitors: AZD5363 (Capivasertib) , GDC-0068 (Ipatasertib) , and MK-2206 .
Kinase Specificity Profile
The selectivity of a kinase inhibitor is paramount to its clinical utility. A highly selective inhibitor will primarily interact with its intended target, thereby reducing the likelihood of adverse effects arising from the modulation of other kinases. The following table summarizes the inhibitory activity (IC50) of AZD5363, GDC-0068, and MK-2206 against Akt isoforms and a selection of closely related kinases from the AGC kinase family, as well as other representative kinases.
| Kinase Target | AZD5363 (IC50 nM) | GDC-0068 (IC50 nM) | MK-2206 (IC50 nM) |
| Akt1 | 3[1][2] | 5[3][4] | 5[5][6] |
| Akt2 | 8[1][2] | 18[3][4] | 12[5][6] |
| Akt3 | 8[1][2] | 8[7] | 65[5][6] |
| p70S6K | 6[1] | 860[3][8] | >100-fold selectivity for AKT[5][6] |
| PKA | 7[1] | >3100 (>600-fold selective for Akt1)[3][4] | >100-fold selectivity for AKT[5][6] |
| ROCK1 | 470[1] | Not reported | Not reported |
| ROCK2 | <10 (similar potency to AKT isoforms)[9] | Not reported | Not reported |
| PRKG1α | Not reported | 98[8] | Not reported |
| PRKG1β | Not reported | 69[8] | Not reported |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of a kinase by 50%. Lower values indicate greater potency. Data is compiled from multiple sources and assay conditions may vary.
AZD5363 demonstrates potent, low nanomolar inhibition of all three Akt isoforms.[1][2] It also shows significant activity against other AGC family kinases like P70S6K and PKA.[1][9] In a broader screening against 75 kinases, AZD5363 showed significant inhibition (>75% at 1 µM) against 15 kinases, 14 of which belong to the AGC family.[1][9]
GDC-0068 is a potent inhibitor of all three Akt isoforms with excellent selectivity against closely related kinases.[3][4] It exhibits over 100-fold selectivity for Akt1 against p70S6K and over 600-fold selectivity against PKA.[3][4] When screened against a panel of 230 kinases at a concentration of 1 µM, only three other kinases (PRKG1α, PRKG1β, and p70S6K) were inhibited by more than 70%.[8]
MK-2206 is an allosteric inhibitor that is highly potent against Akt1 and Akt2, with slightly lower potency for Akt3.[5][6] It is reported to have greater than 100-fold selectivity for Akt compared to a panel of 256 other kinases.[5][6]
Experimental Protocols
The determination of kinase inhibitor specificity is typically achieved through comprehensive screening against a large panel of kinases. The data presented in this guide were generated using established methodologies, as described below.
Kinase Panel Screening (General Protocol)
The general workflow for assessing kinase inhibitor specificity involves testing the compound at a fixed concentration (for percent inhibition) or a range of concentrations (to determine IC50 values) against a large number of purified kinases.
1. Assay Formats:
-
Radiometric Assays (e.g., HotSpot™, ³³PanQinase™): These assays measure the transfer of a radiolabeled phosphate (from ³³P-ATP) to a kinase-specific substrate. The amount of incorporated radioactivity is proportional to the kinase activity.
-
Luminescence-Based Assays (e.g., Kinase-Glo®, ADP-Glo™): These assays quantify kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in ATP corresponds to an increase in kinase activity. The ADP-Glo™ assay measures the amount of ADP produced.[10]
-
Fluorescence/FRET-Based Assays (e.g., HTRF®): These assays utilize fluorescence resonance energy transfer to detect the phosphorylation of a substrate by a kinase.
-
Competitive Binding Assays (e.g., KINOMEscan™): This method measures the ability of a test compound to displace a ligand from the active site of a kinase. The amount of kinase bound to an immobilized ligand is quantified.
2. Experimental Setup (Representative Example):
-
A purified kinase is incubated with its specific substrate and ATP in a suitable reaction buffer.
-
The test inhibitor (e.g., AZD5363, GDC-0068, or MK-2206) is added at various concentrations.
-
A control reaction without the inhibitor (vehicle control, typically DMSO) is run in parallel to determine 100% kinase activity.
-
The reactions are incubated for a specific time at a controlled temperature.
-
The reaction is stopped, and the kinase activity is measured using one of the detection methods described above.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
For broader selectivity profiling, inhibitors are often tested at one or two concentrations against a large panel of kinases (e.g., the Dundee Kinase Panel or the KINOMEscan™ panel of 468 kinases).[7][9] The percentage of inhibition at a given concentration provides a snapshot of the inhibitor's selectivity.
Visualizing Key Processes
To better understand the context of Akt1 inhibition and the methodology for assessing specificity, the following diagrams illustrate the Akt signaling pathway and a typical experimental workflow for kinase panel screening.
References
- 1. (R)-Capivasertib ((R)-AZD5363) | Others 12 | 1143532-51-7 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase II Trial of Neoadjuvant MK-2206, an AKT Inhibitor, with Anastrozole in Clinical Stage II or III PIK3CA-Mutant ER-Positive and HER2-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. biorxiv.org [biorxiv.org]
- 8. selleckchem.com [selleckchem.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. pubs.acs.org [pubs.acs.org]
Comparative Guide to Akt Inhibition: Assessing Alternatives to Akt1-IN-6
A Note on Akt1-IN-6: An initial review of publicly available scientific literature and experimental databases reveals a significant lack of peer-reviewed, published data for the compound designated "this compound" (also known as Compound 273). Information is primarily limited to vendor technical data sheets and patent filings, which report a potent in vitro IC50 value of <15 nM for the Akt1 isoform. However, without published experimental findings, a guide on the reproducibility and comparison of this specific compound cannot be compiled.
This guide will therefore focus on three well-characterized, pan-Akt inhibitors that are frequently cited in preclinical and clinical research: Capivasertib (AZD5363) , Ipatasertib (GDC-0068) , and MK-2206 . These compounds serve as robust alternatives and provide a strong basis for reproducible experimental comparisons.
Overview of Selected Akt Inhibitors
The serine/threonine kinase Akt (Protein Kinase B) is a central node in the PI3K/Akt/mTOR signaling pathway, which is critical for regulating cell growth, proliferation, survival, and metabolism.[1] Its hyperactivation is a common feature in many cancers, making it a prime therapeutic target. The inhibitors compared here—Capivasertib, Ipatasertib, and MK-2206—are potent molecules that have been extensively studied, providing a wealth of data for comparison.
| Inhibitor | Mechanism of Action | Target Isoforms | Key Features |
| Capivasertib (AZD5363) | ATP-competitive | Pan-Akt (Akt1, Akt2, Akt3) | Orally bioavailable; has shown efficacy in combination with endocrine therapy and chemotherapy.[1][2] Approved by the FDA in combination with fulvestrant for certain types of breast cancer.[3] |
| Ipatasertib (GDC-0068) | ATP-competitive | Pan-Akt (Akt1, Akt2, Akt3) | Highly selective for Akt over other kinases; potent in cancer models with PTEN loss or PIK3CA mutations.[4][5] |
| MK-2206 | Allosteric | Pan-Akt (Akt1, Akt2, Akt3) | Binds to a site distinct from the ATP pocket, offering a different mechanism of inhibition.[6][7] |
Quantitative Data Presentation
The following tables summarize key quantitative data from published studies, allowing for a direct comparison of the inhibitors' performance in various experimental settings.
Table 1: In Vitro Kinase Inhibition (IC50)
This table presents the half-maximal inhibitory concentration (IC50) of each inhibitor against the three purified Akt isoforms, indicating their potency at the molecular level.
| Inhibitor | Akt1 (IC50) | Akt2 (IC50) | Akt3 (IC50) | Reference(s) |
| Capivasertib (AZD5363) | 3 nM | 7 nM | 7 nM | [3] |
| Ipatasertib (GDC-0068) | 5 nM | 18 nM | 8 nM | [4] |
| MK-2206 | 5-8 nM | 12 nM | 65 nM | [7][8] |
IC50 values represent the concentration of inhibitor required to reduce the activity of the kinase by 50% in a cell-free assay.
Table 2: Cellular Activity - Growth Inhibition (IC50)
This table shows the IC50 values for growth inhibition in various cancer cell lines, reflecting the inhibitors' potency in a cellular context.
| Cell Line | Cancer Type | Capivasertib (IC50) | Ipatasertib (IC50) | MK-2206 (IC50) | Reference(s) |
| BT474 | Breast (HER2+) | ~0.4 µM | ~0.2 µM | ~1.5 µM | [3][4] |
| PC-3 | Prostate (PTEN null) | ~0.5 µM | ~0.2 µM | ~3.0 µM | [4] |
| LNCaP | Prostate (PTEN null) | Not widely reported | ~0.16 µM | Not widely reported | [4] |
| CNE-2 | Nasopharyngeal | Not widely reported | Not widely reported | ~1.2 µM | [9] |
| H460/MX20 | Lung (MDR) | Not widely reported | Not widely reported | >10 µM (single agent) | [7] |
| A431 | Skin | Not widely reported | Not widely reported | 5.5 µM | [8] |
Cellular IC50 values can vary significantly based on experimental conditions (e.g., assay duration, cell density). The values presented are approximations from cited literature for comparative purposes.
Table 3: Inhibition of Downstream Signaling
Effective Akt inhibition is confirmed by measuring the reduced phosphorylation of its downstream substrates. This table summarizes the observed effects.
| Downstream Target | Cellular Function | Effect of Inhibition | Reference(s) |
| GSK3β (Ser9) | Glycogen metabolism, cell cycle | Decreased phosphorylation | [3][9] |
| PRAS40 (Thr246) | mTORC1 regulation | Decreased phosphorylation | [2][3][4] |
| FOXO3a (Thr32) | Transcription (apoptosis, cell cycle) | Decreased phosphorylation, nuclear translocation | [3] |
| S6 Ribosomal Protein | Protein synthesis (via mTORC1) | Decreased phosphorylation | [3] |
Experimental Protocols
Reproducibility of findings depends on detailed and consistent methodologies. Below are standardized protocols for key experiments used to evaluate Akt inhibitors.
Protocol 1: Western Blot for Akt Pathway Phosphorylation
Objective: To quantify the inhibition of Akt signaling by measuring the phosphorylation status of Akt and its downstream targets.
-
Cell Culture and Treatment:
-
Plate cells (e.g., BT474, PC-3) in 6-well plates and allow them to adhere overnight.
-
Starve cells in serum-free media for 4-6 hours to reduce basal signaling.
-
Treat cells with the Akt inhibitor (e.g., Capivasertib, 0.1 to 5 µM) or vehicle (DMSO) for a specified time (e.g., 2-4 hours).
-
For stimulated conditions, add a growth factor (e.g., 100 ng/mL IGF-1) for the final 15-30 minutes of inhibitor treatment.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells directly in the plate with 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[10]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load samples onto a 4-12% Bis-Tris polyacrylamide gel and run until adequate separation is achieved.
-
Transfer proteins to a PVDF or nitrocellulose membrane.[11]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[12]
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Phospho-Akt (Ser473)
-
Phospho-Akt (Thr308)
-
Total Akt
-
Phospho-GSK3β (Ser9)
-
Phospho-PRAS40 (Thr246)
-
β-Actin or GAPDH (as a loading control)
-
-
Wash the membrane 3 times for 5-10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again 3 times with TBST.
-
-
Detection and Analysis:
-
Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein signal to the total protein signal and then to the loading control.
-
Protocol 2: Cell Viability (MTT) Assay
Objective: To determine the effect of Akt inhibitors on cell metabolic activity as a measure of cell viability and proliferation.
-
Cell Seeding:
-
Seed cells into a 96-well flat-bottom plate at a predetermined density (e.g., 3,000-5,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere for 24 hours.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the Akt inhibitor (e.g., MK-2206, from 0.01 to 30 µM) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control (DMSO). Include wells with medium only for background control.
-
Incubate the plate for the desired duration (e.g., 72-96 hours) at 37°C and 5% CO2.
-
-
MTT Reagent Addition:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[13]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium from the wells.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and indicates the points of action for the described inhibitors.
Caption: PI3K/Akt/mTOR signaling pathway with inhibitor targets.
Experimental Workflow Diagram
This diagram outlines the typical workflow for evaluating an Akt inhibitor's efficacy and mechanism of action in vitro.
Caption: In vitro workflow for characterization of an Akt inhibitor.
References
- 1. honnet.jp [honnet.jp]
- 2. “The emerging role of capivasertib in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The AKT inhibitor, MK-2206, attenuates ABCG2-mediated drug resistance in lung and colon cancer cells [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Preclinical evaluation of the AKT inhibitor MK-2206 in nasopharyngeal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
- 11. docs.abcam.com [docs.abcam.com]
- 12. genscript.com [genscript.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
Safety Operating Guide
Proper Disposal Procedures for Akt1-IN-6: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the disposal of Akt1-IN-6, a potent pan-AKT inhibitor. Adherence to these procedures will help ensure a safe laboratory environment and minimize environmental impact.
I. This compound: Essential Information for Disposal
| Property | Value/Information | Source/Implication |
| Chemical Nature | Solid, organic compound | Dictates that it should not be disposed of down the drain. |
| Primary Hazard | Potent pan-AKT (Akt1/2/3) inhibitor | Warrants handling with appropriate personal protective equipment (PPE) to avoid exposure. |
| Waste Classification | Hazardous Chemical Waste | Requires disposal through a licensed hazardous waste management service. |
| Containerization | Original manufacturer's container or a clearly labeled, compatible container. | Prevents misidentification and ensures safe containment. |
II. Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of solid this compound and contaminated lab supplies.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.
2. Containerization of Solid Waste:
-
Unused or Expired this compound: If possible, dispose of solid this compound in its original manufacturer's container.[1][2] This ensures clear labeling and proper containment.
-
Alternative Container: If the original container is not available, use a new, clean, and compatible container with a secure screw-on cap.[1] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[3]
3. Disposal of Contaminated Lab Supplies:
-
Solid Materials: Items such as gloves, absorbent paper, and pipette tips that are contaminated with this compound should be considered hazardous waste.
-
Bagging: Place these contaminated materials in a clear plastic bag.[1][2] It is recommended to double-bag the waste to ensure containment.[1][2]
-
Labeling: Clearly label the bag as "Hazardous Waste" and list the chemical contaminant (this compound).[1]
4. Waste Segregation and Storage:
-
Segregation: Store the container of solid this compound and the bag of contaminated lab supplies separately from other incompatible waste streams (e.g., liquid waste, sharps).[1]
-
Designated Storage Area: Keep the waste in a designated, secure hazardous waste accumulation area within the laboratory.[4] This area should be clearly marked with a "Hazardous Waste" sign.[4]
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to prevent the spread of material in case of a leak.[1][2]
5. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Do not dispose of this compound in the regular trash or down the drain.[3][5] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[3][6]
-
Documentation: Complete any required hazardous waste disposal forms provided by your EHS department.[3]
III. General Chemical Waste Disposal Workflow
The following diagram illustrates the general workflow for the disposal of laboratory chemical waste, which should be followed for this compound.
References
- 1. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. acs.org [acs.org]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling Akt1-IN-6
Essential Safety and Handling Guide for Akt1-IN-6
This guide provides crucial safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling the potent Akt inhibitor, this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment and minimizing exposure risk. While the Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance, it is prudent to handle all potent, biologically active small molecules with a high degree of caution.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following personal protective equipment should be used:
| PPE Category | Item | Specifications |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory to protect from splashes. |
| Hand Protection | Protective gloves | Two pairs of nitrile gloves are recommended, especially when handling stock solutions. Change gloves immediately if contaminated. |
| Body Protection | Impervious laboratory coat or gown | Should be resistant to chemical permeation. A disposable gown is recommended when handling larger quantities or for extended procedures. |
| Respiratory Protection | Suitable respirator (e.g., N95) | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to avoid aerosol inhalation.[2] |
Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.
Step-by-Step Handling Protocol
1. Preparation and Weighing of Solid Compound:
-
All manipulations involving the solid form of this compound must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to control airborne particles.
-
Before handling, ensure all necessary PPE is correctly donned.
-
Use a dedicated, calibrated balance for weighing.
-
Employ careful techniques to avoid generating dust. Use a spatula to gently transfer the powder.
-
Clean the balance and surrounding surfaces with a damp paper towel immediately after use to remove any residual powder. Dispose of the towel as hazardous waste.
2. Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
When dissolving the compound, add the solvent slowly to the vial containing the powder to minimize splashing.
-
Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
-
Clearly label all solutions with the compound name, concentration, solvent, date, and your initials.
3. Cell Culture and In Vitro Assays:
-
When adding the compound to cell cultures or biochemical assays, wear all recommended PPE.
-
Use filtered pipette tips to prevent aerosol formation and cross-contamination.
-
All treated cells, media, and disposable labware should be considered potentially hazardous and disposed of accordingly.
4. Storage:
-
Store this compound as a solid at -20°C for up to 2 years.[3]
-
Keep the container tightly sealed in a cool, well-ventilated area away from direct sunlight and sources of ignition.[3]
-
Solutions should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.
Spill and Exposure Procedures
Spill Cleanup:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill.
-
Don PPE: Wear appropriate PPE, including double gloves, a lab coat, and eye protection. For large spills of powder, an N95 respirator is necessary.
-
Containment: For liquid spills, cover with an absorbent material (e.g., chemical absorbent pads or vermiculite). For powder spills, gently cover with a damp paper towel to avoid raising dust.
-
Cleanup: Carefully collect the absorbent material or damp towels and place them in a sealed container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable detergent and water, followed by a rinse with 70% ethanol.
-
Waste Disposal: Dispose of all contaminated materials as hazardous chemical waste.
First Aid Measures: [1]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin thoroughly with large amounts of water.[1] Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]
Disposal Plan
All waste materials that have come into contact with this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.
-
Solid Waste: This includes contaminated gloves, absorbent paper, pipette tips, and empty vials. Collect in a designated, sealed hazardous waste container.
-
Liquid Waste: This includes treated cell culture media and unused solutions. Collect in a designated, sealed hazardous waste container. Do not pour down the drain.
-
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.
Experimental Workflow and Signaling Pathway Diagrams
To ensure operational clarity and safety, the following diagrams illustrate the key procedures and the biological context of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Simplified PI3K/Akt signaling pathway showing the inhibitory action of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
